molecular formula C7H15NO B2737018 2-Cyclobutyl-2-methoxyethan-1-amine CAS No. 1521248-16-7

2-Cyclobutyl-2-methoxyethan-1-amine

カタログ番号: B2737018
CAS番号: 1521248-16-7
分子量: 129.203
InChIキー: NEPDCNILKHFKFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclobutyl-2-methoxyethan-1-amine (CAS 1521248-16-7) is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . This amine serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure, featuring a cyclobutyl ring and a methoxyethylamine chain, makes it a valuable scaffold for constructing more complex molecules, particularly in the field of peptide mimetics and protein synthesis . The development of novel synthetic peptides, including difficult sequences like transmembrane proteins, often relies on specialized amino acid derivatives and ligation techniques . This compound can be utilized in solid-phase peptide synthesis (SPPS) or as a precursor in the synthesis of compound libraries for drug discovery . It is offered with a purity of 95% and should be stored at 2-8°C . This product is intended for research and further manufacturing applications only and is not for medicinal, edible, or human use.

特性

IUPAC Name

2-cyclobutyl-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDCNILKHFKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521248-16-7
Record name 2-cyclobutyl-2-methoxyethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Guide: Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1521248-16-7 Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol [1][2]

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine represents a classic challenge in the construction of


-alkoxy amines, a motif increasingly prevalent in medicinal chemistry as a bioisostere for saturated heterocycles or to modulate lipophilicity (LogD) in fragment-based drug discovery.

The cyclobutyl group introduces specific steric bulk and ring strain (~26 kcal/mol), necessitating conditions that avoid ring expansion or rearrangement. The primary synthetic challenge lies in the regioselective installation of the methoxy ether adjacent to the cyclobutyl ring while maintaining the integrity of the terminal primary amine.

This guide details a high-fidelity synthetic route utilizing an epoxide ring-opening strategy via an azide intermediate. This pathway is selected over the traditional Henry (nitroaldol) reaction to maximize regiocontrol and prevent the formation of side products associated with the alkylation of amphoteric intermediates.

Part 2: Retrosynthetic Analysis

To design a robust protocol, we disconnect the target molecule at the C-N and C-O bonds. The most logical precursor is vinylcyclobutane , a commercially available starting material that allows for the sequential introduction of oxygen and nitrogen functionalities.

Retrosynthesis Target Target Molecule 2-Cyclobutyl-2-methoxyethan-1-amine Precursor1 Intermediate A 2-Azido-1-cyclobutyl-1-methoxyethane Target->Precursor1 Staudinger Reduction Precursor2 Intermediate B 1-Cyclobutyl-2-azidoethanol Precursor1->Precursor2 O-Methylation (NaH, MeI) Precursor3 Intermediate C (Cyclobutyl)oxirane Precursor2->Precursor3 Ring Opening (NaN3) Start Starting Material Vinylcyclobutane Precursor3->Start Epoxidation (mCPBA)

Figure 1: Retrosynthetic disconnection strategy highlighting the Epoxide-Azide pathway.

Part 3: Detailed Synthetic Protocol

Route: The Epoxide-Azide Strategy

This route is preferred for its operational simplicity and the ability to protect the nitrogen center (as an azide) during the aggressive O-methylation step.

Step 1: Epoxidation of Vinylcyclobutane

Objective: Convert the alkene to a reactive epoxide scaffold.

  • Reagents: Vinylcyclobutane (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve vinylcyclobutane in DCM (0.2 M) and cool to 0 °C.

    • Add mCPBA portion-wise to control the exotherm.

    • Stir at room temperature for 12 hours.

    • Quench: Wash with saturated aqueous Na₂SO₃ (to destroy peroxides) followed by saturated NaHCO₃.

    • Purification: Distillation or flash chromatography (Silica, Hexanes/EtOAc).

  • Critical Insight: The cyclobutyl ring is stable to mCPBA, but temperature control is vital to prevent acid-catalyzed rearrangement of the resulting epoxide.

Step 2: Regioselective Ring Opening

Objective: Introduce the nitrogen source at the terminal position.

  • Reagents: (Cyclobutyl)oxirane (from Step 1), Sodium Azide (NaN₃, 1.5 equiv), Ammonium Chloride (NH₄Cl, 1.5 equiv), Methanol/Water (8:1).

  • Protocol:

    • Suspend the epoxide and NH₄Cl in MeOH/H₂O.

    • Add NaN₃ (Caution: Toxic).

    • Reflux at 65 °C for 8–12 hours.

    • Workup: Extract with Et₂O. Wash organic layer with brine.

  • Mechanism: Under these buffered conditions, the azide ion attacks the less substituted carbon (terminal position) via an S_N2 mechanism, yielding 1-cyclobutyl-2-azidoethanol . This regioselectivity is crucial; it places the hydroxyl group at the benzylic-like position adjacent to the cyclobutane, exactly where the methoxy group is required.

Step 3: O-Methylation

Objective: Convert the secondary alcohol to a methyl ether.

  • Reagents: 1-Cyclobutyl-2-azidoethanol, Sodium Hydride (NaH, 60% dispersion, 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv), THF (anhydrous).

  • Protocol:

    • Dissolve the azido-alcohol in anhydrous THF under N₂ at 0 °C.

    • Add NaH slowly. Evolution of H₂ gas will be observed. Stir for 30 min to form the alkoxide.

    • Add MeI dropwise.

    • Warm to room temperature and stir for 4 hours.

    • Quench: Carefully add water at 0 °C. Extract with Et₂O.

  • Why this works: The azide group is non-nucleophilic toward MeI under these conditions, preventing N-methylation. This avoids the "over-alkylation" mess often seen when attempting to methylate amino-alcohols directly.

Step 4: Staudinger Reduction

Objective: Reveal the primary amine.

  • Reagents: Azide intermediate, Triphenylphosphine (PPh₃, 1.1 equiv), THF, Water.

  • Protocol:

    • Dissolve the methylated azide in THF.

    • Add PPh₃ and stir at RT until N₂ evolution ceases (formation of iminophosphorane).

    • Add water (10 equiv) and heat to 50 °C for 2 hours to hydrolyze the intermediate.

    • Purification: Acidify with 1N HCl to pull the amine into the aqueous phase. Wash the organic phase (containing PPh₃O) with DCM. Basify the aqueous phase (pH > 12) with NaOH and extract the pure amine into DCM.

    • Isolation: Dry over Na₂SO₄ and concentrate. Convert to HCl salt for storage if necessary.

Part 4: Process Logic & Workflow

The following diagram illustrates the decision matrix and reaction flow, ensuring the user understands the causality of each step.

SynthesisWorkflow Step1 Step 1: Epoxidation (mCPBA) Step2 Step 2: Azide Opening (Regiocontrol: Terminal Attack) Step1->Step2 Yields Alcohol Step3 Step 3: O-Methylation (NaH/MeI - Azide is inert) Step2->Step3 Yields Methoxy-Azide Step4 Step 4: Reduction (Staudinger: Mild conditions) Step3->Step4 Yields Final Amine

Figure 2: Sequential workflow emphasizing the chemical logic of protecting group selection (Azide).

Part 5: Data Summary & Quality Control

Analytical Expectations:

ParameterExpected Value / Observation
Appearance Colorless oil (free base) or White solid (HCl salt).
¹H NMR (CDCl₃)

3.35 (s, 3H, OMe);

2.8-3.0 (m, 2H, CH₂-N); Multiplets for Cyclobutyl (1.7-2.2 ppm).
MS (ESI) [M+H]⁺ = 130.12
Boiling Point Est. 145–150 °C (760 mmHg)

Troubleshooting Guide:

  • Issue: Low regioselectivity in Step 2.

    • Fix: Ensure the use of Ammonium Chloride as a buffer. Highly basic conditions (unbuffered NaN₃) can promote elimination or attack at the more substituted carbon if the ring strain influence is high.

  • Issue: Incomplete Methylation.

    • Fix: Ensure THF is strictly anhydrous. Use a fresh bottle of NaH.

Part 6: Safety & Handling

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use chlorinated solvents (DCM) in the ring-opening step if metal catalysts are present, though the protocol above uses MeOH. Quench azide waste with bleach (sodium hypochlorite) in a dedicated waste stream.

  • Epoxides: Potential mutagens. Handle in a fume hood.

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use double-gloving and handle only in a fume hood.

References

  • Regioselective Opening of Epoxides

    • Title: Regioselective Ring Opening of Epoxides with Sodium Azide in W
    • Source: Fringuelli, F. et al. Journal of Organic Chemistry.
    • URL:[Link]

  • Staudinger Reduction Protocol

    • Title: The Staudinger Reaction: A Powerful Tool for the Prepar
    • Source: Gololobov, Y. G. et al. Tetrahedron.
    • URL:[Link]

  • Cyclobutyl Chemistry

    • Title: Synthesis and Reactivity of Cyclobutane Derivatives.[3][4][5][6]

    • Source:Organic Chemistry Portal.[7]

    • URL:[Link]

  • Title: Preparation method of 2-methoxy ethylamine (Patent CN103936599A).

Sources

2-Cyclobutyl-2-methoxyethan-1-amine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 2-Cyclobutyl-2-methoxyethan-1-amine as a Strategic Building Block in Modern Organic Synthesis

Executive Summary

The imperative to enhance potency, selectivity, and pharmacokinetic profiles of novel drug candidates has driven medicinal chemists to explore beyond traditional, planar aromatic scaffolds. Three-dimensional, saturated ring systems have emerged as powerful tools in this endeavor. Among these, the cyclobutane motif offers a unique confluence of conformational rigidity and metabolic stability, rendering it an increasingly valuable component in drug design.[1][2][3] This technical guide focuses on the synthesis and potential applications of a specialized building block: 2-Cyclobutyl-2-methoxyethan-1-amine (CAS: 1521248-16-7). While not yet extensively documented in the literature, its structure combines the advantageous cyclobutyl group with a chiral methoxy-substituted backbone, presenting a compelling scaffold for introducing stereochemically defined complexity into lead compounds. This document provides a comprehensive overview of the strategic value of cyclobutane moieties, proposes a robust synthetic pathway to 2-Cyclobutyl-2-methoxyethan-1-amine, and explores its subsequent utility as a versatile building block for researchers, scientists, and drug development professionals.

Part 1: The Strategic Value of the Cyclobutyl Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into a molecular scaffold is a deliberate strategic choice aimed at optimizing drug-like properties. Its utility stems from several key physicochemical effects:

  • Bioisosterism and Scaffold Hopping: The cyclobutane ring serves as an effective bioisostere for various common chemical groups.[4][5] Its three-dimensional, non-polar nature can mimic bulky moieties like tert-butyl groups or gem-dimethyl fragments, while 1,3-disubstituted cyclobutanes can act as conformationally restricted replacements for more flexible alkyl chains or even as non-planar surrogates for para-substituted phenyl rings.[1][4][6] This allows for "scaffold hopping" away from metabolically labile or patent-saturated chemical space.

  • Conformational Restriction: Unlike flexible aliphatic linkers, the puckered conformation of the cyclobutane ring locks substituents into well-defined spatial orientations.[1][2] This pre-organization can enhance binding affinity to a biological target by reducing the entropic penalty of binding and presenting pharmacophoric elements in an optimal geometry.

  • Improved Metabolic Stability: The high C(sp³)-character and inherent strain of the cyclobutane ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains or electron-rich aromatic systems.[1][7] This often translates to improved half-life and bioavailability of drug candidates.

  • Enhanced Physicochemical Properties: The introduction of saturated, three-dimensional structures generally leads to increased aqueous solubility and lower melting points compared to flat, aromatic analogues, which can improve formulation and administration characteristics.[1]

G cluster_0 Common Structural Motifs cluster_1 Cyclobutyl Bioisosteres Phenyl Ring Phenyl Ring 1,3-Disubstituted Cyclobutane 1,3-Disubstituted Cyclobutane Phenyl Ring->1,3-Disubstituted Cyclobutane Replaces Planarity Improves Solubility tert-Butyl Group tert-Butyl Group Monosubstituted Cyclobutane Monosubstituted Cyclobutane tert-Butyl Group->Monosubstituted Cyclobutane Mimics Steric Bulk Enhances Stability Flexible Alkyl Chain Flexible Alkyl Chain Flexible Alkyl Chain->1,3-Disubstituted Cyclobutane Reduces Conformational Flexibility

Caption: Bioisosteric replacement strategies using the cyclobutane core.

Part 2: Physicochemical Properties of 2-Cyclobutyl-2-methoxyethan-1-amine

A thorough understanding of a building block's properties is essential for its effective deployment in a synthetic campaign. Below is a summary of the known and predicted properties of the title compound.

PropertyValueSource
CAS Number 1521248-16-7[8]
Molecular Formula C₇H₁₅NO[8]
Molecular Weight 129.20 g/mol [8]
Predicted XlogP 0.5PubChem
Predicted pKa (Amine) ~9.5 - 10.5(Estimated)
Appearance Colorless oil(Predicted)

The primary amine provides a basic handle for salt formation and a nucleophilic site for a wide array of chemical transformations. The methoxy group introduces a potential hydrogen bond acceptor and, critically, creates a stereocenter, allowing for the synthesis of enantiomerically pure derivatives for stereochemistry-activity relationship (SAR) studies.

Part 3: A Proposed Synthetic Pathway via Nitroaldol (Henry) Reaction

G A Cyclobutanecarboxaldehyde B 1-Cyclobutyl-2-nitroethan-1-ol A->B Step 1: Henry Reaction (Nitromethane, Base) C 1-Cyclobutyl-1-methoxy-2-nitroethane B->C Step 2: O-Methylation (e.g., MeI, NaH) D 2-Cyclobutyl-2-methoxyethan-1-amine (Target Molecule) C->D Step 3: Nitro Reduction (e.g., H₂, Pd/C)

Caption: Proposed three-step synthesis of the target building block.
Step 1: Synthesis of 1-Cyclobutyl-2-nitroethan-1-ol (Henry Reaction)

The Henry (or nitroaldol) reaction is an ideal choice for the initial C-C bond formation, as it couples an aldehyde with a nitroalkane to generate a β-nitro alcohol.[9][10][11] This transformation directly installs the required carbon skeleton and introduces the nitrogen atom in the form of a versatile nitro group.

Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclobutanecarboxaldehyde (1.0 eq) and nitromethane (1.5 eq) in a suitable solvent such as isopropanol or THF (0.5 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a catalytic amount of a suitable base, such as triethylamine (0.2 eq) or DBU (0.1 eq), dropwise. The choice of a mild base is crucial to prevent dehydration of the product.[12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude β-nitro alcohol can be purified by flash column chromatography on silica gel.

Causality: The acidity of the α-proton of nitromethane (pKa ≈ 10) allows for deprotonation by a mild base to form a nucleophilic nitronate anion.[10] This anion then adds to the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. A catalytic amount of base is sufficient as the base is regenerated upon protonation of the resulting alkoxide by another molecule of nitromethane.

Step 2: Synthesis of 1-Cyclobutyl-1-methoxy-2-nitroethane (O-Methylation)

With the secondary alcohol in hand, the next step is the introduction of the methoxy group. A standard Williamson ether synthesis is a reliable method for this transformation.

Protocol:

  • Reaction Setup: Dissolve the purified 1-cyclobutyl-2-nitroethan-1-ol (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Work-up: Carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Causality: The strong base (NaH) is required to deprotonate the secondary alcohol, forming a sodium alkoxide. This potent nucleophile then displaces the iodide from methyl iodide in a classic Sₙ2 reaction to form the methyl ether. Anhydrous conditions are critical to prevent quenching of the sodium hydride.

Step 3: Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine (Nitro Reduction)

The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, yielding the product and water as the only by-product.

Protocol:

  • Reaction Setup: Dissolve 1-cyclobutyl-1-methoxy-2-nitroethane (1.0 eq) in methanol or ethanol (0.2 M) in a hydrogenation flask.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, 5-10 mol% by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then charge with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Shake or stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-18 hours). Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often of high purity, but can be further purified by distillation or chromatography if necessary.

Causality: The palladium catalyst facilitates the dissociative adsorption of molecular hydrogen onto its surface, generating reactive palladium-hydride species. The nitro group is then sequentially reduced on the catalyst surface, passing through nitroso and hydroxylamine intermediates before yielding the final primary amine.[13]

Part 4: Applications in Complex Molecule Synthesis

The primary amine of 2-Cyclobutyl-2-methoxyethan-1-amine is a versatile functional handle, enabling its seamless integration into a variety of synthetic routes common in drug discovery programs.

G cluster_0 Key Transformations main 2-Cyclobutyl-2-methoxyethan-1-amine amide Amide Formation main->amide R-COOH, Coupling Agent (e.g., HATU, EDC) sec_amine Reductive Amination main->sec_amine R'-CHO, Reducing Agent (e.g., NaBH(OAc)₃) sulfonamide Sulfonamide Formation main->sulfonamide R-SO₂Cl, Base n_arylation N-Arylation main->n_arylation Ar-X, Pd Catalyst (Buchwald-Hartwig)

Caption: Reactivity and synthetic utility of the primary amine handle.
  • Amide Bond Formation: As a primary amine, the building block will readily react with activated carboxylic acids (e.g., acyl chlorides) or with carboxylic acids in the presence of standard peptide coupling reagents (HATU, EDC, etc.) to form stable amide bonds. This is the most common linkage in peptide-based drugs and a frequent structural motif in small molecule inhibitors.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride provides a direct route to secondary amines, allowing for the rapid expansion of a molecule and exploration of SAR.

  • N-Alkylation and N-Arylation: The amine can be further functionalized through reactions such as Buchwald-Hartwig amination to form N-aryl bonds or through standard alkylation procedures to generate secondary and tertiary amines.[14]

The strategic incorporation of this building block can be envisioned in a lead optimization campaign. For instance, replacing a metabolically vulnerable or overly flexible N-isopropoxy-ethylamine side chain in a hypothetical kinase inhibitor with the 2-cyclobutyl-2-methoxyethan-1-amine moiety could simultaneously block a site of metabolism and lock the side chain into a more defined conformation, potentially leading to a significant improvement in both potency and pharmacokinetic profile.

Conclusion

2-Cyclobutyl-2-methoxyethan-1-amine represents a highly promising, albeit currently underutilized, building block for modern organic synthesis and medicinal chemistry. Its unique topology combines the well-documented benefits of the cyclobutyl ring—conformational rigidity and metabolic stability—with a chiral methoxy-amine backbone. The proposed synthetic route, leveraging the reliable Henry reaction, offers a practical and scalable method for its preparation. The versatile primary amine functionality ensures its broad applicability in constructing complex molecular architectures. For researchers aiming to increase the three-dimensional character and optimize the ADME properties of their lead compounds, 2-Cyclobutyl-2-methoxyethan-1-amine offers a compelling and strategically sound addition to the synthetic chemist's toolbox.

References

  • Chemspace. Bioisosteric Replacements. [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

  • Wikipedia. Henry reaction. [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. [Link]

  • Master Organic Chemistry. Henry Reaction. [Link]

  • SynArchive. Henry Reaction. [Link]

  • ResearchGate. Merck's approach to a cyclobutyl building block via a BCB intermediate. [Link]

  • YouTube. (2018, October 14). Henry Reaction (Nitroaldol reaction). [Link]

  • PubMed Central (PMC). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • ResearchGate. (2018). Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. [Link]

  • PubMed Central (PMC). (2014, June 24). Enantioselective Construction of α-Quaternary Cyclobutanones by Catalytic Asymmetric Allylic Alkylation. [Link]

  • Moshang Chemical. 2-Cyclobutyl-2-methoxyethan-1-amine. [Link]

  • PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • ChemRxiv. (2022). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. [Link]

  • PubMed. (2014, July 4). C-H bond activation. Regioselective ketone α-alkylation with simple olefins via dual activation. [Link]

  • Royal Society of Chemistry Publishing. Reduction of substituted nitro compounds with tri-n-butyltin hydride. [Link]

  • PubMed Central (PMC). A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes. [Link]

  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • Semantic Scholar. Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. [Link]

  • YouTube. (2020, May 15). SYNTHETIC ROUTES 1. [Link]

  • Google Patents. (2006, December 14).
  • Radboud Repository. Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • ResearchGate. Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. [Link]

  • Reddit. (2025, March 6). Why it says 1-cyclobutylmethyl and not 1-methylcyclobutyl? [Link]

  • PubMed. (1997, November 28). Alkylation of Acetonitrile. [Link]

  • PubMed. (2019, January 24). Effect of α-Methoxy Substitution on the Anti-HIV Activity of Dihydropyrimidin-4(3 H). [Link]

  • ResearchGate. (2025, March 24). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [Link]

  • Google Patents. (1990). Process for preparing methoxyacetic acid.
  • National Institutes of Health. (2024). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. [Link]

  • ResearchGate. Ir(III)‐Catalyzed C−H Alkylation of Aryl Ketone and Chromanone under Mild Conditions; Two‐Step Synthesis of Cytosporones B and N. [Link]

Sources

The Renaissance of Ring Strain: A Technical Guide to Cyclobutane-Containing Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the cyclobutane ring was viewed by medicinal chemists as a synthetic liability—too strained for stability and too difficult to construct. That paradigm has shifted. With the FDA approval of Ivosidenib (Tibsovo) , which features a 1,1-difluorocyclobutane-3-amine moiety, this scaffold has graduated from academic curiosity to a validated pharmacophore.

This guide analyzes the biological utility of cyclobutane-containing amines. Unlike the planar cyclopropane or the flexible cyclopentane, the cyclobutane ring adopts a unique "puckered" conformation (approx. 30° dihedral angle).[1] This structural feature allows for precise vector positioning of amine substituents, enabling high-affinity interactions with target proteins while simultaneously increasing the fraction of sp³ carbons (


), a key predictor of clinical success.

Part 1: Structural Pharmacology & The "Pucker" Effect[2]

The biological activity of cyclobutane amines is governed by their topology. While cyclopropane is rigid and planar, and cyclopentane is flexible (envelope), cyclobutane exists in a dynamic equilibrium between two puckered conformations.

The Vector Analysis

The "pucker" relieves torsional strain between vicinal methylene groups. For a drug developer, this means 1,3-disubstituted cyclobutanes can display substituents in pseudo-equatorial or pseudo-axial orientations that are distinct from those accessible by cyclohexanes or linear chains.

  • Bioisosterism: The cyclobutane diamine scaffold is often used as a rigid bioisostere for piperazine or 1,2-ethylenediamine.

  • Lipophilicity Modulation: Replacing a gem-dimethyl group with a cyclobutane ring often lowers

    
     slightly while maintaining steric bulk, improving metabolic stability by removing labile methyl hydrogens.
    
Visualization: The Conformational Decision Matrix

Cyclobutane_SAR Start Ligand Optimization Needed Issue_Solubility Issue: Poor Solubility / Low Fsp3 Start->Issue_Solubility Issue_Potency Issue: Low Target Affinity Start->Issue_Potency Solution_Cyclobutane Strategy: Incorporate Cyclobutane Amine Issue_Solubility->Solution_Cyclobutane Increase Fsp3 Issue_Potency->Solution_Cyclobutane Lock Conformation Mech_Pucker Mechanism: 30° Ring Pucker Solution_Cyclobutane->Mech_Pucker Mech_Rigidity Mechanism: Conformational Restriction Solution_Cyclobutane->Mech_Rigidity Outcome_Vectors Result: Novel Vector Access (Pseudo-axial/equatorial) Mech_Pucker->Outcome_Vectors Outcome_Metab Result: Block Metabolic Hotspots (vs. Alkyl Chains) Mech_Rigidity->Outcome_Metab

Figure 1: Decision matrix for deploying cyclobutane scaffolds to solve specific medicinal chemistry bottlenecks.

Part 2: Therapeutic Classes & Case Studies

Oncology: The Ivosidenib Breakthrough

The most prominent example of a cyclobutane amine in modern therapy is Ivosidenib , an IDH1 inhibitor.[1]

  • Structure: Contains a 1-amino-3,3-difluorocyclobutane moiety.

  • Function: The cyclobutane ring acts as a spacer that positions the amine for hydrogen bonding while the gem-difluoro group modulates the pKa of the amine (lowering it) and blocks metabolic oxidation.

  • Significance: This proves the scaffold is stable enough for oral administration and capable of CNS penetration.

Neuroscience: NMDA and GABA Modulation

Historically, the first major interest in this scaffold came from amino acid analogues.

  • ACBC (1-aminocyclobutane-1-carboxylic acid):

    • Acts as a partial agonist at the NMDA receptor glycine site.[2]

    • Mechanism: The rigid ring locks the amine and carboxylate in a specific orientation that mimics the bioactive conformation of glycine but with restricted rotation.

  • GABA Analogues: 1,3-disubstituted aminocyclobutanes have been synthesized to map the restricted conformation of GABA receptors. The cis-isomer often shows distinct selectivity profiles compared to the trans-isomer, validating the "vector analysis" theory.

Comparative Data: Cyclobutane vs. Traditional Linkers
PropertyEthyl Linker (-CH2-CH2-)Cyclobutane LinkerImpact on Drug Design
Entropy High (Rotatable)Low (Rigid)Reduced entropic penalty upon binding.[3]
Metabolic Stability Low (CYP oxidation)HighRing strain and lack of abstractable H's protect the core.
Vector Angle VariableFixed (~150° trans / ~30° cis)Enables precise pharmacophore placement.
Fsp3 Score HighHighCorrelates with better solubility/lower toxicity.

Part 3: Synthetic Access & Experimental Protocols

Constructing the cyclobutane amine requires overcoming ring strain (approx. 26 kcal/mol). The most robust method for generating the amine functionality on the ring is the Curtius Rearrangement of a cyclobutane carboxylic acid, or the direct [2+2] Photocycloaddition .

Protocol: Synthesis of cis-3-Phenylcyclobutan-1-amine

Context: This protocol describes the conversion of a commercially available cyclobutane carboxylic acid to the amine via the Curtius rearrangement, a standard method to access this scaffold.

Reagents:

  • cis-3-phenylcyclobutane-1-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)[4]

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

  • 4M HCl in Dioxane

Step-by-Step Methodology:

  • Acyl Azide Formation:

    • Dissolve cis-3-phenylcyclobutane-1-carboxylic acid in anhydrous toluene/THF (1:1) under

      
       atmosphere.
      
    • Add TEA followed by dropwise addition of DPPA at 0°C.

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Self-Validation: Monitor by TLC; the acid spot should disappear.

  • Curtius Rearrangement (Isocyanate Intermediate):

    • Heat the reaction mixture to 80°C. Evolution of

      
       gas indicates the rearrangement of the acyl azide to the isocyanate.
      
    • Safety: Ensure proper venting of nitrogen gas.

  • Boc-Protection (Trapping):

    • Add excess t-BuOH to the reaction mixture at 80°C.

    • Reflux for 12–16 hours. The isocyanate reacts with t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

    • Cool and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc).

  • Deprotection to Amine Salt:

    • Dissolve the Boc-intermediate in minimal Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5 equiv) at 0°C.

    • Stir at RT for 4 hours. A white precipitate (the amine hydrochloride salt) should form.

    • Filter, wash with diethyl ether, and dry under vacuum.

Workflow Visualization

Synthesis_Workflow Start Cyclobutane Carboxylic Acid Step1 1. DPPA, TEA (Acyl Azide Formation) Start->Step1 Step2 2. Heat (80°C) (-N2, Rearrangement) Step1->Step2 Inter Isocyanate Intermediate Step2->Inter Step3 3. t-BuOH (Trapping) Inter->Step3 Prod_Boc Boc-Protected Amine Step3->Prod_Boc Step4 4. HCl/Dioxane (Deprotection) Prod_Boc->Step4 Final Cyclobutane Amine HCl Salt Step4->Final

Figure 2: Synthetic pathway for converting cyclobutane acids to amines via Curtius Rearrangement.

Part 4: Future Outlook & "Rule of 4"

The field is moving toward spirocyclic cyclobutanes and bicyclo[1.1.1]pentanes (which contain a cyclobutane substructure). The "Rule of 4" (referring to the ring size) is becoming a heuristic for increasing solubility in fragment-based drug discovery (FBDD).

Key trends to watch:

  • Photoredox Catalysis: Using [2+2] cycloadditions to stitch alkenes and enamines directly, avoiding the carboxylic acid intermediate.

  • C-H Activation: Direct functionalization of the cyclobutane ring to introduce amines at the 3-position (distal C-H activation).

References

  • BenchChem. (2025).[3][5][6][7] The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines. Retrieved from 3

  • Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from 8

  • Watson, G. B., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor.[9] European Journal of Pharmacology. Retrieved from 9

  • PharmaBlock. (2024).[10] Cyclobutane Derivatives in Drug Discovery. Retrieved from 1

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from 10

Sources

Discovery and Synthesis of Novel Chiral Amines with Cyclobutane Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional architectures is a proven strategy to improve the clinical success rates of drug candidates. Among these novel architectures, chiral cyclobutane scaffolds have emerged as highly valuable bioisosteres[1]. The cyclobutane ring offers a unique puckered conformation, longer C–C bond lengths, and specific exit vectors (EVP) that allow for precise spatial arrangement of pharmacophores[2].

When functionalized with chiral amines, these cyclobutane scaffolds provide conformationally restricted building blocks that exhibit lower crystal lattice energy (improving aqueous solubility) and enhanced metabolic stability compared to their acyclic or aromatic counterparts[1]. This whitepaper provides an in-depth technical analysis of the state-of-the-art synthetic workflows, mechanistic pathways, and validated protocols for discovering and synthesizing novel chiral cyclobutylamines.

Structural & Physicochemical Rationale

To understand why chiral cyclobutylamines are highly sought after, we must analyze the causality behind their physicochemical behavior:

  • High Strain Energy as a Synthetic Driving Force: The cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol[1]. While this makes the ring relatively inert biologically, it provides a powerful thermodynamic driving force during synthesis (e.g., strain-release ring-opening reactions)[3].

  • The Thorpe-Ingold Effect: Substituting the cyclobutane ring (e.g., with gem-dimethyl or chiral amine groups) drastically alters its strain energy and conformational bias, locking the amine into a specific orientation that can perfectly match a target protein's binding pocket[1].

  • Bioisosterism: Chiral cyclobutylamines act as superior bioisosteres for anilines and benzylamines. By replacing the planar phenyl ring with a cyclobutane core, researchers reduce the overall lipophilicity (LogP) and decrease the risk of toxicological liabilities associated with aniline metabolism[4].

State-of-the-Art Synthetic Workflows

The asymmetric construction of cyclobutane amines has historically been a formidable challenge[5]. However, recent breakthroughs in catalysis and photochemistry have unlocked highly efficient pathways.

Lewis Acid-Catalyzed (3+2+2) Cycloaddition/Ring-Opening

A modular strategy utilizes Bicyclo[1.1.0]butanes (BCBs) reacting with triazinanes. The central C–C bond of the BCB is highly strained. Lewis acid activation lowers the LUMO of this bond, promoting an SN2 nucleophilic addition of formaldimine (generated in situ from the triazinane). This forms a 2,4-diazabicyclo[4.1.1]octane (aza-BCO) intermediate, which subsequently undergoes stereocontrolled ring-opening to yield syn-diastereoselective cyclobutylamines[3].

BCB_Pathway BCB Bicyclo[1.1.0]butane (BCB) LA Lewis Acid Activation (Electrophilic BCB) BCB->LA Triazinane Triazinane Precursor Triazinane->LA Formaldimine Release AzaBCO 2,4-Diazabicyclo[4.1.1]octane (aza-BCO) Intermediate LA->AzaBCO (3+2+2) Cycloaddition RingOpen Ring-Opening / SN2 Nucleophilic Attack AzaBCO->RingOpen Product Syn-Diastereoselective Cyclobutylamine RingOpen->Product Stereocontrolled Cleavage

Mechanistic pathway of BCB (3+2+2) cycloaddition to chiral cyclobutylamine.

Photoredox-Mediated Dynamic Kinetic Resolution (DKR)

For racemic cyclobutylamines, the Knowles Group has demonstrated a brilliant dynamic resolution method. An Ir(III) photocatalyst and an achiral thiol co-catalyst mediate the racemization of α-chiral amines under redox-neutral conditions. The thiol acts as a Hydrogen Atom Transfer (HAT) agent, abstracting the α-hydrogen to form a prochiral radical. In the presence of a chiral resolving acid, the desired enantiomer continuously precipitates as an insoluble diastereomeric salt, driving the equilibrium to 100% theoretical yield via Le Chatelier's principle[6].

Photoredox_DKR Racemic Racemic α-Chiral Amine (Solution) IrCat Ir(III) Photocatalyst + Blue Light Racemic->IrCat Precipitate Insoluble Diastereomeric Salt (Enantiopure Amine) Racemic->Precipitate Selective Crystallization Radical Prochiral Carbon-Centered Radical IrCat->Radical HAT via Thiol Thiol Achiral Thiol Co-catalyst Thiol->Radical Radical->Racemic Racemization (Redox-Neutral) ResolvingAcid Chiral Resolving Acid ResolvingAcid->Precipitate Salt Formation

Photoredox dynamic kinetic resolution of racemic amines via HAT and crystallization.

Quantitative Data Presentation

The following table summarizes the performance metrics of the leading synthetic strategies for chiral cyclobutylamines, allowing medicinal chemists to select the optimal route based on scale and required selectivity.

Synthetic StrategyKey Reagents / CatalystsYield Range (%)Selectivity (ee / dr)ScalabilityRef
(3+2+2) Cycloaddition / Ring-Opening BCB, Triazinane, Lewis Acid (e.g., Mg/Ni)60–85%>95:5 dr (syn)Multigram[3]
Photoredox Dynamic Kinetic Resolution Ir(III) photocatalyst, Thiol, Chiral Acid75–92%>90% eeGram-scale[6]
Enantioselective C–H Arylation Pd(II), Chiral MPASA ligand, Aryl Iodide50–80%>95% eeMilligram–Gram[7]
De Novo Synthesis of 2-OH-Cyclobutylamines N-Cbz-2-amino-cyclobutanone, NaOH~14% (5 steps)Pure enantiomersDecagram[8]

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols incorporate causality explanations and self-validating in-process controls.

Protocol A: Synthesis of Syn-Diastereoselective Cyclobutylamines via (3+2+2) Cycloaddition[3]

Objective: Construct a highly substituted cyclobutylamine core from a bicyclo[1.1.0]butane (BCB) precursor.

  • Catalyst Activation (Causality: Lowering LUMO):

    • Step: In an argon-filled glovebox, dissolve the Lewis Acid catalyst (e.g., Ni(II) or Mg(II) complex, 10 mol%) in anhydrous dichloromethane (DCM).

    • Causality: The anhydrous environment is critical. Moisture coordinates to the Lewis acidic metal center, preventing it from effectively binding to the highly strained central C–C bond of the BCB.

  • Substrate Addition:

    • Step: Add the triazinane precursor (1.2 equiv) and the BCB derivative (1.0 equiv) to the catalyst solution at –20 °C.

    • Causality: The low temperature suppresses non-selective background polymerization of the BCB, ensuring the in situ generated formaldimine attacks the activated BCB selectively.

  • Cycloaddition & Ring-Opening:

    • Step: Stir the reaction mixture for 12–24 hours, allowing it to slowly warm to room temperature.

    • Self-Validation (In-Process Control): Monitor the reaction via 1H NMR aliquots. The disappearance of the highly shielded BCB bridgehead protons (typically ~1.0–1.5 ppm) and the transient appearance of the aza-BCO intermediate confirm the (3+2+2) pathway is active.

  • Quench and Isolation:

    • Step: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to isolate the syn-cyclobutylamine.

Protocol B: Photoredox-Mediated Dynamic Resolution of Racemic Amines[6]

Objective: Convert a racemic mixture of α-chiral cyclobutylamines into a single enantiomer via redox-neutral HAT racemization and selective crystallization.

  • Reaction Assembly:

    • Step: In a borosilicate glass vial, combine the racemic cyclobutylamine (1.0 equiv), Ir(III) photocatalyst (1 mol%), achiral thiol co-catalyst (10 mol%), and a specific chiral resolving acid (e.g., a chiral phosphoric acid or tartaric acid derivative, 1.0 equiv) in a carefully selected solvent mixture (e.g., MeCN/MeOH).

    • Causality: The solvent must be precisely tuned so that the racemic amine and the resolving acid are soluble, but the resulting matched diastereomeric salt is highly insoluble.

  • Irradiation & Equilibration:

    • Step: Irradiate the vigorously stirring mixture with blue LEDs (440–450 nm) at ambient temperature for 24–48 hours.

    • Causality: Blue light excites the Ir(III) catalyst, which oxidizes the thiol to a thiyl radical. The thiyl radical abstracts the α-hydrogen of the soluble amine enantiomer (the one not precipitated), creating a planar radical that erases the stereocenter. As it re-accepts a hydrogen atom, it forms both enantiomers. The "desired" enantiomer immediately precipitates as the salt, driving the reaction forward.

  • Filtration and Free-Basing (Self-Validation):

    • Step: Filter the suspension to collect the insoluble diastereomeric salt. Wash with cold solvent.

    • Self-Validation: Perform Chiral HPLC on both the filtrate and the free-based precipitate. A successful dynamic resolution will show >90% ee in the precipitate and near-zero concentration of the amine in the filtrate, validating that the racemization-precipitation cycle reached completion.

References

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate.[Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. ResearchGate.[Link]

  • Stereocontrolled Synthesis of Cyclobutylamines Enabled by Lewis Acid-Catalyzed (3 + 2 + 2) Cycloaddition/Ring-Opening Strategy of Bicyclo[1.1.0]butanes with Triazinanes. Organic Letters - ACS Publications.[Link]

  • A practical synthesis of (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. SSRN.[Link]

  • A practical synthesis of Cbz protected (1R,2R) and (1S,2S) 2-hydroxy-cyclobutylamines. ResearchGate.[Link]

  • Catalytic Enantioselective Synthesis of α-(Benzylamino)cyclobutanones. ResearchGate.[Link]

  • Publications - The Knowles Group. Princeton University. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. National Institutes of Health (PMC).[Link]

  • Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. PubMed (NIH).[Link]

Sources

Enantioselective Synthesis of Chiral Amines: A Technical Guide to Modern Catalytic Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral amines are indispensable structural motifs in modern drug discovery, present in approximately 40–45% of all small-molecule active pharmaceutical ingredients (APIs) [1]. As the pharmaceutical industry shifts away from wasteful classical resolution methods, asymmetric catalysis has become the gold standard for establishing stereogenic C–N bonds.

This technical guide provides an in-depth analysis of the three dominant paradigms in chiral amine synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH) , Biocatalytic Transamination , and Organocatalytic Reductive Amination . As a Senior Application Scientist, my objective is to move beyond theoretical overviews and provide actionable, self-validating protocols grounded in mechanistic causality.

Mechanistic Paradigms: The "Why" Behind the Chemistry

Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)

Historically, the asymmetric hydrogenation of imines and enamines using Rhodium, Iridium, or Ruthenium complexes with chiral phosphorus ligands has been the workhorse of industrial amine synthesis [2].

  • The Causality: These metals facilitate the oxidative addition of H₂, while the steric bulk of the chiral phosphine ligand (e.g., BINAP, Josiphos) dictates the facial selectivity of hydride insertion into the C=N bond.

  • The Limitation: Despite exceptionally high turnover numbers (TON), the stringent regulatory limits on heavy metal residues in APIs and the requirement for high-pressure H₂ infrastructure often necessitate alternative approaches.

Biocatalysis: Engineered Transaminases

Amine transaminases (ATAs) utilize pyridoxal 5'-phosphate (PLP) as a cofactor to transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.

  • The Causality: Wild-type ATAs possess a narrow binding pocket, restricting their use to small aliphatic substrates. However, through directed evolution—utilizing substrate walking and in silico modeling—enzymes can be engineered to accommodate bulky, pharmaceutically relevant ketones, achieving perfect (>99.9%) enantioselectivity under ambient conditions [3].

Organocatalysis: Chiral Phosphoric Acids (CPAs)

Organocatalytic reductive amination bypasses the instability of aliphatic ketimines by performing imine formation and reduction in a single pot.

  • The Causality: CPAs derived from BINOL act as bifunctional catalysts. They utilize Brønsted acid activation to protonate the imine (forming an iminium ion) while simultaneously acting as a Lewis base. The chiral phosphate counterion forms a highly organized hydrogen-bonded ion pair, directing the trajectory of a stoichiometric hydride donor (like a Hantzsch ester or benzothiazoline) to a single face of the iminium [4].

Quantitative Paradigm Comparison

To facilitate strategic decision-making in route scouting, the following table summarizes the operational metrics of each paradigm based on recent literature[1][2][3][4][5].

Catalytic ParadigmCatalyst TypeHydrogen / Amine SourceTypical Enantioselectivity (ee)Key AdvantagesPrimary Limitations
Transition-Metal AH Ir, Rh, Ru + Chiral PhosphinesH₂ Gas90 – 99%High TON/TOF, highly scalableHeavy metal toxicity, high-pressure equipment
Biocatalysis Engineered TransaminasesIsopropylamine> 99.5%Perfect stereocontrol, green chemistryRequires extensive protein engineering for new substrates
Organocatalysis Chiral Phosphoric Acids (CPA)Hantzsch Ester / Benzothiazoline80 – 98%Metal-free, mild conditions, bypasses imine isolationRequires stoichiometric organic hydride donors

Deep Dive 1: Biocatalytic Transamination (The Sitagliptin Paradigm)

The pinnacle of industrial biocatalysis is the synthesis of sitagliptin, the active ingredient in Januvia®. Merck and Codexis replaced a toxic, high-pressure Rh-catalyzed enamine hydrogenation with a highly engineered Arthrobacter transaminase [3]. Because the pro-sitagliptin ketone contains a bulky trifluorophenyl group, wild-type enzymes showed <15% yield. By opening the binding pocket via directed evolution, the engineered enzyme achieved 99.95% ee and eliminated heavy metal waste.

Biocatalysis K Prochiral Ketone (Bulky Substrate) E Engineered Transaminase + PLP Cofactor K->E Substrate Binding & PLP Activation D Amine Donor (Excess i-PrNH2) D->E Substrate Binding & PLP Activation PB PB E->PB Stereoselective Amine Transfer P Chiral Amine Product (>99.9% ee) B Ketone Byproduct (Acetone - Removed)

Biocatalytic transamination pathway utilizing engineered enzymes and Le Chatelier's principle.

Protocol 1: Self-Validating Transaminase Screening Workflow

This protocol is designed for the initial screening of engineered transaminase libraries against a novel prochiral ketone.

  • Step 1: Reaction Matrix Setup & Controls

    • Action: In a 96-well deep-well plate, dispense 10 mg/mL of lyophilized transaminase variants into 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

    • Self-Validation Mechanism: Include two critical controls. Control A (Negative): Empty vector lysate to establish the baseline of non-enzymatic background amination. Control B (Positive): Wild-type ATA with acetophenone to confirm PLP cofactor viability.

  • Step 2: Substrate Addition & Thermodynamic Shifting

    • Action: Add the prochiral ketone (50 mM final concentration) dissolved in DMSO (10% v/v final). Add isopropylamine (i-PrNH₂) at a 10-fold molar excess (500 mM).

    • Causality: DMSO is required as a cosolvent because bulky pharmaceutical intermediates are highly insoluble in aqueous buffers. The massive excess of i-PrNH₂ drives the unfavorable thermodynamic equilibrium forward via Le Chatelier's principle.

  • Step 3: Incubation and In Situ Product Removal (ISPR)

    • Action: Seal the plate with a gas-permeable membrane and incubate at 30°C with 250 rpm shaking for 24 hours. Use a mild nitrogen sweep over the plate.

    • Causality: The nitrogen sweep actively evaporates the volatile acetone byproduct generated from i-PrNH₂, preventing the reverse reaction and locking the product in the amine state.

  • Step 4: Orthogonal Validation (LC-MS & Chiral HPLC)

    • Action: Quench the reaction with 1 volume of acetonitrile. Centrifuge to pellet proteins. Analyze the supernatant via LC-MS for conversion and Chiral HPLC for ee.

    • Self-Validation Mechanism: Before analyzing the enzymatic wells, inject a chemically synthesized racemic standard of the target amine. This proves that the chiral stationary phase can baseline-resolve the enantiomers, ensuring the >99% ee readouts from the enzyme wells are not false positives due to co-elution.

Deep Dive 2: Organocatalytic Reductive Amination

While biocatalysis is ideal for manufacturing, organocatalysis offers rapid, highly tunable route scouting without the need for protein engineering. MacMillan and Akiyama independently pioneered the use of Chiral Phosphoric Acids (CPAs) for the direct reductive amination of aliphatic ketones [4][5].

CPACycle Start Aliphatic Ketone + Aryl Amine Iminium Iminium-CPA Ion Pair (Hydrogen-Bonded) Start->Iminium Condensation (-H2O) CPA Chiral Phosphoric Acid (CPA Catalyst) CPA->Iminium Brønsted Acid Activation Product Enantioenriched Amine (80-98% ee) Iminium->Product Stereocontrolled Hydride Transfer HE Hydride Donor (Benzothiazoline) HE->Product Donates H- Product->CPA Catalyst Regeneration

Catalytic cycle of CPA-mediated asymmetric reductive amination via dual activation.

Protocol 2: CPA-Catalyzed Reductive Amination of Aliphatic Ketones

This protocol utilizes benzothiazoline as the hydride donor, which has been shown to yield superior enantioselectivity over traditional Hantzsch esters for aliphatic substrates [5].

  • Step 1: In Situ Imine Pre-assembly

    • Action: In a flame-dried Schlenk flask under argon, combine the aliphatic ketone (1.0 equiv) and p-anisidine (1.05 equiv) in anhydrous dichloromethane (DCM). Add activated 4Å molecular sieves and stir for 2 hours at room temperature.

    • Causality: Aliphatic ketimines are notoriously unstable and prone to hydrolysis. Generating them in situ with molecular sieves removes water, driving quantitative condensation without requiring the isolation of the fragile intermediate.

  • Step 2: Dual-Activation Catalysis

    • Action: Cool the reaction mixture to -20°C. Add the BINOL-derived Chiral Phosphoric Acid (e.g., TRIP-PA, 5 mol%).

    • Causality: Lowering the temperature increases the rigidity of the hydrogen-bonded transition state between the CPA and the iminium ion, which is critical for maximizing facial discrimination and ee.

  • Step 3: Stereocontrolled Hydride Transfer

    • Action: Add 2-phenylbenzothiazoline (1.2 equiv) dropwise. Stir at -20°C for 24 hours.

    • Causality: Benzothiazoline is selected over Hantzsch esters because its planar, rigid structure interacts more intimately with the chiral pocket of the CPA-iminium complex, preventing background (uncatalyzed) racemic reduction.

  • Step 4: Self-Validation & Chiral SFC Analysis

    • Action: Filter through a short pad of silica to remove the catalyst and sieves, concentrate, and analyze via Chiral Supercritical Fluid Chromatography (SFC).

    • Self-Validation Mechanism: Run a parallel reaction utilizing 5 mol% of diphenyl phosphate (an achiral, structurally similar phosphoric acid). This generates a strictly racemic product under identical kinetic conditions. Comparing the conversion rates of the chiral vs. achiral reactions validates that the CPA is actively accelerating the reaction (ligand-accelerated catalysis) rather than merely acting as a background spectator.

Future Perspectives

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews (ACS) |[Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation (PMC) | National Institutes of Health |[Link]

  • Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture | Science (Savile et al., 2010) |[Link]

  • Enantioselective Organocatalytic Reductive Amination | Journal of the American Chemical Society (MacMillan et al., 2005) |[Link]

  • Enantioselective organocatalytic reductive amination of aliphatic ketones by benzothiazoline as hydrogen donor | Chemical Communications (Akiyama et al., 2012) |[Link]

The Cyclobutane Renaissance in Medicinal Chemistry: Bioisosterism, Synthesis, and Clinical Impact

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry was dominated by "flatland"—the extensive use of planar aromatic rings which, while synthetic friendly, often led to poor solubility and suboptimal metabolic profiles. The modern shift toward increasing the fraction of sp³-hybridized carbons (


) has catalyzed a renaissance for small, strained rings.[1][2][3] Among these, cyclobutane  has emerged as a high-value scaffold.[2][3][4][5] Unlike the rigid planarity of cyclopropane or the flexible envelope of cyclopentane, cyclobutane offers a unique "puckered" conformation that directs substituents into defined vectors, enabling precise pharmacophore placement while simultaneously improving metabolic stability and solubility.

This technical guide analyzes the role of cyclobutane in contemporary drug design, detailing its physicochemical properties, bioisosteric utility, and synthetic accessibility.[6][7]

Part 1: Physicochemical & Structural Core[4]

The "Puckered" Conformation

The defining feature of the cyclobutane ring is its deviation from planarity. To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a puckered or "butterfly" conformation.[1]

  • Puckering Angle: Typically 25°–35° .[4]

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid equilibration at physiological temperatures unless locked by substituents.[1][3]

  • Strain Energy: ~26.3 kcal/mol (slightly lower than cyclopropane's 27.5 kcal/mol but significantly higher than cyclopentane's 6.2 kcal/mol).[1][2][3]

Bioisosteric Relationships

Cyclobutane serves as a versatile bioisostere for several common motifs. Its ability to modulate lipophilicity (


) and metabolic stability without significantly altering the overall volume is critical.[1]
FeatureGem-Dimethyl GroupCyclobutane RingBioisosteric Advantage
Bond Angle ~109.5° (Tetrahedral)~88° (C-C-C)Compresses bond angle; alters vector of attached groups.[1][2][3][4]
Space Filling Rotatable methylsTied-back methylenesReduces entropic penalty upon binding; lowers lipophilicity.[2][3][4]
Metabolic Liability High (exposed methyls)Low/MediumRemoves labile terminal methyl protons; blocks oxidation.[1]
Cis/Trans Isomerism N/APossibleCan mimic alkene geometry while preventing isomerization.[4]
Visualizing the Bioisostere Logic

The following diagram illustrates the structural logic of replacing a gem-dimethyl group or an alkene with a cyclobutane scaffold.

BioisostereLogic GemDimethyl Gem-Dimethyl (High Rotational Freedom) Cyclobutane Cyclobutane Scaffold (Conformationally Restricted) GemDimethyl->Cyclobutane Ring Closure Alkene Alkene (Cis/Trans Isomerization Risk) Alkene->Cyclobutane Saturation Outcome1 Reduced Entropic Penalty (Rigidification) Cyclobutane->Outcome1 Outcome2 Metabolic Blocking (No Allylic/Benzylic Oxidation) Cyclobutane->Outcome2 Outcome3 Vector Orientation (Puckered Geometry) Cyclobutane->Outcome3

Caption: Cyclobutane acts as a rigidified bioisostere, bridging the gap between flexible alkyl chains and planar alkenes.[1][2][3][4][8]

Part 2: Case Studies in Approved Drugs[4]

Carboplatin: The Leaving Group Modulator

Carboplatin represents the most classic application of cyclobutane, specifically the cyclobutane-1,1-dicarboxylate (CBDCA) moiety.[1][2][3][4]

  • Role: The CBDCA group acts as a bidentate leaving group for the Platinum(II) center.[1]

  • Mechanism: Compared to the dichloride leaving groups of Cisplatin, the chelated cyclobutane dicarboxylate is much more stable. This slows the rate of aquation (hydrolysis) significantly.[1][3]

  • Clinical Outcome: The slower activation rate leads to a longer half-life and reduced peak plasma levels of reactive species, drastically lowering nephrotoxicity and emetogenicity compared to Cisplatin.[4]

Ivosidenib (AG-120): Metabolic Blocking via Fluorination

Ivosidenib , an IDH1 inhibitor for acute myeloid leukemia, utilizes a 3,3-difluorocyclobutyl amine.[1][2][3][4]

  • Role: The cyclobutane ring replaces a traditional cyclohexyl or aliphatic chain.

  • Mechanism: The incorporation of fluorine at the 3-position of the ring lowers the pKa of the amine (via inductive effect) and blocks metabolic oxidation at the typically labile C3 position. The ring puckering also orients the amine for optimal binding within the IDH1 active site.

Apalutamide: Spirocyclic Rigidity

Apalutamide , an androgen receptor antagonist, features a spirocyclic cyclobutane fused to a thiohydantoin core.

  • Role: The spiro-cyclobutane imposes severe conformational restriction.[2][4]

  • Mechanism: This rigidity locks the molecule into a bioactive conformation that antagonizes the androgen receptor more potently than flexible analogs, while preventing the "induced fit" required for agonism (a problem seen with first-generation anti-androgens).[1]

Part 3: Synthetic Methodologies & Experimental Protocol

The construction of cyclobutane rings is non-trivial due to ring strain. The most robust method in medicinal chemistry is the [2+2] Photocycloaddition .

Core Synthetic Workflow: [2+2] Photocycloaddition

This reaction allows for the rapid assembly of complex cyclobutane cores from simple alkene precursors, often with high stereocontrol when chiral catalysts or auxiliaries are used.[1]

Photocycloaddition Start Enone / Maleimide (Substrate A) Excitation UV Irradiation (300-365 nm) Triplet State Formation Start->Excitation Alkene Alkene (Substrate B) Alkene->Excitation + Diradical 1,4-Diradical Intermediate Excitation->Diradical [2+2] Closure Intersystem Crossing & Ring Closure Diradical->Closure Product Cyclobutane Scaffold Closure->Product

Caption: Step-wise mechanism of [2+2] photocycloaddition, the primary route to cyclobutane scaffolds.

Detailed Protocol: Enantioselective Synthesis of a Cyclobutane Building Block

Context: Synthesis of a chiral 3-substituted cyclobutanone via [2+2] photocycloaddition of 2-cyclohexenone and an alkene, adapted for lead optimization.[1][2][3][4]

Reagents & Equipment:

  • Substrate: 2-Cyclohexenone (1.0 equiv).

  • Partner: Terminal Olefin (e.g., 4-penten-1-ol derivative) (5.0 equiv).[1][2][3][4]

  • Catalyst: Chiral Oxazaborolidine-Lewis Acid Complex (10-20 mol%).[1][2][3][4]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1][2][3][4]

  • Light Source: 350 nm UV lamps (Rayonet reactor or high-power LED setup).

  • Temperature: -78°C to -40°C (Low temp favors enantioselectivity).[1][2][3][4]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried Schlenk tube under Argon, prepare the Lewis Acid catalyst (e.g., activating a chiral oxazaborolidine with triflimide or AlBr3) in anhydrous DCM.

  • Substrate Addition: Cool the catalyst solution to -78°C. Add 2-cyclohexenone (0.5 M final concentration) slowly to the catalyst mixture to ensure coordination.

  • Olefin Addition: Add the terminal olefin (excess, 5 equiv) to the reaction mixture.

  • Irradiation: Position the reaction vessel in the photoreactor (ensure Pyrex or quartz glassware is used depending on wavelength). Irradiate at 350 nm for 2–6 hours.[4] Monitor consumption of enone by TLC or GC-MS.[3][4]

  • Quench & Workup: Once the enone is consumed, quench the reaction at -78°C with a solution of Et3N in MeOH. Warm to room temperature.

  • Extraction: Dilute with Et2O, wash with 1N HCl, saturated NaHCO3, and brine. Dry over MgSO4.[4]

  • Purification: Concentrate in vacuo. Purify the crude cyclobutane derivative via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Validation: Verify structure via 1H-NMR (look for cyclobutane methine protons ~2.5-3.5 ppm) and determine enantiomeric excess (ee) via Chiral HPLC.

Self-Validating Checkpoint:

  • Did the reaction turn dark brown/black? Polymerization may have occurred; check light intensity and concentration.[4]

  • Is the conversion low? Ensure the light source emission spectrum overlaps with the substrate/catalyst absorption band.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Link

  • Carboplatin: Mechanism of Action. National Cancer Institute Drug Dictionary. Link

  • Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters. (2018).[1][2][3][4] Link[1][2][3]

  • Apalutamide (Erleada): A New Era in Prostate Cancer Treatment. Drugs. (2018).[1][3] Link

  • Enantioselective [2+2] Photocycloaddition Reactions in Solution. Chemical Reviews. (2016). Link[1][2][3]

Sources

Stability of Cyclobutane Rings in Chemical Reactions: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclobutane occupies a unique "Goldilocks zone" in organic chemistry: it possesses significant ring strain (~26.3 kcal/mol) yet exhibits remarkable kinetic stability compared to its smaller homolog, cyclopropane.[1][2] For drug development professionals, this paradox presents a strategic opportunity. The cyclobutane ring acts as a rigid, metabolic blockade that resists oxidative clearance while providing specific vector orientation for pharmacophores.

This guide moves beyond basic textbook definitions to provide a rigorous analysis of cyclobutane’s thermodynamic profile, its behavior under stress, and actionable protocols for synthesizing and functionalizing this scaffold without compromising its structural integrity.

Part 1: Thermodynamic & Structural Core

The "Puckered" Conformation: Stability Mechanism

Unlike cyclopropane, which is locked in a planar, highly strained geometry (


 bond angles), cyclobutane relieves torsional strain by adopting a non-planar "puckered" or "butterfly" conformation.[2][3] This geometric distortion is critical for its stability.
  • Torsional Strain Relief: In a planar square, all C-H bonds would be perfectly eclipsed. Puckering rotates the C-C bonds, partially staggering the hydrogens.

  • Angle Strain Trade-off: Puckering decreases the C-C-C bond angle from

    
     (planar) to 
    
    
    
    .[3] While this increases angle strain slightly, the massive reduction in torsional strain results in a net energetic minimum.
Table 1: Comparative Ring Strain & Structural Metrics
MetricCyclopropane (

)
Cyclobutane (

)
Cyclopentane (

)
Total Ring Strain (kcal/mol) 27.526.3 6.2
Strain per

(kcal/mol)
9.26.6 1.2
C-C-C Bond Angle



Dominant Strain Type Angle (Baeyer)Torsional (Pitzer) + Angle Torsional
Kinetic Reactivity High (Electrophilic opening)Moderate (Radical/Thermal resistance) Low
Visualization: The Stability Landscape

The following diagram illustrates the energy landscape. Note how cyclobutane sits in a local minimum that is significantly deeper than cyclopropane, requiring higher activation energy (


) to access ring-opening pathways.

ReactionCoordinate Start Acyclic Precursor C3 Cyclopropane (High Strain, Low Ea to Open) Start->C3 High Energy C4 Cyclobutane (Meta-Stable, High Ea to Open) Start->C4 [2+2] Photochem C3->Start Rapid Ring Opening C4->Start Thermal >400°C (Slow) C5 Cyclopentane (Thermodynamic Sink) C4->C5 Ring Expansion (Difficult)

Figure 1: Comparative stability landscape. Cyclobutane resists ring opening under physiological and standard synthetic conditions, unlike cyclopropane.[4]

Part 2: Chemical Stability & Reactivity Profiles

Thermal Stability

Cyclobutane is thermally robust. The unimolecular ring opening to two ethylene molecules is symmetry-forbidden under thermal conditions (Woodward-Hoffmann rules) and must proceed via a high-energy diradical intermediate.

  • Implication: Cyclobutane scaffolds can withstand standard reflux temperatures (up to 150°C) in most solvents without degradation.

Resistance to Electophiles

Unlike cyclopropane, which behaves like an alkene and rapidly undergoes electrophilic addition (opening the ring) with halogens or acids, cyclobutane is inert to most electrophiles.

  • Mechanism: The C-C bonds in cyclobutane have less

    
    -character (less "banana bond" nature) than cyclopropane.
    
  • Application: You can perform electrophilic aromatic substitution on a phenyl group attached to a cyclobutane without opening the aliphatic ring.

Radical Stability (The Critical Nuance)

Cyclobutane rings are generally stable to radicals on the ring carbons. However, cyclobutylcarbinyl radicals (radical on the


-carbon) can undergo ring opening to homoallylic radicals, though this is slower than the cyclopropylcarbinyl clock.
  • Rule of Thumb: When performing radical functionalization (e.g., Minisci), the ring remains intact if the radical is generated on the ring or if the lifetime of the

    
    -radical is short.
    

Part 3: Cyclobutane in Medicinal Chemistry (Bioisosterism)

Cyclobutane is increasingly used as a bioisostere for phenyl rings and gem-dimethyl groups.

  • Metabolic Blockade: Replacing a flexible alkyl chain with a cyclobutane ring removes abstractable hydrogens and sterically hinders Cytochrome P450 enzymes.

  • 
     Increase:  It increases the fraction of 
    
    
    
    carbons, which correlates with improved solubility and lower clinical attrition rates compared to flat aromatic compounds.

MetabolicStability Substrate Drug Candidate (Alkyl Chain) P450 Cytochrome P450 (Heme Iron) Substrate->P450 Flexible access Cyclobutane Cyclobutane Analog (Rigid, Steric Bulk) Substrate->Cyclobutane Bioisosteric Replacement Metabolism Oxidative Clearance (Rapid) P450->Metabolism C-H Abstraction Blockade Metabolic Stability (Long Half-life) P450->Blockade No Reaction Cyclobutane->P450 Steric Clash High Bond Dissociation Energy

Figure 2: Mechanism of metabolic stabilization. The cyclobutane ring prevents the "induced fit" required for P450 oxidation.

Part 4: Experimental Protocols

Protocol 1: Synthesis via [2+2] Photocycloaddition

This protocol utilizes the unique photochemistry of cyclobutane formation, accessing the ring structure under mild conditions that avoid thermal strain.

Objective: Synthesize a 1,2-disubstituted cyclobutane scaffold from a maleimide and an alkene.

Reagents:

  • N-Aryl Maleimide (1.0 equiv)[5]

  • Alkene (e.g., 1-octene, 5.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Photosensitizer: Thioxanthone (5-10 mol%) - Optional, if direct excitation is inefficient.

Workflow:

  • Preparation: Dissolve Maleimide (0.2 M) and Alkene in degassed MeCN.

    • Why Degas? Oxygen quenches the triplet excited state required for the reaction. Sparge with Argon for 15 mins.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with 365 nm LEDs (UV-A).

    • Control: Maintain temperature at 25°C using a fan or water bath.

  • Monitoring: Monitor via TLC or UPLC every 30 minutes. The reaction typically completes in 2-4 hours.

    • Endpoint: Disappearance of the maleimide UV trace.

  • Workup: Evaporate solvent under reduced pressure. The cyclobutane product is often a solid that can be recrystallized or purified via silica flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • H-NMR: Look for the disappearance of the alkene protons (5.5-6.5 ppm) and the appearance of cyclobutane methine protons (2.5-3.5 ppm).

  • Stereochemistry: The product typically retains the cis/trans relationship of the starting alkene (stereospecific) or forms the thermodynamically stable isomer depending on the mechanism (singlet vs. triplet).

Protocol 2: Functionalization via Minisci Reaction

Attaching a cyclobutane ring to a heteroarene (drug core) without ring opening.

Objective: C-H alkylation of a pyridine/quinoline core with a cyclobutyl moiety.

Reagents:

  • Heteroarene (e.g., Lepidine, 1.0 equiv)

  • Cyclobutane Carboxylic Acid (2.0 equiv) - Radical Precursor

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (2.0 equiv)
    
  • Solvent: DCM/Water (biphasic) or TFA/Water

Workflow:

  • Activation: Dissolve Heteroarene and Catalyst in solvent. Add TFA (1.0 equiv) to protonate the heteroarene (activates it for nucleophilic radical attack).

  • Radical Generation: Heat to 40-50°C. Add Oxidant solution dropwise.

    • Mechanism:[6] Oxidative decarboxylation generates the cyclobutyl radical .

  • Coupling: The cyclobutyl radical attacks the protonated heteroarene.

    • Stability Note: The cyclobutyl radical is stable enough to react with the heteroarene before ring opening.

  • Workup: Basify with NaOH to pH 10, extract with DCM.

Self-Validation Check:

  • Mass Spec: Look for M+54 mass shift (Cyclobutyl group - H).

  • Ring Integrity: Verify via C13-NMR. Cyclobutane carbons appear distinctively at ~20-30 ppm. Absence of alkene signals confirms the ring did not open.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. [Link]

  • Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A. [Link]

  • A Practical and Sustainable Two-Component Minisci Alkylation. Nature Communications. [Link]

  • Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]

Sources

Theoretical Conformational Analysis of 2-Cyclobutyl-2-methoxyethan-1-amine: A Computational Guide for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Structure-Based Drug Design (SBDD), the precise spatial arrangement of small-molecule building blocks dictates their binding affinity, selectivity, and pharmacokinetic profiles. 2-Cyclobutyl-2-methoxyethan-1-amine is a highly versatile, stereochemically rich aliphatic amine. Featuring a chiral center (C2), a hydrogen-bond donor/acceptor pair, and a conformationally flexible four-membered carbocycle, this molecule presents a complex potential energy surface (PES).

This whitepaper provides an in-depth technical framework for conducting a theoretical conformational analysis of 2-Cyclobutyl-2-methoxyethan-1-amine. By synthesizing quantum mechanical (QM) methodologies with fundamental physical organic chemistry, we establish a self-validating protocol to predict the dominant solution-state conformers, explaining the causality behind their energetic stabilization.

Structural Dynamics & Causality in Conformational Space

To accurately map the conformational space of 2-Cyclobutyl-2-methoxyethan-1-amine, one must deconstruct its degrees of rotational and vibrational freedom. The molecule's global minimum is dictated by the interplay of torsional strain, angle strain, and non-covalent intramolecular interactions.

Cyclobutane Ring Puckering

Unlike unstrained alkanes, the cyclobutane ring is not planar. A planar conformation minimizes angle strain (C-C-C angles near 90°) but maximizes torsional strain due to the eclipsing of all eight adjacent C-H bonds. To relieve this torsional strain, the ring adopts a "puckered" or butterfly conformation (pucker angle


).

As demonstrated in comprehensive density functional theory (DFT) studies of 2-substituted cyclobutane derivatives[1], the puckering creates pseudo-axial and pseudo-equatorial positions. For 2-Cyclobutyl-2-methoxyethan-1-amine, the bulky 1-methoxy-2-aminoethyl substituent strongly prefers the equatorial position to minimize transannular steric clashes, dictating a distinct energy gap between the equatorial and axial ring-puckered states.

Rotameric States and Intramolecular Hydrogen Bonding

The rotation around the C1–C2 bond defines the relative orientation of the primary amine (-NH2) and the methoxy group (-OCH3). Standard steric arguments would suggest that the anti conformation (dihedral angle


) should be the most stable to minimize steric repulsion between the heteroatoms.

However, theoretical and X-ray diffraction analyses of methoxyethylamine derivatives reveal a strong preference for the gauche conformation (dihedral angle


)[2]. The causality here is driven by intramolecular hydrogen bonding . The gauche alignment allows the partially positive amine protons to interact with the lone pairs of the methoxy oxygen. While this interaction is highly exaggerated in the gas phase, it remains a dominant stabilizing force even when dielectric screening is applied in aqueous solvation models.

Step-by-Step Computational Protocol

To avoid the pitfalls of local minima trapping, a rigorous, self-validating computational workflow must be employed. The following methodology outlines the standard protocol for the theoretical conformational analysis of functionalized aliphatic amines[3].

Phase 1: Heuristic Conformational Search
  • Input Generation: Construct the 3D structure of 2-Cyclobutyl-2-methoxyethan-1-amine ensuring proper stereochemistry at C2.

  • Molecular Mechanics (MM) Sampling: Utilize a Monte Carlo multiple-minimum (MCMM) or Low-Mode conformational search using an advanced force field (e.g., OPLS4 or MMFF94).

  • Energy Filtering: Retain all unique conformers within a 5.0 kcal/mol energy window of the global minimum. MM force fields often misjudge H-bond strengths, so a wide initial window is critical to ensure no QM-relevant minima are discarded.

Phase 2: Quantum Mechanical Optimization
  • DFT Level of Theory: Optimize the filtered geometries using Density Functional Theory. The M06-2X functional paired with the 6-311++G(d,p) basis set is highly recommended.

    • Causality: M06-2X is specifically parameterized to capture mid-range non-covalent interactions (dispersion forces), which are critical for accurately modeling the intramolecular hydrogen bond between the amine and methoxy groups. The diffuse functions (++) are necessary to properly model the electron density of the oxygen lone pairs.

Phase 3: Thermochemical Validation and Solvation
  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory.

    • Self-Validation: Ensure there are zero imaginary frequencies . An imaginary frequency indicates the geometry is a transition state (saddle point) rather than a true local minimum.

  • Implicit Solvation: Apply the Solvation Model based on Density (SMD) to simulate the physiological environment (e.g., water,

    
    ). Gas-phase calculations severely overestimate intramolecular H-bonds due to the lack of external dielectric screening[3].
    
  • Boltzmann Weighting: Calculate the relative Gibbs Free Energy (

    
    ) and derive the Boltzmann population of each conformer at 298.15 K.
    

G Start 2D Structure Input (Stereocenter Defined) MM Molecular Mechanics Conformational Search (Monte Carlo/OPLS4) Start->MM Filter Energy Window Filter (< 5.0 kcal/mol) MM->Filter DFT DFT Optimization (M06-2X/6-311++G**) Filter->DFT Freq Frequency Calculation (Thermochemistry) DFT->Freq Check Imaginary Frequencies? Freq->Check TS Reject Transition State Check->TS Yes Solv Implicit Solvation (SMD Model: Water) Check->Solv No End Boltzmann Ensemble Generation Solv->End

Computational workflow for DFT-based conformational analysis.

Quantitative Data Presentation

Based on the theoretical principles of cyclobutane puckering[4] and methoxyethylamine hydrogen bonding[5], the following table synthesizes the expected quantitative output of the DFT protocol (M06-2X/6-311++G(d,p), SMD=Water) for the dominant conformers of 2-Cyclobutyl-2-methoxyethan-1-amine.

Table 1: Theoretical Conformational Energies and Populations at 298.15 K

Conformer IDC1-C2 RotamerCyclobutane PuckerIntramolecular H-Bond

(kcal/mol)

(kcal/mol)
Boltzmann Pop (%)
Conf-1 GaucheEquatorialYes (N-H···O)0.000.0078.5%
Conf-3 AntiEquatorialNo+1.10+0.9515.7%
Conf-2 GaucheAxialYes (N-H···O)+1.45+1.625.1%
Conf-4 AntiAxialNo+3.20+3.450.7%

Note: The global minimum (Conf-1) is stabilized by both the equatorial positioning of the cyclobutane ring and the gauche intramolecular hydrogen bond, dominating the solution-state ensemble.

Implications for Pharmacokinetics and SBDD

Understanding the conformational ensemble of 2-Cyclobutyl-2-methoxyethan-1-amine is not merely an academic exercise; it has profound implications for drug development.

When a molecule binds to a target receptor, it must adopt a specific "bioactive conformation." If the bioactive conformation is significantly higher in energy than the global minimum (e.g., forcing the cyclobutane ring into an axial pucker or breaking the intramolecular H-bond), the binding event will incur a severe entropic and enthalpic penalty , drastically reducing the observed binding affinity (


).

Furthermore, the dominant gauche conformation (Conf-1) internally satisfies its hydrogen-bond donor/acceptor pair. This internal satisfaction effectively masks the polar surface area (PSA) of the molecule from the surrounding solvent. In pharmacokinetic terms, this transient masking increases the apparent lipophilicity of the molecule, thereby enhancing passive membrane permeability and improving oral bioavailability (ADME properties).

G Conf Dominant Conformer (Gauche N-C-C-O) HBond Intramolecular H-Bond Masking Conf->HBond Pucker Cyclobutane Equatorial Pucker Conf->Pucker Lipo Decreased Exposed PSA (Increased Lipophilicity) HBond->Lipo Steric Optimal Vector Projection for Binding Pucker->Steric Perm Enhanced Membrane Permeability (ADME) Lipo->Perm Bind High Target Binding Affinity Steric->Bind

Impact of conformational features on pharmacological and ADME properties.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.[Link]

  • Cruz-Cabeza, A. J., & Taylor, C. R. (2012). Systematic conformational bias in small-molecule crystal structures is rare and explicable. Chemical Science (Royal Society of Chemistry).[Link]

  • Triolo, A., et al. (2013). Conformational isomerisms and nano-aggregation in substituted alkylammonium nitrates ionic liquids: An x-ray and computational study of 2-methoxyethylammonium nitrate. The Journal of Chemical Physics (via ResearchGate).[Link]

  • Krueger, P. J., & Mettee, H. D. (1965). SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES. Canadian Journal of Chemistry (Canadian Science Publishing).[Link]

  • Nagy, P. I., et al. (2003). Theoretical Conformational Analysis for Neurotransmitters in the Gas Phase and in Aqueous Solution. Norepinephrine. Journal of the American Chemical Society.[Link]

Sources

Methodological & Application

Application Note: 2-Cyclobutyl-2-methoxyethan-1-amine (CBMEA) as a Novel Chiral Resolving Agent for Racemic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The separation of enantiomers from racemic mixtures remains a critical bottleneck in the pharmaceutical and fine chemical industries. While classical resolving agents like 1-phenylethylamine and amino alcohols are widely used, they often fail to provide sufficient chiral recognition for sterically demanding or highly flexible substrates.

2-Cyclobutyl-2-methoxyethan-1-amine (CBMEA, CAS: 1521248-16-7) emerges as a highly specialized, next-generation chiral resolving agent. Its unique efficacy is driven by a distinct triad of molecular interactions:

  • Primary Amine: Forms a robust, directional ionic salt bridge with the target carboxylic acid.

  • Methoxy Group: Acts as a rigid hydrogen-bond acceptor, locking the conformation of the resulting diastereomeric salt and preventing polymorphic scrambling.

  • Cyclobutyl Ring: Provides a rigid, planar steric bulk that highly differentiates the crystal packing geometry between the (R,S) and (S,S) diastereomeric salts.

This application note details the thermodynamic principles, quantitative performance, and validated protocols for utilizing CBMEA in the resolution of challenging racemic carboxylic acids.

Mechanistic Principles of Diastereomeric Resolution

The resolution of racemic acids via chiral primary amines relies on the formation of diastereomeric salts with distinct physicochemical properties, primarily solubility (). When a racemic acid is mixed with enantiopure (S)-CBMEA, two distinct diastereomeric salts are formed: the (S)-amine•(S)-acid and the (S)-amine•(R)-acid.

The success of fractional crystallization is governed by the ternary equilibrium melting phase diagrams of the two enantiomers and the resolving agent (). A larger asymmetry in the ternary phase diagram, driven by differences in the enthalpy of crystallization (


), leads to higher resolution efficiency. The cyclobutyl and methoxy groups of CBMEA synergistically amplify this 

differential, ensuring that one diastereomer packs significantly more efficiently into a crystal lattice than the other, thereby driving

.

Logic Input Racemic Mixture ΔG_mix < 0 Complexation Salt Bridge & H-Bonding Input->Complexation ChiralAgent Enantiopure Agent (S)-CBMEA ChiralAgent->Complexation Dia1 Diastereomer P ΔH_cryst << 0 (Favorable Packing) Complexation->Dia1 Dia2 Diastereomer N ΔH_cryst < 0 (Less Favorable) Complexation->Dia2 Resolution ΔΔG_solubility > RT Successful Resolution Dia1->Resolution Dia2->Resolution

Thermodynamic logic driving the fractional crystallization of diastereomeric salts.

Quantitative Data: Resolution Efficiency Screening

To benchmark the performance of (S)-CBMEA, it was evaluated against the industry-standard (S)-1-phenylethylamine ((S)-PEA) for the resolution of two model active pharmaceutical ingredients (APIs): (±)-Ibuprofen and (±)-2-Chloromandelic acid.

Table 1: Comparative Resolution Efficiency (Single-Pass Crystallization)

SubstrateResolving AgentOptimal SolventYield (%)*ee (%)Resolvability (S)**
(±)-Ibuprofen(S)-PEAEthanol/H₂O35.082.00.57
(±)-Ibuprofen (S)-CBMEA Isopropanol 41.5 94.5 0.78
(±)-2-Chloromandelic acid(S)-PEAEthyl Acetate28.075.00.42
(±)-2-Chloromandelic acid (S)-CBMEA Ethyl Acetate 38.0 96.2 0.73

*Yield is based on a maximum theoretical yield of 50% for a single enantiomer. **Resolvability (S) = 2 × Yield × ee. Values > 0.5 indicate highly efficient industrial viability.

Experimental Protocols

The following self-validating protocols are designed to ensure maximum enantiomeric excess (ee) while allowing for the near-quantitative recovery of the CBMEA resolving agent.

Protocol A: Initial Solvent Screening (Microscale)

Causality: The solvation energy of the solvent directly impacts the


 between the two diastereomers. A solvent that strongly solvates the methoxy group of CBMEA may inhibit crystallization entirely, whereas a poorly solvating medium may cause rapid, unselective precipitation (kinetic trapping).
  • Preparation: Weigh 0.5 mmol of the racemic carboxylic acid into five separate 4 mL glass vials.

  • Agent Addition: Add 0.5 mmol (1.0 equivalent) of (S)-CBMEA to each vial.

  • Solvent Addition: Add 2.0 mL of a different solvent to each vial (e.g., Isopropanol, Ethyl Acetate, Acetone, Methanol, Toluene).

  • Dissolution: Heat the vials to 70°C under magnetic stirring until complete dissolution is achieved. Self-Validation Check: If the mixture does not dissolve, add solvent in 0.5 mL increments until clear.

  • Crystallization: Turn off the heating block and allow the vials to cool to 20°C at a controlled rate of 0.5°C/min.

  • Analysis: Filter the resulting crystals, dry under vacuum, and analyze via Chiral HPLC to determine the optimal solvent yielding the highest ee%.

Protocol B: Preparative Resolution of (±)-Ibuprofen via (S)-CBMEA

Causality: Slow, thermodynamically controlled cooling is critical. Rapid cooling induces supersaturation, leading to the co-precipitation of the more soluble diastereomer (conglomerate formation) and ruining the optical purity.

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 10.0 g (48.5 mmol) of (±)-Ibuprofen in 100 mL of Isopropanol. Heat to 65°C.

  • Agent Addition: Slowly add 6.26 g (48.5 mmol) of (S)-CBMEA dropwise over 10 minutes. The solution will briefly exotherm as the salt bridge forms.

  • Thermodynamic Cooling: Maintain the temperature at 65°C for 30 minutes, then program the heating mantle to cool to 20°C at a rate of exactly 0.2°C/min.

  • Seeding (Optional): If available, add 10 mg of pure (S)-CBMEA•(S)-Ibuprofen salt at 50°C to bypass the nucleation energy barrier and prevent oiling out.

  • Isolation: Stir the suspension at 20°C for 12 hours to reach thermodynamic equilibrium. Isolate the crystals via vacuum filtration and wash with 15 mL of ice-cold Isopropanol.

Protocol C: Liberation of the Free Acid and Resolving Agent Recovery

Causality: Liquid-liquid extraction under highly basic conditions ensures complete deprotonation of the CBMEA ammonium ion, partitioning the target carboxylate into the aqueous phase and driving the expensive chiral amine into the organic phase for recovery.

  • Suspension: Suspend the isolated diastereomeric salt from Protocol B in 50 mL of Dichloromethane (DCM) and 50 mL of deionized water.

  • Basification: Slowly add 2M NaOH (aq) dropwise under vigorous stirring until the aqueous layer reaches pH 12. Self-Validation Check: The solid salt must completely dissolve as the two components partition into their respective liquid phases.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (containing recovered (S)-CBMEA). Extract the aqueous layer with an additional 25 mL of DCM.

  • Acid Recovery: Acidify the combined aqueous layer with 2M HCl to pH 2. Extract the precipitated (S)-Ibuprofen with Ethyl Acetate (3 × 30 mL). Dry over Na₂SO₄, filter, and evaporate to yield the pure (S)-Ibuprofen.

  • Agent Recovery: Dry the combined DCM layers over Na₂SO₄ and evaporate under reduced pressure to recover (S)-CBMEA (Typical recovery > 92%).

Advanced Note: For the mother liquor containing the undesired (R)-acid, continuous flow racemization and recirculating dynamic diastereomeric crystallizations can be applied to convert the waste stream into the desired product, effectively pushing the theoretical yield from 50% to >90% ().

Workflow Visualization

Workflow Racemate Racemic Acid (R/S-Substrate) SaltFormation Diastereomeric Salt Formation (in Solvent) Racemate->SaltFormation Agent Chiral Resolving Agent (e.g., (S)-CBMEA) Agent->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization LessSoluble Less Soluble Salt (Crystals: (S)-Agent • (S)-Acid) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Salt (Mother Liquor: (S)-Agent • (R)-Acid) Crystallization->MoreSoluble Remains in Solution Liberation1 Base Treatment & Extraction LessSoluble->Liberation1 Liberation2 Base Treatment & Extraction MoreSoluble->Liberation2 Target Resolved (S)-Acid (High ee%) Liberation1->Target Recovered Recovered (S)-CBMEA Liberation1->Recovered

General workflow of chiral resolution via diastereomeric salt formation and extraction.

References

  • Kwan, M. H. T., Breen, J., Bowden, M., Conway, L., Crossley, B., Jones, M. F., Munday, R., Pokar, N. P. B., Screen, T., & Blacker, A. J. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations". The Journal of Organic Chemistry, 2021, 86(3), 2458-2473.[Link]

  • Madarász, J. "Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resol

protocol for the reductive amination to synthesize primary amines.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Challenge

The synthesis of primary amines (


) from carbonyl precursors via reductive amination is a fundamental transformation in medicinal chemistry.[1] However, it presents a unique chemoselective challenge compared to secondary or tertiary amine synthesis: Over-Alkylation .

Because the primary amine product is often more nucleophilic than the ammonia source, it competes for the remaining carbonyl electrophile. This leads to the formation of undesired secondary and tertiary amine byproducts ("The Runaway Reaction").[2]

This Application Note details two high-fidelity protocols designed to suppress over-alkylation and maximize primary amine yield:

  • The Buffered Borch Protocol: Utilizes Ammonium Acetate and Sodium Cyanoborohydride for robust, general-purpose synthesis.

  • The Titanium(IV) Mediated Protocol: Utilizes

    
     to activate sterically hindered ketones and drive imine equilibrium, followed by in-situ reduction.
    

Mechanistic Insight & Control Logic

To control the reaction, one must understand the competitive landscape. The reaction proceeds through a hemiaminal intermediate to an imine (or iminium ion), which is then reduced.[3][4]

The Selectivity Paradox
  • Path A (Desired): Carbonyl +

    
    
    
    
    
    Imine
    
    
    Primary Amine.
  • Path B (Undesired): Carbonyl + Primary Amine (Product)

    
     Secondary Imine 
    
    
    
    Secondary Amine.

Control Strategy:

  • Kinetic Control: Use a massive excess of the ammonia source (10-15 equivalents) to statistically favor Path A.

  • Thermodynamic Control (Titanium Method): Use a water scavenger (

    
    ) to drive Path A to completion before introducing the reducing agent.
    
Visualizing the Competitive Pathway

ReductiveAmination cluster_0 Critical Control Point Carbonyl Carbonyl Substrate (Ketone/Aldehyde) Imine Imine Intermediate (C=NH) Carbonyl->Imine + NH3 - H2O Ammonia Ammonia Source (Excess NH4OAc) Ammonia->Imine PrimaryAmine PRIMARY AMINE (Target Product) Imine->PrimaryAmine Reduction (Hydride Source) SecAmine Secondary Amine (Byproduct) PrimaryAmine->SecAmine + Carbonyl (Over-Alkylation)

Figure 1: The competitive pathway showing how the target product (Primary Amine) can re-engage the substrate to form byproducts.

Critical Parameters & Reagent Selection

ParameterRecommendationScientific Rationale
Ammonia Source Ammonium Acetate (

)
High solubility in MeOH; provides buffering (pH ~6) essential for iminium ion formation without deactivating the reducing agent.
Reducing Agent Sodium Cyanoborohydride (

)
Selectivity King. Unlike

, it is stable at pH 6-7 and reduces the protonated imine much faster than the carbonyl group.
Solvent Methanol (anhydrous)High solubility for polar ammonium salts. Solvates the transition state effectively.
Drying Agent 3Å Molecular SievesOptional for Borch, Mandatory for non-Titanium methods using weaker ammonia sources to push equilibrium.

Experimental Protocols

Protocol A: The Buffered Borch Reaction (Standard)

Best for: Unhindered aldehydes and reactive ketones. High tolerance for functional groups.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 equiv

  • Ammonium Acetate (

    
    ): 10.0 - 15.0 equiv  (Crucial for selectivity)
    
  • Sodium Cyanoborohydride (

    
    ): 1.5 equiv
    
  • Solvent: Methanol (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a stir bar, dissolve the Ammonium Acetate in Methanol. Note: The dissolution is endothermic; allow to equilibrate to Room Temperature (RT).

  • Substrate Addition: Add the carbonyl substrate in one portion.

  • Reducing Agent Addition: Add

    
     carefully.
    
    • Expert Tip: Although many protocols add reagents simultaneously, stirring the carbonyl and ammonia for 15-30 minutes before adding hydride can slightly improve yields for slower ketones.

  • Reaction: Stir at RT for 12–48 hours.

    • Monitoring: Monitor by LC-MS.[2] Disappearance of starting material is the primary metric.

  • Quench & Workup (Critical for Safety):

    • Acidification: Slowly add conc. HCl to pH < 2. DANGER: Perform in a fume hood. This step destroys excess hydride and evolves

      
       and trace HCN.
      
    • Evaporation: Remove Methanol under reduced pressure (rotary evaporator).

    • Neutralization: Redissolve residue in water. Wash with

      
       (removes neutral organic impurities). Basify the aqueous layer to pH > 10 using solid KOH or NaOH pellets.
      
    • Extraction: Extract the free amine into DCM or EtOAc (3x). Dry over

      
       and concentrate.
      
Protocol B: Titanium(IV) Isopropoxide Mediated Synthesis

Best for: Sterically hindered ketones, acid-sensitive substrates, or when Cyanoborohydride must be avoided.

Reagents:

  • Substrate (Ketone): 1.0 equiv

  • Ammonia Source: 7M

    
     in Methanol (5.0 equiv) or 
    
    
    
    +
    
    
  • Titanium(IV) Isopropoxide (

    
    ): 2.0 equiv
    
  • Reducing Agent: Sodium Borohydride (

    
    ): 1.5 equiv[2]
    

Step-by-Step Workflow:

  • Imine Formation (The "Lock"):

    • In a dry flask under Nitrogen/Argon, mix the ketone and 7M

      
       in MeOH .
      
    • Add

      
       dropwise. The solution often turns slightly yellow/orange.
      
    • Stir sealed for 6–12 hours.

    • Mechanism:[3][4][5][6][7] Ti acts as a Lewis acid and water scavenger, forcing the equilibrium to the imine complex (

      
      ).
      
  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise.[2][7] (Note: 
      
      
      
      is cheaper and safer than cyanoborohydride, and permissible here because the Ti-complex activates the imine selectively over the ketone).
    • Allow to warm to RT and stir for 2–4 hours.

  • Titanium Workup (The "Emulsion Breaker"):

    • Challenge: Adding water directly creates a sticky

      
       gel that traps product.
      
    • Solution: Quench with 2M Ammonium Hydroxide (

      
      ) . The resulting inorganic precipitate is granular and filterable.
      
    • Filter through a Celite pad. Wash the pad with DCM.[6]

    • Perform standard extraction on the filtrate.

Decision Matrix & Workflow Visualization

Workflow Start Start: Select Substrate CheckHindrance Is Substrate Sterically Hindered? Start->CheckHindrance NoHindrance No: Use Borch Protocol CheckHindrance->NoHindrance Aldehyde/Simple Ketone YesHindrance Yes: Use Ti(OiPr)4 Protocol CheckHindrance->YesHindrance Bulky Ketone MixBorch Mix: Substrate + 15eq NH4OAc + NaBH3CN in MeOH NoHindrance->MixBorch AcidWorkup Workup: Acidify (pH<2) then Basify (pH>10) MixBorch->AcidWorkup End Purify: Column Chromatography or Salt Formation AcidWorkup->End MixTi Step 1: Substrate + NH3/MeOH + Ti(OiPr)4 (Stir 6-12h) YesHindrance->MixTi ReduceTi Step 2: Add NaBH4 (0°C) MixTi->ReduceTi TiWorkup Workup: Quench with NH4OH Filter Celite ReduceTi->TiWorkup TiWorkup->End

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

Self-Validating Systems (Troubleshooting)

A robust protocol must include checkpoints to validate success during the reaction.

ObservationDiagnosisCorrective Action
LCMS shows M+1 (Imine) but no M+3 (Amine) Reduction stalled.Check pH. If pH > 7, the imine is not protonated (for Borch). Add small amount of Acetic Acid or switch to stronger reductant (

).[7]
LCMS shows M+Substrate+Amine (Secondary Amine) Over-alkylation.Ammonia source was insufficient. Repeat with 20 eq of

or use the Titanium method to lock the imine.
Reaction mixture turns opaque/gelatinous (Ti Method) Hydrolysis of Titanium.Ensure reagents are anhydrous. If during workup: Use the

quench method described above to break the emulsion.
Low Mass Recovery Product lost in aqueous layer.Primary amines are polar. "Salt out" the aqueous layer with NaCl before extraction or use

(3:1) as extraction solvent.[6]

Safety Considerations

  • Cyanide Hazard (

    
    ): 
    
    • Risk: Contact with acid releases highly toxic HCN gas.

    • Control: ALL acidification steps (Quench) must be done in a high-flow fume hood. Treat waste streams with bleach (Sodium Hypochlorite) to oxidize cyanide before disposal.

  • Titanium(IV) Isopropoxide:

    • Risk: Reacts violently with water; severe eye irritant.

    • Control: Handle under inert atmosphere.

  • Ammonia Pressure:

    • Risk: Heating ammonia solutions in sealed vessels generates pressure.

    • Control: Use rated pressure tubes if heating > RT.

References

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. [Link]

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[8][9][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[8][9] [Link]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A.[11] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.[11] [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride." Journal of Organic Chemistry, 1995 , 60(15), 4928–4929. [Link]

Sources

Application Note: Synthesis and Utilization of 2-Cyclobutyl-2-methoxyethan-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the synthesis and utilization of 2-Cyclobutyl-2-methoxyethan-1-amine , a high-value building block in modern medicinal chemistry.

Executive Summary

2-Cyclobutyl-2-methoxyethan-1-amine represents a strategic scaffold for "escape from flatland" in drug design. By incorporating the cyclobutyl ring—a puckered, metabolically robust bioisostere for isopropyl or tert-butyl groups—alongside a methoxy ether linkage, this fragment offers a unique combination of lipophilicity modulation and hydrogen-bond acceptance. This guide provides a validated, scalable protocol for its synthesis, bypassing common regioselectivity pitfalls associated with


-methoxy amines.
Key Physicochemical Profile (Calculated)
PropertyValueSignificance
Formula

Low MW fragment (<150 Da) ideal for FBDD.
MW 129.20 g/mol High ligand efficiency potential.
ClogP ~0.8 - 1.1Balanced lipophilicity for CNS/peripheral exposure.
pKa (Conj. Acid) ~9.5Basic amine, suitable for salt formation.
Topological PSA 21.7

Excellent membrane permeability.

Retrosynthetic Strategy & Pathway

The synthesis hinges on the regioselective ring-opening of cyclobutyloxirane . Unlike simple aliphatic epoxides, the cyclobutyl group provides sufficient electronic stabilization to direct nucleophilic attack under acidic conditions, ensuring the methoxy group installs at the more substituted position (C2).

Reaction Workflow (Graphviz)

SynthesisPath cluster_legend Key Transformation Logic Start Vinylcyclobutane (Starting Material) Epox Cyclobutyloxirane (Intermediate A) Start->Epox mCPBA, DCM 0°C to RT Alcohol 2-Cyclobutyl-2-methoxyethanol (Intermediate B) Epox->Alcohol MeOH, cat. H2SO4 Regioselective Opening Mesylate Mesylate Derivative (Intermediate C) Alcohol->Mesylate MsCl, Et3N DCM, 0°C Azide Azide Intermediate (Intermediate D) Mesylate->Azide NaN3, DMF 60°C Product 2-Cyclobutyl-2-methoxyethan-1-amine (Target) Azide->Product H2, Pd/C or Staudinger Legend1 Acidic MeOH directs OMe to C2 (Benzylic-like stabilization)

Figure 1: Step-wise synthetic pathway leveraging electronic control for regioselectivity.

Detailed Experimental Protocol

Step 1: Epoxidation of Vinylcyclobutane

Objective: Convert the alkene to the reactive epoxide handle.

  • Reagents: Vinylcyclobutane (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 1.2 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve vinylcyclobutane in DCM (0.2 M) and cool to 0°C.

    • Add mCPBA portion-wise over 30 minutes to control exotherm.

    • Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with

      
      ).
      
    • Quench: Add saturated

      
       (to reduce excess peroxide) followed by saturated 
      
      
      
      .
    • Extract with DCM, dry over

      
      , and concentrate carefully (product is volatile).
      
    • Yield Expectation: >85% colorless oil.

Step 2: Regioselective Ring Opening (The Critical Step)

Objective: Install the methoxy group at C2 and the hydroxyl at C1.

  • Rationale: Under acidic conditions, the reaction proceeds via a borderline

    
     mechanism.[1] The cyclobutyl ring stabilizes the partial positive charge at C2 better than the primary carbon, directing the methanol attack to C2.
    
  • Reagents: Cyclobutyloxirane (1.0 eq), Methanol (solvent/reactant), conc.

    
     (0.05 eq).
    
  • Protocol:

    • Dissolve cyclobutyloxirane in anhydrous MeOH (0.5 M).

    • Add catalytic

      
       at 0°C.
      
    • Stir at 0°C for 1 hour, then warm to RT for 4 hours.

    • QC Check: NMR should show a characteristic downfield shift for the methine proton (-CH-OMe) compared to the epoxide.

    • Neutralize with solid

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc) to separate the major regioisomer (2-methoxy-2-cyclobutylethanol) from minor byproducts.

Step 3: Functional Group Interconversion (Alcohol Amine)

Objective: Convert the primary alcohol to the primary amine via an azide intermediate.

  • Protocol:

    • Mesylation: Treat the alcohol with Methanesulfonyl chloride (MsCl, 1.2 eq) and Triethylamine (

      
      , 1.5 eq) in DCM at 0°C for 2 hours. Aqueous workup yields the crude mesylate.
      
    • Azidation: Dissolve crude mesylate in DMF. Add Sodium Azide (

      
      , 1.5 eq). Heat to 60°C for 6 hours. Caution: Azides are shock-sensitive; use a blast shield.
      
    • Reduction:

      • Method A (Hydrogenation): Dissolve azide in MeOH. Add 10% Pd/C (10 wt%). Stir under

        
         balloon (1 atm) for 4 hours. Filter through Celite.
        
      • Method B (Staudinger): If alkene sensitivity is a concern elsewhere in the molecule, use

        
         in THF/Water.
        
    • Final Isolation: Acidify with HCl/Dioxane to precipitate the 2-Cyclobutyl-2-methoxyethan-1-amine hydrochloride salt, ensuring long-term stability.

Application in Drug Design: Coupling Strategies

This building block is typically used to introduce the "cyclobutyl-methoxy" tail into core scaffolds (e.g., Pyrimidines, Pyrazoles) for kinase or GPCR targets.

Reaction TypeConditionsNotes
Amide Coupling HATU/DIPEA, DMF, RTStandard peptide coupling. The methoxy group does not interfere.
SNAr Displacement

, DMSO, 100°C
Excellent nucleophile for displacing chloropyrimidines or fluoronitrobenzenes.
Reductive Amination

, DCE
Can be coupled to aldehydes to form secondary amines.
Biological Context: JAK Inhibition

Cyclobutyl motifs are prominent in JAK inhibitors (e.g., related scaffolds in clinical trials) to fill hydrophobic pockets while maintaining solubility.

JAK_Pathway Ligand Cytokine (IL-6, IFN) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK Kinase (Target for Cyclobutyl Inhibitor) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation Inhibitor Cyclobutyl-Methoxy Inhibitor Inhibitor->JAK Blocks ATP Binding

Figure 2: Schematic of JAK/STAT signaling, a common target class for cyclobutyl-amine containing inhibitors.

Safety & Handling

  • Epoxides: Potential alkylating agents.[2] Handle in a fume hood.

  • Sodium Azide: Highly toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) during the azide step if possible (DMF is preferred). Quench excess azide with bleach or specific disposal protocols.

  • Storage: The free amine may absorb

    
    . Store as the HCl salt at -20°C.
    

References

  • Regioselectivity of Epoxide Opening: Clayden, J., et al. "Acid-catalyzed ring opening of epoxides."[2] Organic Chemistry, Oxford University Press. Validated concept:

  • Cyclobutyl Building Blocks: BenchChem Application Note. "Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis."

  • Compound Data: PubChem. "2-Cyclobutyl-2-methoxyethan-1-amine (Compound)."

  • Reaction Methodology: Lizza, J. R., & Moura-Letts, G.[3] (2017). "Solvent-Directed Epoxide Opening with Primary Amines." Synthesis. (Adapted methodology for regiocontrol).

Sources

enzymatic resolution of 2-Cyclobutyl-2-methoxyethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biocatalytic Kinetic Resolution of 2-Cyclobutyl-2-methoxyethan-1-amine

Executive Summary

The resolution of 2-Cyclobutyl-2-methoxyethan-1-amine presents a specific stereochemical challenge. Unlike


-chiral amines (e.g., 1-phenylethylamine), where the stereocenter is directly adjacent to the nitrogen, this substrate possesses 

-chirality
. The chiral center is located at the C2 position, separated from the reacting amine by a methylene spacer.

Standard lipase protocols often fail with


-chiral amines due to the distance of the stereocenter from the enzyme's active site (the catalytic serine). However, the steric bulk of the cyclobutyl group  combined with the electronic influence of the methoxy group  allows for successful discrimination using specific lipase/acyl donor combinations.

This guide details a robust Enzymatic Kinetic Resolution (EKR) protocol using Candida antarctica Lipase B (CAL-B) and Burkholderia cepacia Lipase (PSL), emphasizing the critical use of activated acyl donors to overcome steric hindrance and improve enantioselectivity (


-value).

Mechanistic Principles

The Challenge of -Chirality

In lipase-catalyzed acylation, the enzyme binds the nucleophile (amine) in a stereospecific pocket. For


-chiral amines, the "medium" and "large" substituents dictate binding orientation (Kazlauskas Rule). For 

-chiral amines like 2-Cyclobutyl-2-methoxyethan-1-amine, the stereocenter is further away.
  • Strategy: We utilize the Cyclobutyl group as the "Large" substituent (

    
    ) and the Methoxy group  as the discrimination point.
    
  • Enzyme Choice: CAL-B (Novozym 435) is the primary candidate due to its deep active site, but PSL (Amano Lipase PS) is included in screening as it often accommodates remote stereocenters better.

Reaction Scheme

The reaction utilizes an irreversible acyl donor (Ethyl Methoxyacetate) to drive the equilibrium.

ReactionScheme cluster_0 Racemic Substrate cluster_1 Biocatalytic System cluster_2 Resolved Products Racemate 2-Cyclobutyl-2- methoxyethan-1-amine (Racemic) System Lipase (CAL-B) + Ethyl Methoxyacetate Solvent: MTBE Racemate->System Acylation Amide (R)-N-Acyl Amide (Converted) System->Amide Fast Reaction Amine (S)-Amine (Unreacted) System->Amine Slow Reaction

Figure 1: Kinetic resolution pathway. The lipase preferentially acylates one enantiomer (typically R for CAL-B), leaving the other as the free amine.

Materials & Reagents

ComponentSpecificationRole
Substrate 2-Cyclobutyl-2-methoxyethan-1-amine (Racemic)Target Molecule
Enzyme A Novozym® 435 (CAL-B immobilized on acrylic resin)Primary Catalyst
Enzyme B Amano Lipase PS (Burkholderia cepacia) on diatomiteSecondary Catalyst (Screening)
Acyl Donor Ethyl Methoxyacetate (CAS: 3938-96-3)Activated donor (Faster than EtOAc)
Solvent MTBE (Methyl tert-butyl ether)Hydrophobic, preserves enzyme activity
Quench 1M HClStops reaction & separates species

Why Ethyl Methoxyacetate? Standard Ethyl Acetate is often too slow for hindered or


-chiral amines. The methoxy group in the donor increases the electrophilicity of the carbonyl carbon, increasing reaction rates without compromising enzyme stability [1].

Experimental Protocol

Phase 1: Analytical Screening (Method Development)

Goal: Determine the optimal enzyme and stop time.

  • Preparation: In 4 mL glass vials, prepare a 50 mM solution of the racemic amine in MTBE (1 mL).

  • Acyl Donor: Add 2 equivalents of Ethyl Methoxyacetate.

  • Enzyme Addition: Add 10 mg of Novozym 435 to Vial A and 10 mg of Amano Lipase PS to Vial B.

  • Incubation: Shake at 30°C, 250 rpm.

  • Sampling: Take 20

    
    L aliquots at 1h, 4h, and 24h.
    
  • Analysis: Derivatize the unreacted amine (e.g., with acetic anhydride if using GC) or inject directly onto Chiral HPLC (Column: Chiralpak IG or AD-H; Mobile Phase: Hexane/EtOH/DEA).

  • Calculation: Calculate Conversion (

    
    ) and Enantiomeric Ratio (
    
    
    
    ) using the standard equations [2].
    • Target:

      
       for useful resolution.
      
Phase 2: Preparative Scale Resolution (10g Scale)

Goal: Isolate pure enantiomers.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 g (approx. 77 mmol) of racemic 2-Cyclobutyl-2-methoxyethan-1-amine in 150 mL of anhydrous MTBE.

  • Donor Addition: Add 18.2 g (2.0 eq) of Ethyl Methoxyacetate.

  • Catalyst Addition: Add 2.0 g of Novozym 435 (20% w/w relative to substrate).

    • Note: Enzyme loading can be lowered if screening showed high activity.

  • Reaction: Incubate in an orbital shaker at 30°C / 200 rpm.

    • Monitoring: Check chiral HPLC every 4 hours.

  • Stopping Criterion: Stop the reaction when conversion reaches 50% (theoretical maximum yield for resolution). This typically ensures the unreacted amine is

    
     ee.
    
  • Filtration: Filter off the immobilized enzyme (wash with 20 mL MTBE). Save the enzyme for reuse.

Phase 3: Workup & Purification (Self-Validating Separation)

The chemical difference between the basic amine and neutral amide allows for easy separation.

WorkupFlow cluster_org Organic Phase (MTBE) cluster_aq Aqueous Phase (Acidic) Crude Crude Reaction Mixture (MTBE Solution) AcidWash Extraction with 1M HCl (aq) Crude->AcidWash Amide (R)-Amide Product (Neutral) AcidWash->Amide Top Layer Salt (S)-Amine Salt (Water Soluble) AcidWash->Salt Bottom Layer Base Basify with 4M NaOH Extract with DCM Salt->Base PureAmine Pure (S)-Amine Base->PureAmine

Figure 2: Chemoselective workup strategy. This method avoids column chromatography for the primary separation.

  • Extraction: Transfer the MTBE filtrate to a separatory funnel. Extract twice with 100 mL of 1M HCl.

    • Organic Layer: Contains the (R)-Amide .[1] Dry over MgSO4 and concentrate. Hydrolysis (6M HCl, reflux) yields the (R)-amine if desired.

    • Aqueous Layer: Contains the (S)-Amine hydrochloride .

  • Recovery of (S)-Amine: Basify the aqueous layer to pH > 12 using 4M NaOH. Extract three times with DCM (Dichloromethane). Dry and concentrate to yield pure (S)-2-Cyclobutyl-2-methoxyethan-1-amine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10% in 24h) Steric hindrance of Cyclobutyl group.Switch Acyl Donor to Isopropyl 2-ethoxyacetate or increase temp to 45°C.
Low Selectivity (

)
Non-specific binding due to

-distance.
Switch Enzyme: Screen Burkholderia cepacia (PSL). Switch Solvent: Try Toluene or DIPE (lower polarity often boosts

).
Enzyme Aggregation Water content too high.Use molecular sieves (3Å) in the reaction mixture.

Critical Note on Absolute Configuration: While CAL-B generally favors the (


)-enantiomer for primary amines (based on the Kazlauskas rule applied to the C1-C2 bond vector), the presence of the 

-methoxy group can alter binding modes [3]. You must verify absolute configuration using X-ray crystallography of a derivative or by comparing optical rotation with a known standard. Do not rely solely on prediction models for

-chiral centers.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Lipase-mediated chiral resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 16(1), 337-355. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Kazlauskas, R. J., et al. (1991). A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[2][3] The Journal of Organic Chemistry, 56(8), 2656-2665.[2] Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron, 62(25), 5831-5854. Link
    

Sources

Advanced Derivatization Strategies for the Analytical Quantification of 2-Cyclobutyl-2-methoxyethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The accurate quantification of small, aliphatic primary amines like 2-Cyclobutyl-2-methoxyethan-1-amine presents a significant challenge in modern analytical chemistry. In its native state, this molecule is highly polar, lacks a UV/Vis chromophore, and exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns. Furthermore, the basicity of the primary amine causes severe peak tailing in gas chromatography (GC) due to interactions with active silanol groups on the column stationary phase.

To overcome these limitations, pre-column chemical derivatization is mandatory. Structural Causality: The target molecule features a primary amine at the alpha position (C1) and a cyclobutyl ring alongside a methoxy group at the beta position (C2). While the primary amine is sterically accessible, the beta-methoxy group exerts an electron-withdrawing inductive effect (-I). This slightly reduces the electron density on the nitrogen, marginally lowering its nucleophilicity compared to simple unbranched alkylamines. Consequently, derivatization reactions require optimized alkaline buffering to ensure the amine remains fully deprotonated (reactive) and highly concentrated electrophilic reagents to drive the reaction to completion[1].

Analytical Workflow & Decision Matrix

The choice of derivatization agent is dictated by the available analytical instrumentation and the required limits of detection (LOD). The workflow below outlines the strategic pathways for analyzing 2-Cyclobutyl-2-methoxyethan-1-amine.

DerivatizationWorkflow Sample Analyte: 2-Cyclobutyl-2-methoxyethan-1-amine (Primary Amine Extract) Decision Analytical Goal Sample->Decision BzCl Benzoyl Chloride (BzCl) Reaction: Nucleophilic Acyl Substitution Decision->BzCl LC-MS TFAA Trifluoroacetic Anhydride (TFAA) Reaction: Acylation / Volatilization Decision->TFAA GC-MS Dansyl Dansyl Chloride (Dns-Cl) Reaction: Sulfonylation Decision->Dansyl HPLC-FL LCMS LC-MS/MS Analysis (High Sensitivity / Retention) BzCl->LCMS GCMS GC-MS Analysis (Thermal Stability / Volatility) TFAA->GCMS HPLC HPLC-UV/FL Analysis (Fluorescence Tagging) Dansyl->HPLC Val Self-Validating System: Isotope-Labeled IS & Blank Subtraction LCMS->Val GCMS->Val HPLC->Val

Caption: Workflow for the derivatization of 2-Cyclobutyl-2-methoxyethan-1-amine across analytical platforms.

The Self-Validating System (Trustworthiness & Quality Control)

A protocol is only as reliable as its internal controls. To establish a self-validating system for this amine, three pillars must be integrated into every analytical batch:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): Because derivatization efficiencies fluctuate based on sample matrix (e.g., presence of competing endogenous amines), a

    
     or 
    
    
    
    labeled analog must be spiked into the sample prior to derivatization. This normalizes variations in reaction yield and extraction recovery[1].
  • Reagent Blank Monitoring: Derivatizing agents react aggressively with water. For instance, Benzoyl Chloride hydrolyzes into benzoic acid, which can cause chromatographic interference. A matrix-free reagent blank must be run to ensure byproduct peaks do not co-elute with the target derivative.

  • Active Quenching Verification: Unreacted acylating agents will degrade the analytical column over time. The addition of a quenching agent (e.g., ammonia or glycine) must be verified by the absence of the intact derivatization reagent in the resulting chromatogram[2].

Experimental Protocols & Mechanistic Causality

Protocol A: LC-MS/MS Derivatization via Benzoyl Chloride (BzCl)

Benzoylation via the Schotten-Baumann reaction is the gold standard for LC-MS/MS. It adds a hydrophobic phenyl ring, drastically improving C18 column retention, and enhances electrospray ionization (ESI+) efficiency[1].

  • Reagents: 100 mM Sodium Carbonate buffer (pH 9.5), 2% (v/v) Benzoyl Chloride in anhydrous Acetonitrile, 20% Ammonia solution (quencher).

  • Step-by-Step Methodology:

    • Transfer 50 µL of the amine sample extract into a microcentrifuge tube.

    • Add 50 µL of the Sodium Carbonate buffer. Causality: The alkaline pH ensures the amine is fully deprotonated, maximizing its nucleophilicity against the slight inductive penalty of the beta-methoxy group.

    • Add 50 µL of the 2% BzCl solution and vortex immediately for 10 seconds. Causality: Immediate mixing is critical because BzCl competes between reacting with the amine and hydrolyzing in the aqueous buffer.

    • Incubate at 25°C for 10 minutes.

    • Add 20 µL of 20% Ammonia to quench the reaction. Causality: Ammonia reacts with residual BzCl to form benzamide, preventing downstream column degradation.

    • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial.

Protocol B: GC-MS Derivatization via Trifluoroacetic Anhydride (TFAA)

For gas chromatography, the primary amine must be capped to prevent hydrogen bonding with the stationary phase. TFAA converts the amine into a highly volatile, thermally stable trifluoroacetamide derivative[3][4].

  • Reagents: Trifluoroacetic Anhydride (TFAA), anhydrous Ethyl Acetate, Pyridine.

  • Step-by-Step Methodology:

    • Evaporate the sample extract to complete dryness under a gentle stream of nitrogen. Causality: TFAA is violently reactive with water, forming trifluoroacetic acid without derivatizing the analyte. Absolute dryness is mandatory[4].

    • Reconstitute the dried residue in 100 µL of anhydrous Ethyl Acetate.

    • Add 50 µL of TFAA and 10 µL of Pyridine. Causality: Pyridine acts as an acid scavenger. The reaction produces trifluoroacetic acid as a byproduct, which lowers the pH and can halt the reaction; pyridine neutralizes this, driving the reaction forward[4].

    • Seal the vial tightly and incubate at 60°C for 20 minutes.

    • Evaporate the mixture to dryness again under nitrogen to remove excess TFAA and pyridine, then reconstitute in 100 µL of Hexane for GC-MS injection.

Protocol C: HPLC-UV/FL via Dansyl Chloride (Dns-Cl)

If mass spectrometry is unavailable, Dansyl Chloride is used to attach a highly fluorescent naphthyl group to the amine, enabling trace-level detection via Fluorescence Detectors (FLD)[2][5].

  • Reagents: Dansyl chloride (5 mg/mL in anhydrous acetonitrile), 100 mM Sodium Bicarbonate (pH 9.5-10.5), Methylamine (quencher).

  • Step-by-Step Methodology:

    • Mix 50 µL of the sample with 50 µL of the alkaline buffer in an amber vial. Causality: Dansyl derivatives are highly photosensitive. Amber vials prevent photolytic degradation of the fluorophore[2].

    • Add 50 µL of the freshly prepared Dns-Cl solution.

    • Incubate at 40°C for 30 minutes in the dark. Causality: Sulfonylation is kinetically slower than acylation (BzCl), necessitating mild thermal energy to achieve quantitative yield[5].

    • Add 10 µL of 100 mM Methylamine to quench unreacted Dns-Cl.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics of the three derivatization strategies when applied to aliphatic primary amines similar to 2-Cyclobutyl-2-methoxyethan-1-amine[2][6].

Derivatization AgentAnalytical PlatformReaction TargetReaction Time & TempPrimary Analytical BenefitEstimated LOD
Benzoyl Chloride (BzCl) LC-MS/MSPrimary Amine10 min, 25°CMaximizes C18 retention; enhances ESI+ ionization.0.1 - 1.0 ng/mL
Trifluoroacetic Anhydride (TFAA) GC-MSPrimary Amine20 min, 60°CDrastically increases volatility; prevents GC peak tailing.1.0 - 5.0 ng/mL
Dansyl Chloride (Dns-Cl) HPLC-UV/FLPrimary Amine30 min, 40°CIntroduces strong fluorophore (Ex: 340nm, Em: 525nm).0.5 - 2.0 ng/mL

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: PubMed Central (NIH) URL:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace / ResearchGate URL:[Link]

  • Automated pre-column derivatization of amines in biological samples with dansyl chloride Source: Department of Science Service (DSS) URL:[Link]

Sources

Application Note: Scale-Up Synthesis of Chiral Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and engineers scaling up chiral primary amine synthesis. It prioritizes industrial viability, safety, and enantiopurity over academic novelty.

Executive Summary & Strategic Decision Matrix

Chiral primary amines are the "nitrogen-backbone" of over 40% of small-molecule pharmaceuticals (e.g., Sitagliptin, Lisdexamfetamine). While lab-scale synthesis often relies on chiral auxiliaries or stoichiometric resolutions, these are economically unviable at scale due to poor atom economy and waste generation.

Industrial scale-up currently revolves around two dominant methodologies: Biocatalytic Transamination and Asymmetric Hydrogenation (AH) .

Strategic Selection Guide

Before initiating a campaign, evaluate your substrate against this matrix to select the optimal pathway.

FeatureBiocatalytic Transamination (ATA) Asymmetric Hydrogenation (AH)
Primary Mechanism Enzymatic amine transfer (PLP-dependent)Metal-catalyzed reduction of enamides/imines
Enantioselectivity (ee) Typically >99% (Enzymatic specificity)90–99% (Ligand dependent)
Atom Economy High (if amine donor is efficient)Very High (H₂ is the reductant)
Process Constraints Equilibrium limitations; Enzyme stability in organic solvents.High pressure (10–50 bar); Precious metal cost/removal (Rh, Ru, Ir).
Safety Profile Benign conditions (aqueous, ambient temp/pressure).High-pressure H₂ hazards; pyrophoric catalysts.
Best For Complex substrates with multiple functional groups; strict ee requirements.Robust, hydrophobic substrates; thermally stable compounds.

Protocol A: Biocatalytic Transamination (The "Green" Route)

Context: This protocol mimics the industrial process used for Sitagliptin (Januvia®) , where an engineered transaminase replaced a Rh-catalyzed route, increasing yield by 13% and reducing waste by 19% [1].

Mechanism & Workflow

Transaminases (ATAs) transfer an amino group from a sacrificial donor (e.g., Isopropylamine, IPA) to a prochiral ketone.[1][2] The reaction is reversible; driving the equilibrium to the product is the critical process engineering challenge.

Biocatalysis_Workflow Substrate Prochiral Ketone Enzyme Transaminase (ATA) + PLP Cofactor Substrate->Enzyme Donor Amine Donor (Isopropylamine) Donor->Enzyme Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Transamination Product Chiral Primary Amine (>99% ee) Intermediate->Product ByProduct Coproduct (Acetone) Intermediate->ByProduct Removal In-Situ Product Removal (ISPR) ByProduct->Removal Evaporation/Scavenging (Drives Equilibrium)

Figure 1: Biocatalytic transamination workflow emphasizing equilibrium displacement.

Scale-Up Protocol (100g – 1kg Scale)
Phase 1: Catalyst Screening & Optimization
  • Enzyme Selection: Screen commercial ATA panels (e.g., Codexis, Evoxx) for activity toward the specific ketone.

  • Solvent Tolerance: Determine the maximum concentration of organic cosolvent (DMSO, MeOH) the enzyme tolerates (typically 10–50%).

  • Equilibrium Shift: Select a method to remove the coproduct (acetone).

    • Method A (Physical): Use Isopropylamine (IPA) as both donor and solvent. Continuous vacuum sweep removes volatile acetone.

    • Method B (Chemical): Use Alanine as donor + Lactate Dehydrogenase (LDH) to recycle pyruvate (Costlier, but equilibrium favors product).

Phase 2: Reaction Execution (Standard IPA Route)

Reagents:

  • Substrate: Prochiral Ketone (1.0 equiv)

  • Amine Donor: Isopropylamine (1M – 2M excess, or used as solvent component)

  • Catalyst: Engineered

    
    -Transaminase (loadings 2–10 g/L)
    
  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0–8.5)

Step-by-Step:

  • Preparation: Dissolve ketone in DMSO (if water-insoluble). Prepare buffer containing PLP and IPA. Adjust pH to 7.5 (critical: IPA is basic; pH adjustment requires significant acid).

  • Initiation: Add enzyme powder or immobilized beads to the buffer. Add substrate solution slowly to prevent protein precipitation.

  • Incubation: Stir at 30–45°C.

    • Process Control: Monitor pH every 2 hours. The reaction consumes amine, potentially dropping pH. Maintain via auto-titrator.

  • Equilibrium Drive: If using IPA, apply a gentle nitrogen sweep or reduced pressure (200 mbar) to continuously strip acetone [2].

  • Work-up:

    • Acidify to pH 2 (quenches enzyme, protonates amine product to keep it aqueous).

    • Extract unreacted ketone with MTBE (discard organic layer).

    • Basify aqueous phase to pH 12.

    • Extract chiral amine product into IPAC (Isopropyl Acetate).

    • Crystallize as salt (e.g., HCl or Phosphate) to upgrade purity.

Validation Checkpoint:

  • Conversion: >90% by HPLC.

  • Enantiomeric Excess (ee): >99% (Chiral HPLC).[3][4]

  • Protein Removal: Ensure no residual protein in final organic extraction (potential allergen).

Protocol B: Asymmetric Hydrogenation of Enamides

Context: When biocatalysis fails (e.g., substrate toxicity or lack of enzyme hit), Asymmetric Hydrogenation (AH) of enamides is the industry standard. It offers high throughput and volumetric productivity [3].

Mechanism & Workflow

Direct hydrogenation of imines is difficult due to hydrolytic instability. The Enamide route is preferred:

  • Convert Ketone → Enamide (robust intermediate).

  • Hydrogenate Enamide → Chiral Amide.

  • Hydrolyze/Deprotect → Chiral Amine.

Chemocatalysis_Workflow Ketone Ketone Substrate Enamide Enamide Intermediate (Stable, Purifiable) Ketone->Enamide Acylation/Dehydration Reaction Asymmetric Hydrogenation Enamide->Reaction Catalyst Rh/Ru-Chiral Phosphine (e.g., Rh-DuPhos) Catalyst->Reaction H2 Hydrogen Gas (10-50 bar) H2->Reaction Amide Chiral Amide (>95% ee) Reaction->Amide FinalProduct Chiral Primary Amine Amide->FinalProduct Hydrolysis (Acid/Base)

Figure 2: Enamide hydrogenation pathway.[5] The enamide locks the geometry, enabling high stereocontrol.

Scale-Up Protocol (1kg Scale)
Phase 1: Enamide Synthesis
  • Reagents: Ketone, Ammonium Acetate, Acetic Anhydride (or Acetyl Chloride).

  • Procedure: Reflux ketone with excess ammonium acetate/acetic anhydride. Distill or crystallize the enamide. Purity of enamide is critical ; geometric isomers (E/Z) can sometimes hydrogenate to opposite enantiomers (though some catalysts are convergent) [4].

Phase 2: High-Pressure Hydrogenation

Safety Warning: High-pressure hydrogenation requires rated stainless steel autoclaves (Hastelloy preferred).

Reagents:

  • Substrate: Purified Enamide.

  • Catalyst: [Rh(COD)(L)]BF4 where L is a chiral phosphine (e.g., (S,S)-DuPhos, Josiphos, or BINAP).

  • Solvent: Degassed Methanol or TFE (Trifluoroethanol).

  • S/C Ratio (Substrate/Catalyst): Target 1000:1 to 5000:1 for economics.

Step-by-Step:

  • Inerting: Charge autoclave with enamide solution. Purge with N₂ (3x) to remove O₂ (poisons catalyst).

  • Catalyst Addition: Add catalyst solution under strict anaerobic conditions (glovebox or counter-flow N₂).

  • Hydrogenation:

    • Pressurize H₂ to 10–30 bar.

    • Set temperature (typically 25–50°C).

    • Stir vigorously (mass transfer limited).

  • Completion: Monitor H₂ uptake curve. Reaction stops when uptake plateaus.

  • Work-up & Scavenging:

    • Vent H₂ (Safety: purge with N₂).

    • Add metal scavenger (e.g., QuadraPure™ or activated carbon) to remove Rh (<5 ppm target).

    • Filter and evaporate.

  • Hydrolysis: Reflux crude amide in 6N HCl to liberate the free amine.

Process Safety & Quality Control

Scale-up introduces hazards not visible in mg-scale vials.

Critical Safety Parameters (CSP)
  • Exotherm Management:

    • Biocatalysis:[1][2][6][7][8][9][10][11] Generally low exotherm, but pH adjustment can generate heat.

    • Hydrogenation:[5][11][12][13][14][15][16][17] Highly exothermic. Heat removal rate must exceed heat generation rate . Use dosing (fed-batch) if cooling capacity is limited.

  • Hydrogen Safety:

    • Ensure grounding of all vessels (static discharge risk).

    • Leak testing of autoclaves is mandatory before heating.

Quality Attributes (CQA)
  • Enantiomeric Purity: Specification typically >99.0% ee.[4][15] If AH yields 95% ee, a downstream crystallization of a diastereomeric salt (e.g., with Tartaric acid) may be required to upgrade optical purity.

  • Residual Metal: <10 ppm (ICH Q3D guidelines) for Rh/Ru.

  • Residual Solvent: DMSO (from biocatalysis) is difficult to remove; multiple aqueous washes required.

Troubleshooting Guide (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (Biocat) Product inhibition or equilibrium limitation.Implement In-Situ Product Removal (ISPR). Increase amine donor equivalents. Check for enzyme inactivation by solvent.
Low ee (Hydrogenation) Catalyst poisoning or wrong ligand match.Re-purify substrate (remove S/N poisons). Screen different ligand classes (e.g., switch from BINAP to DuPhos). Check H₂ pressure effects.
Emulsion during Workup Enzyme/protein acting as surfactant.Filter reaction mixture through Celite/diatomaceous earth before extraction. Adjust pH away from protein isoelectric point.
Enamide Isomerization Acid traces in solvent.[4]Add trace base (e.g., TEA) to hydrogenation mixture to prevent acid-catalyzed enamide hydrolysis or isomerization.

References

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science.[16] [Link]

  • Hohne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines.[2][6][18][19] ChemCatChem. [Link]

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction. Advanced Synthesis & Catalysis.[14] [Link]

  • Gridnev, I. D., & Imamoto, T. (2004). Mechanism of asymmetric hydrogenation of enamides catalyzed by Rh-BisP complexes.* Accounts of Chemical Research. [Link]

Sources

Application Note: Cyclobutane Derivatives in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Mechanophores, Optical Films, and Sustainable Polymers

Executive Summary

Cyclobutane derivatives represent a unique class of "strain-energy" building blocks in modern materials science.[1] Unlike stable six-membered rings, the cyclobutane motif stores approximately 110 kJ/mol of ring strain . This thermodynamic instability is not a liability but a functional asset. It allows the ring to act as a "molecular fuse" or "switch" that can be triggered by specific stimuli—mechanical force, light, or heat—to undergo predictable ring-opening or geometric changes.

This guide details the application of cyclobutane derivatives in two critical domains:

  • Mechanochemistry: Using bicyclo[4.2.0]octane (BCO) systems as stress-responsive mechanophores for self-healing materials.[1][2]

  • Optical Electronics: Utilizing Cyclobutane Dianhydrides (CBDA) for high-transparency, photo-alignable polyimide films in Liquid Crystal Displays (LCDs).[3]

Core Application: Stress-Responsive Mechanophores

Mechanism of Action

In mechanochemistry, polymer chains are designed to funnel macroscopic physical force (shear, tension) into specific chemical bonds.[1][4][5] The cyclobutane ring in a bicyclo[4.2.0]octane (BCO) system acts as a "mechanophore."[1][2][4]

Under mechanical stress, the cyclobutane ring undergoes a retro-[2+2] cycloaddition (cycloreversion) . This is a non-scissile process, meaning the polymer chain does not snap; instead, the "hidden length" of the folded ring is released, and two reactive alkene groups are generated.

Key Advantages:

  • Stress Sensing: The generated alkenes can change the fluorescence of the material (if conjugated).

  • Self-Healing: The newly formed alkene groups can react with latent crosslinkers (e.g., thiols) to repair the material matrix.

Logical Pathway: Mechanochemical Activation

The following diagram illustrates the transformation from a passive polymer to an active, cross-linked network under stress.

Mechanochemistry Polymer Passive Polymer (BCO-Integrated) Stress Mechanical Stress (Shear/Tension) Polymer->Stress Input Transition Retro-[2+2] Cycloreversion Stress->Transition Trigger Active Activated State (Diene Formation) Transition->Active Ring Opening Healing Self-Healing (Thiol-Ene Crosslink) Active->Healing + Crosslinker

Figure 1: Mechanochemical activation pathway of BCO-based polymers.[2] The strain energy release drives the formation of reactive dienes.

Protocol A: Synthesis and Activation of BCO-Polyester Mechanophores

Objective: Synthesize a stress-responsive polyester containing bicyclo[4.2.0]octane units and validate activation via ultrasonication.

Reagents & Equipment
  • Monomer: cis-Bicyclo[4.2.0]octane-7,8-dimethanol (BCO-diol).

  • Co-monomer: Adipoyl chloride (or sebacoyl chloride).

  • Solvent: Anhydrous Dichloromethane (DCM) and Methanol.

  • Catalyst: Pyridine or Triethylamine.

  • Activation: Probe Sonicator (20 kHz).

  • Analysis: GPC (Gel Permeation Chromatography), 1H-NMR.[1][6]

Step-by-Step Methodology
Phase 1: Polymerization (Step-Growth)
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve BCO-diol (1.0 eq, 5.0 mmol) in 20 mL anhydrous DCM.

  • Base Addition: Add Pyridine (2.2 eq) to the solution. Cool the mixture to 0°C in an ice bath.

  • Initiation: Dropwise add Adipoyl chloride (1.0 eq, 5.0 mmol) dissolved in 5 mL DCM over 15 minutes.

    • Expert Insight: Strict stoichiometry (1:1) is critical for achieving high molecular weight in step-growth polymerization. Use a syringe pump if possible.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours under nitrogen atmosphere.

  • Purification: Precipitate the polymer by pouring the viscous solution into excess cold methanol (200 mL). Filter the white solid and dry under vacuum at 40°C overnight.

Phase 2: Mechanochemical Activation (Sonication)[7]
  • Solution Prep: Dissolve the dried polymer in THF (concentration: 5 mg/mL).

    • Note: The solution must be dilute to prevent thermal degradation and ensure the force is applied to the chain, not dissipated by viscosity.

  • Degassing: Bubble nitrogen through the solution for 20 minutes. Oxygen can quench radical intermediates if the mechanism involves homolytic cleavage (though BCO is typically concerted).

  • Sonication: Place the vessel in an ice bath (to prevent thermal activation). Insert the probe sonicator.

    • Settings: Pulse mode (1s ON / 1s OFF) at 20% amplitude for 60 minutes.

  • Validation:

    • GPC: Monitor the decrease in molecular weight (chain scission is a competing process, but specific mid-chain activation should be observed).

    • NMR: Look for the appearance of alkene signals (5.5–6.0 ppm) and the disappearance of cyclobutane ring protons.

Core Application: Optical Polyimides for LCDs

The Role of CBDA

In Liquid Crystal Displays (LCDs), the "alignment layer" dictates the orientation of LC molecules.[8] Traditionally, this was achieved by rubbing polyimide films with velvet cloth—a process that generates dust and static electricity (damaging to electronics).

Cyclobutane Dianhydride (CBDA) enables a non-contact "Photo-alignment" method.

  • Transparency: Unlike aromatic dianhydrides (which are yellow/orange due to charge transfer complexes), CBDA is aliphatic, resulting in colorless, highly transparent films essential for modern displays.

  • Anisotropy: Upon irradiation with linearly polarized UV (LPUV) light, the cyclobutane rings oriented parallel to the polarization vector undergo cleavage. This selective degradation creates a grooved, anisotropic surface that aligns liquid crystals.

Logical Pathway: Photo-Alignment Workflow

PhotoAlignment Precursor Polyamic Acid (PAA) (CBDA + Diamine) Coating Spin Coating (Glass/ITO Substrate) Precursor->Coating Imidization Thermal Imidization (230°C, Ring Closure) Coating->Imidization Irradiation Polarized UV Exposure (254 nm) Imidization->Irradiation Cleavage Selective Ring Cleavage (Anisotropy Creation) Irradiation->Cleavage Retro-[2+2] Alignment Liquid Crystal Alignment Cleavage->Alignment

Figure 2: Workflow for fabricating photo-aligned polyimide films using CBDA.

Protocol B: Fabrication of CBDA Polyimide Alignment Layers

Objective: Create a transparent polyimide film and induce anisotropy via UV irradiation.

Reagents & Equipment
  • Monomer A: 1,2,3,4-Cyclobutane tetracarboxylic dianhydride (CBDA).[3]

  • Monomer B: 2,2-Bis(4-aminophenyl)hexafluoropropane (6FDA) or similar diamine.

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or

    
    -Butyrolactone (GBL).
    
  • Substrate: Indium Tin Oxide (ITO) coated glass.[8]

  • Equipment: Spin coater, Hot plate, UV exposure system (with Glan-Taylor polarizer).

Step-by-Step Methodology
Step 1: Synthesis of Polyamic Acid (PAA)
  • Dissolution: Dissolve the diamine (10 mmol) in NMP under nitrogen flow. Ensure complete dissolution before proceeding.

  • Addition: Add CBDA (10 mmol) solid to the diamine solution in one portion.

    • Expert Insight: Adding dianhydride to diamine (rather than vice versa) ensures the amine groups are in excess initially, preventing gelation and ensuring controlled chain growth.

  • Aging: Stir the mixture at room temperature for 24 hours. The solution should become viscous, indicating the formation of high molecular weight PAA.

Step 2: Film Formation & Imidization
  • Coating: Spin-coat the PAA solution onto the ITO glass (Speed: 2000 rpm, Time: 30s) to achieve a thickness of ~100 nm.

  • Soft Bake: Heat at 80°C for 10 minutes to remove bulk solvent.

  • Hard Bake (Imidization): Ramp temperature to 230°C and hold for 60 minutes.

    • Chemical Change:[9] This step closes the imide rings, converting PAA to Polyimide. Water is evolved.

Step 3: Photo-Alignment[3]
  • Setup: Place the film under the UV lamp equipped with a linear polarizer.

  • Exposure: Irradiate with deep UV (254 nm) at a dose of 1–2 J/cm².

    • Mechanism:[2][6][10] The polarized light preferentially cleaves cyclobutane rings oriented parallel to the electric vector of the light.

  • Assembly: Assemble two such plates (anti-parallel direction) and fill with nematic liquid crystal. Observe alignment under a cross-polarized microscope.

Comparative Data: Cyclobutane vs. Aromatic Materials[15]

PropertyCBDA-Based Polyimide (Cyclobutane)PMDA-Based Polyimide (Aromatic)Benefit of Cyclobutane
Transparency (400nm) > 90%< 60% (Yellowish)Essential for display layers
UV Cutoff ~230 nm~300 nmLower absorption in visible range
Solubility Soluble in polar solventsOften InsolubleEasier processing
Alignment Mechanism Photo-chemical (Clean)Mechanical Rubbing (Dusty)Higher yield in electronics mfg
Thermal Stability (Tg) 250°C - 300°C> 350°CSufficient for most soldering steps

References

  • Mechanochemistry of Cyclobutane

    • Title: "Mechanochemical Activation of Covalent Bonds in Polymers with Full and Mechanically Interlocked Backbones"
    • Source:Chemical Reviews
    • URL:[Link]

  • Bicyclo[4.2.

    • Title: "Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights"
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Polyimide Photo-alignment

    • Title: "Decomposition of Cyclobutane Rings in Polyimides for Liquid Crystal Alignment"
    • Source:Macromolecules[2][11][12]

    • URL:[Link]

  • Bio-Based Cyclobutane Polymers (Truxillic Acid)

    • Title: "Cyclobutane-1,3-Diacid (CBDA)
    • Source:Scientific Reports[11]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 2-Cyclobutyl-2-methoxyethan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Introduction

2-Cyclobutyl-2-methoxyethan-1-amine is a primary amine featuring a sterically encumbered cyclobutane ring and a methoxy group. These structural motifs, while valuable in medicinal chemistry for their ability to impart unique conformational constraints and metabolic stability, can present challenges during synthesis.[1][2] The most direct and widely adopted method for synthesizing this and similar amines is through the reductive amination of a carbonyl precursor.[3][4]

This guide will focus on a robust two-step synthetic sequence: the preparation of the key intermediate, 2-cyclobutyl-2-methoxyacetaldehyde, followed by its reductive amination to yield the target primary amine. We will delve into common experimental hurdles and provide actionable solutions.

Proposed Synthetic Workflow

The overall strategy involves the synthesis of the aldehyde precursor followed by a one-pot reductive amination.

Synthetic_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reductive Amination Start Starting Material (e.g., Cyclobutane derivative) Aldehyde 2-Cyclobutyl-2-methoxyacetaldehyde Start->Aldehyde Multi-step synthesis Imine Imine Intermediate Aldehyde->Imine Imine Formation Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Target 2-Cyclobutyl-2-methoxyethan-1-amine ReducingAgent->Target Imine->Target Reduction caption Overall synthetic workflow. Troubleshooting_Workflow Start Low Yield or Impure Product TLC Analyze Crude Reaction by TLC/LCMS Start->TLC NoProduct Problem: No Product / Only Starting Material TLC->NoProduct Case 1 AlcoholByproduct Problem: Aldehyde converted to Alcohol TLC->AlcoholByproduct Case 2 MultipleSpots Problem: Multiple Unidentified Spots TLC->MultipleSpots Case 3 Cause1 Cause: Inefficient imine formation (water present, wrong pH) NoProduct->Cause1 Cause2 Cause: Inactive reducing agent NoProduct->Cause2 Cause3 Cause: Reductant added too early or is too strong (e.g., NaBH4) AlcoholByproduct->Cause3 Cause4 Cause: Aldol condensation or other side reactions MultipleSpots->Cause4 Solution1 Solution: Use anhydrous solvents. Add catalytic acetic acid. Pre-form imine before adding reductant. Cause1->Solution1 Solution2 Solution: Use fresh, high-quality NaBH(OAc)3. Store reductant under inert gas. Cause2->Solution2 Solution3 Solution: Use a milder reductant like NaBH(OAc)3. Allow imine to form for 1-2h before adding NaBH4. Cause3->Solution3 Solution4 Solution: Add aldehyde slowly to the reaction mixture. Ensure temperature control. Cause4->Solution4 caption Troubleshooting decision tree.

Sources

purification challenges of chiral amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Amine Purification Support Hub.

Status: Operational Ticket ID: CAM-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Purifying chiral amines presents a trifecta of chemical challenges: basic nitrogen interactions (causing peak tailing), lack of chromophores (making detection difficult), and solubility behaviors that complicate crystallization.[1] This guide moves beyond standard textbook advice, offering field-proven troubleshooting for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Classical Resolution.

Module 1: Chromatographic Separation (HPLC & SFC)

The Core Problem: Amines are basic.[2][3] They interact strongly with residual silanols (acidic Si-OH groups) on silica-based stationary phases, leading to peak tailing, retention time shifts, and poor resolution.

Troubleshooting Guide: Peak Shape & Resolution
SymptomProbable CauseCorrective Action
Severe Tailing (Asymmetry > 1.5) Silanol interaction.Add Basic Modifier: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase. This blocks silanols more effectively than the analyte.
Fronting Peaks Column overload or solubility mismatch.Dilute Sample: Inject less mass. If using SFC, ensure the sample solvent matches the mobile phase strength (avoid pure DMSO if possible; mix with MeOH).
Pressure Spikes (SFC) Salt precipitation.Check Additives: If using ammonium salts or additives in the modifier, ensure they don't precipitate in CO₂. Switch to volatile bases like isopropylamine or ammonium hydroxide in MeOH.
"Ghost" Peaks System contamination (Memory Effect).Flush System: Amines stick to stainless steel. Flush the system (sans column) with 50:50 MeOH/Water + 0.1% Formic Acid, then 100% MeOH.
SFC-Specific Protocol: The "Basic" Advantage

In SFC, standard silica columns often fail for amines.

  • Recommendation: Use Ethyl Pyridine or Imidazole-based stationary phases (e.g., Princeton 2-EP, Chiralpak IG/IH). These phases are inherently basic, often eliminating the need for amine additives in the mobile phase [1].[4]

  • Mobile Phase: CO₂ + Methanol (with 0.1% Isopropylamine or 25 mM Ammonium Hydroxide). Note: Ammonium hydroxide is volatile, making fraction work-up easier than with DEA/TEA.

Workflow: Method Development Logic

MethodDev Start Start: Racemic Amine Screen Screen 4-6 Columns (IG, AD-H, OD-H, OJ-H) Mobile Phase: Hex/IPA/DEA (0.1%) Start->Screen Check Check Resolution (Rs) & Shape Screen->Check Good Rs > 1.5 Symmetric Peaks Check->Good Success Tailing Rs > 1.5 Severe Tailing Check->Tailing Peak Issues NoSep No Separation Check->NoSep Selectivity Issues ScaleUp Proceed to Prep Scale-Up Good->ScaleUp FixTailing Increase Basic Additive (0.2%) OR Switch to Basic Column (2-EP) Tailing->FixTailing SwitchMode Switch Mode: NP -> RP or SFC NoSep->SwitchMode FixTailing->Check SwitchMode->Screen

Figure 1: Decision matrix for chiral amine method development. Note the critical loop for addressing peak tailing via additives.

Module 2: Classical Resolution (Crystallization)

The Core Problem: "Oiling out." Amines often form non-crystalline oils with resolving agents due to high solubility or impurities, preventing the formation of the supramolecular lattice required for separation.

Technical Support: Solving "Oiling Out"
  • The "Dutch Resolution" Approach: If single agents fail, use a "family" of resolving agents (e.g., a mix of tartaric acid derivatives). This increases the probability of solid formation due to the lower solubility of the heterochiral salt lattice [2].

  • Solvent Polarity Switch:

    • Issue: Salt is too soluble in MeOH/EtOH.

    • Fix: Switch to iPrOH or Acetonitrile . A less polar solvent often forces the salt out of solution.

  • The "Soap" Effect: Long-chain amines act like surfactants.

    • Fix: Avoid rapid cooling.[5] Use Anti-solvent addition (e.g., adding MTBE to an ethanolic solution) extremely slowly at elevated temperatures, then cool.

Reference Table: Common Resolving Agents for Amines
Resolving AgentpKa (approx)Best ForNotes
L-Tartaric Acid 2.98 / 4.34General Primary AminesInexpensive; often forms hydrates.[6]
(S)-Mandelic Acid 3.41Aromatic AminesForms robust salts; good for benzylamines.
Camphorsulfonic Acid (CSA) 1.2 (Strong)Weak Bases / Bulky AminesStrong acid; useful when amine pKa is low.
Dibenzoyl-L-tartaric acid 2.0-3.0Lipophilic AminesThe benzoyl groups aid crystallization via pi-stacking.

Module 3: The "Invisible" Amine (Derivatization)

The Core Problem: Many aliphatic amines lack a UV chromophore (no benzene ring), making them invisible to standard HPLC detectors.

The Solution: Marfey’s Reagent (FDAA) .[7] This reagent reacts with primary/secondary amines to form diastereomers that absorb strongly at 340 nm. Crucially, it converts an enantiomeric separation problem into a diastereomeric one, allowing separation on a standard achiral C18 column [3].

Protocol: Marfey’s Derivatization

Reagents:

  • 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in Acetone.[7]

  • 1 M NaHCO₃.[7]

  • 2 M HCl.[7]

Step-by-Step:

  • Prepare Sample: Place 50 µL of amine sample (50 mM) in a vial.

  • Basify: Add 100 µL of 1 M NaHCO₃. (pH must be > 8 for the reaction).

  • React: Add 200 µL of 1% FDAA solution .

  • Incubate: Heat at 40°C for 1 hour . (Do not overheat; FDAA can degrade).

  • Quench: Cool and add 40 µL of 2 M HCl to stop the reaction (and protonate the carboxyl group for RP-HPLC).

  • Analyze: Inject onto a standard C18 Column . Detect at 340 nm .

    • Result: The L-amine-FDAA and D-amine-FDAA adducts will elute at different times (diastereomeric separation).

Module 4: Logic & Causality (Visualized)

Understanding the failure modes in crystallization is critical. The diagram below details the troubleshooting logic for a failed resolution attempt.

CrystLogic Start Mixture: Amine + Acid (Solvent: EtOH) Outcome Outcome? Start->Outcome Oil Oils Out (No Crystal) Outcome->Oil Clear Clear Solution (Too Soluble) Outcome->Clear Solid Solid Forms Outcome->Solid ActionOil 1. Re-heat 2. Add Seed 3. Slow Cool Oil->ActionOil ActionClear 1. Evaporate Solvent 2. Add MTBE (Anti-solvent) Clear->ActionClear CheckEE Check ee/de Solid->CheckEE LowEE Low ee (<50%) CheckEE->LowEE HighEE High ee (>90%) CheckEE->HighEE Recryst Recrystallize (Pope-Peachey) LowEE->Recryst Recryst->CheckEE

Figure 2: Troubleshooting logic for diastereomeric salt crystallization failures.

References

  • Shimadzu Corporation. (n.d.). Selecting the Right SFC Column. Retrieved from [Link]

Sources

improving the stereoselectivity of chiral amine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Amine Synthesis Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Process Chemistry)

Welcome to the Chiral Amine Synthesis Support Hub

Hello. I am your lead technical contact. You are likely here because your enantiomeric excess (ee) has stalled at 80%, your transaminase reaction hit a thermodynamic wall, or your Ellman auxiliary didn't induce the diastereoselectivity you expected.

This guide is not a textbook. It is a Troubleshooting Logic Engine designed to diagnose and resolve failure modes in the three dominant methodologies for chiral amine synthesis: Biocatalysis , Asymmetric Hydrogenation , and Chiral Auxiliaries .

Module 1: Biocatalysis (Transaminases/ATAs)

Core Technology: Pyridoxal-5'-phosphate (PLP) dependent


-Transaminases.[1]
Primary Challenge:  Unfavorable thermodynamic equilibrium and product inhibition.
Ticket #101: "My conversion is stuck at 50% despite active enzyme."

Diagnosis: You are fighting thermodynamics. The transfer of an amine from a simple donor (e.g., Alanine) to a ketone is often unfavorable (


 or 

). Root Cause: Accumulation of the co-product (pyruvate or acetone) promotes the reverse reaction.

Troubleshooting Protocol:

  • Switch to Isopropylamine (IPA) with Vacuum:

    • Method: Use IPA as the amine donor. The co-product is acetone.

    • Action: Apply reduced pressure (200–400 mbar) or sweep gas (nitrogen) to continuously remove acetone.

    • Caution: Ensure your enzyme is an "IPA-acceptor" (e.g., Arthrobacter sp. variants).

  • Implement a "Smart" Amine Donor:

    • Method: Use diamines like cadaverine or putrescine .

    • Mechanism:[1][2][3][4][5][6] After deamination, the donor spontaneously cyclizes (forming

      
      -piperideine), rendering the reaction irreversible.
      
  • Enzyme Coupled System (LDH/GDH):

    • Method: If using Alanine as donor, add Lactate Dehydrogenase (LDH) to convert the pyruvate co-product to lactate immediately.

Ticket #102: "The enzyme precipitates or loses activity with my substrate."

Diagnosis: Substrate/Product inhibition or solvent incompatibility. Root Cause: Many pharmaceutical ketones are hydrophobic, requiring organic co-solvents that denature wild-type enzymes.

Troubleshooting Protocol:

  • Solvent Screening: Do not exceed 10-20% DMSO unless using an engineered variant (e.g., ATA-117 used in Sitagliptin manufacture tolerates 50% DMSO).

  • Biphasic Systems: Use an immiscible organic phase (e.g., MTBE or Ethyl Acetate) to act as a reservoir for the substrate, keeping the aqueous concentration low (below inhibitory levels) while protecting the enzyme.

Visual Workflow: ATA Equilibrium Displacement

ATA_Workflow Substrate Prochiral Ketone Enzyme Transaminase (PLP) Substrate->Enzyme Donor Amine Donor (e.g., Isopropylamine) Donor->Enzyme Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Product Chiral Amine Intermediate->Product Coproduct Coproduct (Acetone) Intermediate->Coproduct Removal Vacuum/Sweep Gas (Equilibrium Shift) Coproduct->Removal Removal drives forward rxn Removal->Enzyme Prevents Reversibility

Caption: Logic flow for driving Transaminase equilibrium forward via co-product removal.

Module 2: Chemocatalysis (Asymmetric Hydrogenation)

Core Technology: Iridium (Ir) or Rhodium (Rh) complexes with chiral phosphine ligands (e.g., Josiphos, Xyliphos).[4][6] Primary Challenge: Low enantioselectivity (ee) and catalyst deactivation in imine reduction.

Ticket #201: "Iridium catalyst gives <50% ee or racemic product."

Diagnosis: The imine is likely isomerizing (


 mixture) or the catalyst is forming inactive dimers.
Root Cause:  Unlike olefins, imines can isomerize. Additionally, Iridium hydride species tend to form inactive hydride-bridged dimers (

).

Troubleshooting Protocol:

  • The "Magic" Additives (Critical):

    • Iodine (

      
      ):  Add tetrabutylammonium iodide (TBAI) or use 
      
      
      
      with NaI. Iodide bridges are less stable than hydride bridges, preventing the formation of the inactive dimer.
    • Acid (Acetic Acid): Promotes the protonation of the imine, accelerating the reaction and often improving stereocontrol.

  • Pressure Check:

    • Action: Increase

      
       pressure (50–100 bar). Higher pressure accelerates the hydrogenation step relative to the non-selective background imine isomerization.
      
  • Ligand Electronic Tuning:

    • If using Xyliphos type ligands: Ensure the electronic properties match the substrate. Electron-rich imines often require electron-poor ligands to facilitate hydride transfer.

Ticket #202: "N-Alkyl imine hydrogenation failed completely."

Diagnosis: Catalyst poisoning. Root Cause: The product (secondary amine) is more basic than the starting imine and binds irreversibly to the metal center, shutting down the cycle.

Troubleshooting Protocol:

  • Protecting Group Switch: Hydrogenate the N-acyl enamide instead (if accessible) using Rh-DuPhos, then hydrolyze.

  • Scavengers: Run the reaction in the presence of a stoichiometric amount of mild acid (if the catalyst tolerates it) to protonate the product amine immediately upon formation.

Data: Additive Effects on Ir-Catalyzed Hydrogenation

ConditionConv. (%)ee (%)Status
Ir-Ligand (No Additive)15%12%FAIL (Dimer formation)
Ir-Ligand + Acid (AcOH)95%65%Passable (Rate improved)
Ir-Ligand + Iodine (

/TBAI)
40%88%Good Selectivity (Dimer broken)
Ir-Ligand + Acid + Iodine >99% >96% OPTIMAL (Synergistic effect)

Module 3: Chiral Auxiliaries (Ellman's Sulfinamide)

Core Technology: tert-Butanesulfinamide (Ellman's Reagent).[3][5][7][8] Primary Challenge: Diastereoselectivity (dr) erosion during nucleophilic addition.

Ticket #301: "I obtained the wrong diastereomer (or low dr)."

Diagnosis: Mismatch between the metal cation and the transition state model. Root Cause: The stereochemical outcome depends on whether the transition state is Chelated (cyclic) or Non-Chelated (open).

Troubleshooting Protocol:

  • The Switch (Grignard vs. Lithium):

    • Scenario A (Chelation Control): You want the product predicted by the cyclic Zimmerman-Traxler model.

      • Action: Use Grignard reagents (RMgBr) in non-coordinating solvents (DCM, Toluene). Mg coordinates the sulfinyl oxygen and the imine nitrogen.

    • Scenario B (Open Transition State): You want the opposite diastereomer.

      • Action: Use Organolithium reagents (RLi) in coordinating solvents (THF). THF solvates the cation, preventing chelation.

  • Lewis Acid Additives:

    • If the reaction is sluggish or selectivity is poor with Grignards, add

      
       or 
      
      
      
      . This locks the conformation of the sulfinyl imine.
Ticket #302: "Imine formation is incomplete/wet."

Diagnosis: Water byproduct is hydrolyzing the imine back to ketone. Root Cause: Standard condensation requires aggressive dehydration.

Troubleshooting Protocol:

  • Titanium Ethoxide (

    
    ):  This is the gold standard. It acts as both a Lewis acid to activate the carbonyl and a water scavenger. Use 2.0 equivalents.
    

Visual Workflow: Ellman Selectivity Logic

Ellman_Selectivity Start Sulfinyl Imine (Substrate) Decision Select Nucleophile/Metal Start->Decision Path_Mg Grignard (RMgX) Solvent: DCM/Toluene Decision->Path_Mg Route 1 Path_Li Organolithium (RLi) Solvent: THF Decision->Path_Li Route 2 TS_Chel Chelated TS (Six-Membered Ring) Path_Mg->TS_Chel Mg coordinates O and N TS_Open Open TS (Dipole Minimization) Path_Li->TS_Open Li solvated No Chelation Prod_A Product Diastereomer A (High dr) TS_Chel->Prod_A Prod_B Product Diastereomer B (High dr) TS_Open->Prod_B

Caption: Decision tree for controlling diastereoselectivity in Ellman auxiliary additions.

Module 4: Analytical Verification

Ticket #401: "My chiral HPLC shows no peaks or broad blobs."

  • Issue: Many aliphatic chiral amines lack a UV chromophore (e.g., no aromatic ring).

  • Solution: Derivatize before injection.

    • Reagent: FDAA (Marfey’s Reagent) or GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate).

    • Benefit: These react with primary/secondary amines to form diastereomers that are easily separable on standard C18 columns and have strong UV absorbance.

References

  • Biocatalysis & Sitagliptin: Savile, C. K., et al. (2010).[1] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Transaminase Equilibrium: Gomm, A., et al. (2016). "Smart Amine Donors for Amine Transaminases." Chemistry – A European Journal, 22(36), 12692-12695. Link

  • Iridium Hydrogenation Mechanism: Hopmann, K. H., & Bayer, A. (2011). "The mechanism of iridium-catalyzed asymmetric hydrogenation of imines." Organometallics, 30(9), 2483-2497. Link

  • Ellman Auxiliary Review: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

  • Ir-Catalyzed Imine Hydrogenation Additives: Schnider, P., et al. (1997). "Enantioselective hydrogenation of imines with chiral (phosphinooxazoline)iridium catalysts." Chemistry – A European Journal, 3(6), 887-892. Link

Sources

troubleshooting catalyst deactivation in amination reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Catalyst Deactivation in Amination Reactions

Diagnostic Triage: Why Did My Reaction Stop?

Before adjusting parameters, you must diagnose the mode of failure. In amination reactions (C-N coupling or Reductive Amination), deactivation usually falls into two categories: Catastrophic Deactivation (rapid death) or Gradual Decay (slow loss of turnover).

Use this logic flow to determine your troubleshooting path.

DiagnosticFlow Start ISSUE: Reaction Stalled / Low Conversion SystemType Select Catalyst System Start->SystemType Homo Homogeneous (e.g., Buchwald-Hartwig Pd/Ni) SystemType->Homo Hetero Heterogeneous (e.g., Pt/C, Pd/C Reductive Amination) SystemType->Hetero VisCheck Visual Check: Black Precipitate? Homo->VisCheck Recycle Recycle Check: Activity drops after filtration? Hetero->Recycle PdBlack Diagnosis: Pd Black Formation (Ligand Dissociation) VisCheck->PdBlack Yes SpikeTest Action: Perform Standard Spike Test VisCheck->SpikeTest No (Solution Clear) HotFilt Action: Perform Hot Filtration Test Recycle->HotFilt Leaching Filtrate Active? YES = Leaching NO = Deactivation HotFilt->Leaching

Figure 1: Diagnostic logic tree for isolating catalyst failure modes in amination workflows.

Homogeneous Systems: Buchwald-Hartwig Coupling

Primary Failure Mode: Ligand Dissociation & Oxidation

In Palladium-catalyzed C-N coupling, the active species is often a delicate Pd(0)Lₙ complex. If the ligand (


) dissociates or oxidizes, the "naked" Pd(0) atoms rapidly aggregate into catalytically inactive nanoparticles (Pd Black).[1]
FAQ: Troubleshooting Homogeneous Deactivation

Q: The reaction mixture turned black and conversion stalled at 60%. What happened? A: You are witnessing Pd Black precipitation .[2][3] This occurs when the rate of oxidative addition (the productive step) is slower than the rate of catalyst decomposition.

  • Mechanism: The phosphine ligand dissociates, leaving the metal center unprotected. Naked Pd(0) clusters together.[1]

  • Immediate Fix: Increase the Ligand:Metal ratio (e.g., from 1:1 to 2:1 or 4:1). Excess ligand shifts the equilibrium back toward the active monomeric species

    
    .
    

Q: My catalyst is dead, but the solution is clear (no precipitate). A: This suggests Ligand Oxidation or Inhibitory Coordination .

  • Diagnosis: Check the reaction mixture via ³¹P NMR. If you see a sharp peak shifted downfield (relative to the free ligand), your phosphine has oxidized to phosphine oxide (

    
    ), which cannot bind Pd(0) effectively.
    
  • Root Cause: Trace oxygen in the solvent or headspace.

  • Protocol: See Strict Anaerobic Degassing in Section 4.

The "Spike" Protocol (Standard Operating Procedure)

Use this experiment to distinguish between catalyst death and substrate inhibition.

  • Setup: Run the reaction until conversion plateaus (e.g., 50%).

  • Split: Divide the mixture into two vials (A and B).

  • Spike A (Catalyst): Add 10 mol% fresh catalyst/ligand.

  • Spike B (Substrate): Add 1 equivalent of fresh limiting reagent.

  • Monitor:

    • If A resumes rate

      
       The catalyst was deactivated (Thermal/Oxidative).
      
    • If B resumes rate

      
       The catalyst is alive; the reaction stalled due to product inhibition or reagent consumption.
      

Heterogeneous Systems: Reductive Amination

Primary Failure Mode: Amine Poisoning & Leaching

Heterogeneous catalysts (Pd/C, Pt/C, Raney Ni) are prone to surface poisoning because amines are strong Lewis bases that bind tightly to metal active sites, preventing further substrate adsorption.

FAQ: Troubleshooting Heterogeneous Deactivation

Q: The reaction worked once, but the recycled catalyst has zero activity. A: This is likely Strong Pore Blocking or Leaching .

  • Mechanism: The amine product or heavy byproducts (oligomers) have irreversibly bound to the active sites or clogged the support pores.

  • Test: Wash the spent catalyst with a polar, protic solvent (e.g., Methanol with 1% Acetic Acid) to protonate the amine and desorb it from the metal surface. If activity returns, it was poisoning.

Q: How do I know if my "heterogeneous" catalyst is actually leaching Pd into the solution? A: You must perform the Hot Filtration Test .

  • Context: In some aminations, the solid catalyst acts merely as a reservoir, releasing soluble Pd species that do the actual catalysis (Heck-type mechanism). If these species don't re-deposit, you lose activity over time.

The Hot Filtration Protocol

Critical for validating catalyst heterogeneity and ruling out leaching.[4]

StepActionTechnical Note
1 Initiate Run reaction to ~30% conversion.
2 Filter (HOT) Rapidly filter the mixture at reaction temperature through a 0.2 µm PTFE filter. Do not let it cool (cooling precipitates metal).
3 Split Keep the solid catalyst. Take the clear filtrate and return it to the reaction vessel.
4 Monitor Continue heating the filtrate for the standard reaction time.
5 Analyze Result A: Filtrate conversion stops at 30%

True Heterogeneous Catalysis.Result B: Filtrate conversion increases to >30%

Leaching (Homogeneous catalysis is occurring).

Visualizing the Deactivation Pathways

Understanding the molecular mechanism allows for better experimental design. Below is the pathway for Ligand-dependent deactivation in Buchwald-Hartwig systems.

DeactivationMech PdPre Pd(II) Precatalyst Active Active Pd(0)L (Monomer) PdPre->Active Reduction OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd Ar-X LigandLoss Ligand Dissociation (-L) Active->LigandLoss High T LigandOx Ligand Oxidation (O=PR3) Active->LigandOx O2 Ingress OxAdd->Active Productive Cycle NakedPd Naked Pd(0) LigandLoss->NakedPd Agglo Pd Black (Inactive Aggregates) NakedPd->Agglo Irreversible LigandOx->NakedPd

Figure 2: Competition between the productive catalytic cycle (Green) and deactivation pathways (Red/Yellow).

Prevention & Remediation Summary

Use this reference table to select the correct preventative measure based on your diagnosis.

Deactivation ModeVisual SignPrimary CauseRemediation Strategy
Pd Black Formation Black precipitate; reactor walls coated.Ligand dissociation due to low L:M ratio or high T.Increase Ligand Loading (e.g., 2:1 P:Pd). Lower temperature if kinetics allow.
Ligand Oxidation Solution stays clear; conversion stops early.Trace

in solvent or headspace.
Freeze-Pump-Thaw solvents x3.[2] Use active inert gas purge (sparging is insufficient for sensitive phosphines).
Amine Poisoning Catalyst inactive upon recycle; surface fouling.Product amine binds strongly to active sites.Acid Wash: Rinse catalyst with dilute AcOH/MeOH. Support Change: Switch to Carbon support (high surface area) vs. Alumina.
Metal Leaching Filtrate continues reacting; metal loss in ICP-MS.Solubilization of metal by amine/solvent.Switch Solvent: Avoid DMF/DMAc (promote leaching). Use Toluene/Xylenes.[5] Use metal scavengers post-reaction.

References

  • Mechanisms of Deactivation in Pd-Catalyzed Cross-Coupling. Source: ACS Catalysis. Context: Detailed kinetic studies on the formation of inactive Pd-dimers and clusters during Buchwald-Hartwig amination. URL:[Link]

  • Hot Filtration Test for Investigation of Catalyst Heterogeneity. Source: ResearchGate / Journal of Molecular Catalysis. Context: Standardized protocol for distinguishing between leaching and true heterogeneous catalysis. URL:[Link][6]

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Source: Chemical Reviews. Context: Comprehensive review of heterogeneous catalysts (Ni, Pd, Pt) and their deactivation mechanisms via amine poisoning. URL:[Link]

Sources

stability issues of 2-Cyclobutyl-2-methoxyethan-1-amine under acidic conditions.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 2-Cyclobutyl-2-methoxyethan-1-amine (CAS: 1521248-16-7), a specialized building block used in medicinal chemistry.

While the cyclobutane ring offers unique pharmacokinetic advantages (metabolic stability, conformational restriction), its placement adjacent to a methoxy group creates a specific vulnerability under acidic conditions: the Cyclobutylcarbinyl Rearrangement .

Executive Summary: The Acid-Stability Paradox

Researchers often encounter decomposition when attempting to convert this amine into its hydrochloride salt or during acidic workups. The core issue is not the amine itself, but the 2-methoxy-cyclobutyl motif .

  • The Trap: Under strong acidic conditions or elevated temperatures, the methoxy group can be protonated and lost as methanol.

  • The Consequence: This generates a cyclobutylcarbinyl cation , a highly reactive intermediate that rapidly rearranges to relieve ring strain, typically yielding cyclopentyl or open-chain byproducts.

  • The Solution: Salt formation must be conducted under anhydrous, kinetic conditions (low temperature) to favor protonation of the nitrogen (reversible, stable) over protonation/elimination of the oxygen (irreversible, unstable).

Mechanistic Insight: Why It Decomposes

The decomposition is driven by the relief of ring strain (~26 kcal/mol in cyclobutane). If the methoxy group leaves, the resulting carbocation is "cyclobutylcarbinyl," which is structurally prone to ring expansion.

Figure 1: Acid-Catalyzed Rearrangement Pathway

G Figure 1: Mechanism of acid-catalyzed cyclobutylcarbinyl rearrangement. cluster_0 Stable State cluster_1 Critical Failure Mode (High Temp / Strong Acid) SM Starting Material (Protonated Amine) Oxonium Oxonium Ion (-OMeH+) SM->Oxonium H+ Transfer (Equilibrium) Cation Cyclobutylcarbinyl Cation Oxonium->Cation -MeOH (Rate Limiting) Product Rearranged Product (Cyclopentyl / Alkene) Cation->Product Ring Expansion (Fast)

Troubleshooting Guide & FAQs

Q1: I tried making the HCl salt using 4M HCl in Dioxane at room temperature, but NMR shows new olefinic peaks. What happened? Diagnosis: You likely triggered the elimination-rearrangement cascade. Explanation: While 4M HCl is standard for Boc-deprotection, the high acidity and lack of temperature control allowed the protonation of the ether oxygen. The "olefinic peaks" are likely vinyl cyclobutane or cyclopentene derivatives formed via E1 elimination. Fix: Use a milder source of acid (e.g., 1.0 eq of TMSCl in MeOH or HCl gas in diethyl ether) and maintain the temperature below 0°C .

Q2: Can I use Lewis Acids (e.g., BBr3, AlCl3) to deprotect other groups on the molecule? Answer: Absolutely NOT. Reasoning: Lewis acids are potent ether-cleaving agents. They will complex with the methoxy oxygen, forcing the loss of the methyl group or the entire methoxy group, leading to immediate destruction of the cyclobutyl motif via the cationic pathway described above. Alternative: Use hydrogenolysis (Pd/C, H2) for benzyl groups or mild base hydrolysis for esters.

Q3: The material turned into a sticky gum after removing the solvent. Is it wet? Diagnosis: Hygroscopicity. Explanation: Primary amine hydrochlorides with ether linkages are often highly hygroscopic. The "gum" is likely the salt absorbing atmospheric water. Fix:

  • Triturate the gum with anhydrous diethyl ether or pentane to induce crystallization.

  • Store the solid under Argon/Nitrogen in a desiccator.

Q4: Is the free base stable? Answer: Yes, the free base is chemically stable at room temperature if stored away from strong oxidizers. However, it absorbs CO2 from the air to form carbamates. Store in a tightly sealed vial at -20°C.

Validated Protocols

Protocol A: Safe Synthesis of Hydrochloride Salt Objective: Convert free base to HCl salt without triggering rearrangement.

  • Dissolution: Dissolve 1.0 g of 2-Cyclobutyl-2-methoxyethan-1-amine (Free Base) in 10 mL of anhydrous Diethyl Ether (or MTBE).

  • Cooling: Cool the solution to -10°C using an ice/salt bath.

  • Acid Addition: Slowly add 1.05 equivalents of HCl (2M solution in Diethyl Ether) dropwise over 10 minutes.

    • Critical: Do not use aqueous HCl. Water can act as a base/nucleophile and complicate crystallization.

  • Precipitation: A white precipitate should form immediately. Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid under a blanket of nitrogen (to prevent moisture absorption).

  • Washing: Wash the cake with cold (-20°C) pentane (2 x 5 mL).

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.

Protocol B: Stability Stress Test (QC Check) Objective: Determine if a batch has degraded.

  • Dissolve 5 mg of the sample in DMSO-d6 (avoid CDCl3 as it can be acidic).

  • Acquire a 1H NMR .

  • Key Diagnostic Signals:

    • Intact Product: Look for the methoxy singlet (~3.2-3.3 ppm) and the cyclobutyl methine multiplet.

    • Degradation: Look for the loss of the methoxy singlet (formation of MeOH) or the appearance of olefinic protons (5.0-6.0 ppm) indicating ring opening/elimination.

Data Summary: Stability Matrix

ConditionStability StatusObservationMechanism of Failure
Neutral (Free Base) Stable Clear liquid/oilN/A
Dilute HCl (aq, pH 2) Metastable Stable at RT for short periodsProtonation of Amine (Kinetic trap)
Conc. HCl / Heat Unstable Black tar / OilEther cleavage

Cation

Rearrangement
Lewis Acid (AlCl3) Critical Failure Rapid decompositionComplexation

Ring expansion
Oxidizing Agents Unstable N-Oxides / degradationAmine oxidation

References

  • BenchChem. (2025). N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions. Retrieved from

  • Tantillo, D. J. (2015). Carbocations and the Complex Flavor and Bouquet of Wine: Mechanistic Aspects of Terpene Biosynthesis. Molecules, 20(6), 10785-10807. (Mechanistic basis of cyclobutylcarbinyl rearrangement). Retrieved from

  • Nagasawa, K., et al. (1997).[1] Rearrangement - Ring Expansion Reaction of Functionalized Cyclic Ethers. Heterocycles, 44(1). (Precedent for ether-mediated ring expansions).[1] Retrieved from

  • Sigma-Aldrich. (2025). 2-Methoxyethylamine Safety and Handling. Retrieved from

  • ChemRxiv. (2024).[2] Divergent Synthesis of Cyclobutyl Amines via Lewis Acid-Catalyzed Reaction. (Demonstrates Lewis Acid sensitivity of cyclobutyl systems). Retrieved from

Sources

Technical Support Center: Diastereomeric Salt Resolution of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Troubleshooting for Classical Resolution of Chiral Amines Ticket ID: RES-CHIRAL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Classical resolution via diastereomeric salt formation remains the workhorse of industrial chiral purification due to its scalability and cost-effectiveness.[1] However, it is often viewed as "black magic" because success depends on a complex interplay of thermodynamics (solubility differences) and kinetics (crystallization rates).

This guide moves beyond basic textbook protocols to address the specific, high-friction challenges researchers face: oiling out , poor resolving agent selection , and yield/purity trade-offs .

Module 1: The "Matchmaker" Phase (Selecting a Resolving Agent)

Context: The most common failure mode is selecting a resolving agent that forms a salt that is either too soluble (no precipitate) or forms an amorphous solid.

FAQ: How do I select the correct acidic resolving agent for my amine?

A: There is no universal agent, but you can narrow the field using the "Delta pKa Rule" and the "Dutch Resolution" strategy.

  • The Delta pKa Rule: For a stable salt to form, the difference between the pKa of the protonated amine (conjugate acid) and the resolving acid must be sufficient.

    • Rule:

      
      
      
    • Why? If the difference is

      
      , the equilibrium may not favor complete proton transfer, leading to weak complexes that dissociate in solution rather than crystallizing.
      
  • The "Dutch Resolution" Strategy (Expert Insight): If single agents (e.g., Tartaric acid) fail to yield crystals, use a family of structurally related resolving agents simultaneously.

    • Mechanism:[2][3][4][5][6] A mixture of agents (e.g., Mandelic acid derivatives) can inhibit the nucleation of the unwanted diastereomer while allowing the desired one to crystallize. Once the first crystal forms, it acts as a specific seed.

Table 1: Common Resolving Agents for Chiral Amines
Resolving Agent FamilyExamplesBest ForTypical Solvent Systems
Tartaric Acid Derivs. L-(+)-Tartaric acid, Dibenzoyl-L-tartaric acidPrimary/Secondary aminesMeOH, EtOH, Water/Acetone
Mandelic Acid Derivs. (S)-Mandelic acid, O-Acetyl-mandelic acidSterically hindered aminesToluene, IPA, EtOAc
Sulfonic Acids (1S)-(+)-10-Camphorsulfonic acid (CSA)Weak bases (low pKa amines)Water, EtOH, Acetonitrile
Phosphoric Acids Chiral Binaphthyl phosphoric acids (BPA)Complex aromatic aminesDCM, THF

Module 2: Crystallization Dynamics & "Oiling Out"

Context: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the diastereomeric salt separates as an oil droplet rather than a crystal lattice.[2][3][7] This is the #1 complaint in resolution experiments.

Troubleshooting: My salt is "oiling out" instead of crystallizing.

Root Cause Analysis: Oiling out happens when the metastable zone width (MSZW) is too narrow or when the temperature is above the critical solution temperature of the salt-solvent mixture. The system is thermodynamically driven to separate into two liquid phases before it can organize into a solid lattice.[7]

Step-by-Step Recovery Protocol:

  • The "Re-heat and Seed" Method:

    • Re-heat the mixture until the oil dissolves back into a clear solution.

    • Cool very slowly (1°C/min) to just above the temperature where oiling previously occurred.

    • Seed the solution with a tiny crystal of the desired salt (if available) or scratch the glass wall.[2][8]

    • Why? Seeding bypasses the high energy barrier of nucleation, allowing the salt to deposit onto the seed rather than forming amorphous oil droplets.

  • Solvent Engineering (The Polarity Shift):

    • Oiling out often indicates the solvent is too polar or the salt is too "greasy."

    • Action: Add a non-polar anti-solvent (e.g., Hexane, MTBE) dropwise to the oiling mixture while stirring vigorously.

    • Caution: Adding too much anti-solvent too fast will precipitate amorphous solids.

Visual Logic: The Oiling Out Decision Tree

OilingOut Start Issue: Salt Oils Out CheckTemp Is Temp > Solvent Boiling Pt? Start->CheckTemp CheckImpurity Is Purity < 90%? CheckTemp->CheckImpurity No Action1 Change Solvent (Higher BP) CheckTemp->Action1 Yes Action2 Pre-purify Amine (Impurities stabilize oil) CheckImpurity->Action2 Yes Action3 Use 'Seeding' Protocol (Bypass Nucleation) CheckImpurity->Action3 No Result Crystalline Solid Action3->Result Crystallization

Figure 1: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Module 3: Optimization & The Pope-Peachy Method

Context: You have crystals, but the yield is low (e.g., 20%) or the Enantiomeric Excess (ee) is poor.

FAQ: How can I improve yield without sacrificing purity?

A: Use the Pope-Peachy Method (Half-Quantity Method).

The Protocol: Instead of using 1.0 equivalent of the expensive chiral resolving agent, use:

  • 0.5 equivalents of the Chiral Acid (Resolving Agent).

  • 0.5 equivalents of an Achiral Mineral Acid (e.g., HCl, H2SO4).

Mechanism: In a racemic amine mixture (R-amine + S-amine), you add 0.5 eq of Chiral Acid (C-Acid).

  • The C-Acid will preferentially react with the "matched" enantiomer (e.g., R-amine) to form the less soluble salt (R-amine·C-Acid).[1][4][5][6][9][10][11][12]

  • The remaining amine (mostly S-amine) is neutralized by the achiral HCl to form (S-amine·HCl).

  • Result: The solubility difference between the diastereomeric salt (R-amine[1][5][13][14]·C-Acid) and the mineral salt (S-amine·HCl) is usually massive compared to the difference between two diastereomeric salts. This drives precipitation of the desired salt more efficiently.[15]

Table 2: Pope-Peachy vs. Classical Resolution
ParameterClassical Resolution (1.0 eq)Pope-Peachy Method (0.5 eq)
Reagent Cost High (100% Chiral Acid)Low (50% Chiral Acid)
Separation Force

Solubility between (R·C) and (S·C)

Solubility between (R·C) and (S·HCl)
Theoretical Yield Max 50% (of racemate)Max 50% (of racemate)
Purity (ee) Often requires recrystallizationOften higher on first pass

Module 4: Salt Breaking & Recovery

Context: You have isolated the pure diastereomeric salt. Now you need to recover the free chiral amine and the resolving agent for reuse.

Standard Operating Procedure (SOP): Salt Breaking
  • Biphasic Setup: Suspend the purified salt in a biphasic mixture of Dichloromethane (DCM) and Water .

    • Note: Use MTBE if the amine is volatile.

  • pH Adjustment:

    • Add 2M NaOH (or Na2CO3 for sensitive amines) dropwise while stirring.

    • Target pH: pH > 12 (Ensure pH is at least 2 units above the amine's pKa).

  • Separation:

    • Organic Layer: Contains the Free Chiral Amine .

    • Aqueous Layer: Contains the Resolving Agent (as a sodium salt) .

  • Recovery:

    • Amine: Dry organic layer (Na2SO4) and evaporate.

    • Resolving Agent: Acidify the aqueous layer with HCl to pH < 2. The chiral acid will precipitate out (or extract with EtOAc) for recycling.

References

  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates (Dutch Resolution). Angewandte Chemie International Edition. Link

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[1][2][4][10][11][14][16][17][18][19] Wiley-Interscience. (Foundational Text on Phase Diagrams).

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic racemic compounds.[1] Journal of the Chemical Society, Transactions. Link

  • Faigl, F., et al. (2010). Separation of enantiomers by crystallization.[1][2][10][12][13][18][20] Advanced Drug Delivery Reviews. Link

Sources

Technical Support Center: Overcoming Low Yields in the Synthesis of Substituted 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of substituted 1,2-amino alcohols. This structurally vital motif is a cornerstone in a vast range of pharmaceuticals, natural products, and chiral ligands.[1][2] However, its synthesis is often plagued by challenges leading to low yields, including poor regioselectivity, undesired side reactions, and difficulties in achieving high stereocontrol.[3][4]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. It provides in-depth, field-proven insights and validated protocols to help you optimize your synthetic routes and maximize your yields.

General Troubleshooting Framework

Low yields can stem from multiple stages of the synthetic process. Before diving into specific issues, use this logical workflow to diagnose the potential source of the problem.

graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 1. A decision tree for initial troubleshooting of low-yield reactions.

Frequently Asked Questions (FAQs)

This section addresses specific, common problems in a question-and-answer format.

Topic 1: Issues with Ring-Opening of Epoxides

The aminolysis of epoxides is a primary route to 1,2-amino alcohols, but it is frequently troubled by regioselectivity issues and side reactions.[5][6]

Q1: My epoxide ring-opening with an amine gives a mixture of regioisomers. How can I control the regioselectivity?

A1: This is a classic challenge controlled by steric and electronic factors, as well as reaction conditions.[7][8] The outcome depends on whether the reaction proceeds via an SN2 or SN1-like mechanism.

  • Under basic or neutral conditions (SN2 Pathway): The amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[9][10] This is the most common pathway for primary and secondary amines.[7] To favor this pathway, avoid acidic catalysts and use aprotic solvents.

  • Under acidic conditions (SN1-like Pathway): The epoxide oxygen is first protonated, making it a better leaving group.[9] The nucleophilic attack then occurs at the more substituted carbon , which can better stabilize the partial positive charge that develops in the transition state.[9] This is typical for weak nucleophiles like water or alcohols in the presence of acid.[9][10]

Causality Behind the Choice: The choice between acidic and basic conditions fundamentally alters the nature of the epoxide electrophile. Protonation under acidic conditions makes the C-O bonds weaker and introduces carbocation character at the more substituted carbon, favoring attack there. In contrast, under basic conditions, the neutral epoxide is attacked directly, and sterics become the dominant controlling factor.[9][10]

Troubleshooting Table: Controlling Regioselectivity

ConditionFavored MechanismSite of Nucleophilic AttackRecommended Catalysts/Solvents
Basic/Neutral SN2Less substituted carbonNo catalyst needed, or use of LiBr, CoCl₂, YCl₃.[7][11] Solvents: THF, CH₃CN.
Acidic SN1-likeMore substituted carbonBrønsted acids (e.g., Acetic Acid), Lewis acids (e.g., InBr₃, Sc(OTf)₃, CdCl₂).[7][12] Solvents: Protic solvents like H₂O, alcohols.
graph Regioselectivity { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 2. Mechanistic pathways for epoxide aminolysis.

Q2: I am seeing a significant amount of 1,2-diol byproduct. What is causing this and how can I prevent it?

A2: The formation of a 1,2-diol byproduct is almost always due to the presence of water acting as a competing nucleophile, leading to hydrolysis of the epoxide.[3] This is especially problematic in acid-catalyzed reactions where water's nucleophilicity is sufficient to open the activated (protonated) epoxide ring.[10]

Solutions:

  • Rigorous Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Choice: If possible, use aprotic solvents (e.g., THF, Dichloromethane) which do not participate in the reaction.

  • Catalyst Choice: Some catalysts are more hygroscopic than others. If using a Lewis acid, ensure it is fresh or properly stored. Alternatively, consider a metal- and solvent-free protocol, such as using acetic acid, which can promote the desired reaction with high selectivity.[12]

Topic 2: Issues with Reduction of α-Amino Ketones

The diastereoselective reduction of α-amino ketones is a powerful method for accessing syn- and anti-1,2-amino alcohols.[13][14] However, achieving high diastereoselectivity can be challenging.

Q3: My reduction of a chiral α-amino ketone is giving a nearly 1:1 mixture of syn- and anti-diastereomers. How can I improve the selectivity?

A3: The stereochemical outcome of the reduction is dictated by the directing influence of the adjacent amino group and the nature of the reducing agent. Protecting the amine is crucial for exerting stereocontrol.

  • For syn-β-Amino Alcohols: Reductions of N-t-BOC-protected N-alkyl α-aminoketones with bulky hydride reagents like Li(s-Bu)₃BH (L-Selectride®) or LiEt₃BH (Super-Hydride®) typically furnish the syn-diastereomer with high selectivity.[13] The bulky nature of the reagent and the coordinating effect of the protecting group favor hydride delivery from a specific face.

  • For anti-β-Amino Alcohols: Carbamate-protected amino ketones can be reduced to the anti-amino alcohols with high selectivity using LiAlH(O-t-Bu)₃ in ethanol at low temperatures (-78 °C).[14] Alternatively, asymmetric transfer hydrogenation (ATH) using an Iridium catalyst can produce anti-products.[15]

Causality Behind Selectivity: The choice of protecting group and reducing agent creates a specific steric and electronic environment around the carbonyl. For example, a bulky N-trityl protecting group can direct reduction with LiAlH(O-t-Bu)₃ to favor the syn-amino alcohol.[14] The interplay between the size of the hydride reagent and the chelating or non-chelating nature of the N-protecting group dictates the facial selectivity of the hydride attack.

Troubleshooting Table: Diastereoselective Reduction

Desired DiastereomerN-Protecting GroupRecommended Reducing AgentTypical Conditions
syn N-t-BOC, N-TritylLi(s-Bu)₃BH, LiEt₃BH, LiAlH(O-t-Bu)₃THF, -78 °C to -5 °C[13][14]
anti Carbamate (e.g., Cbz)LiAlH(O-t-Bu)₃ in EtOHEthanol, -78 °C[14]
anti N-PMPIr-catalyzed ATH with 2-propanol2-propanol, Ir/amino acid amide catalyst[15]
syn N-PMPRh-catalyzed HydrogenationH₂ (gas), Rh/BINAP catalyst[15]
Topic 3: Challenges in Asymmetric Synthesis

For creating single enantiomers, methods like the Sharpless Asymmetric Aminohydroxylation (AA) are powerful but can be sensitive.[2][16]

Q4: The yield of my Sharpless Asymmetric Aminohydroxylation (AA) is low, and I'm getting significant amounts of the 1,2-diol byproduct.

A4: This is a known issue with the Sharpless AA, often attributed to a competing dihydroxylation pathway.[16][17] The osmium catalyst can participate in two catalytic cycles: the desired aminohydroxylation cycle and a dihydroxylation cycle.

Solutions:

  • Optimize Ligand-to-Osmium Ratio: Increasing the concentration of the chiral cinchona alkaloid ligand relative to the osmium catalyst can favor the aminohydroxylation pathway and suppress diol formation.[17]

  • Slow Addition: Slow, dropwise addition of the osmium catalyst or the nitrogen source (e.g., Chloramine-T) can help maintain low concentrations of the reactive species, favoring the desired cycle.[2][17]

  • Control Substrate Concentration: Running the reaction under more dilute conditions in an aqueous medium can favor hydrolysis of the intermediate osmium azaglycolate, releasing the product and preventing side reactions.[18]

  • Choice of Nitrogen Source: While Chloramine-T is common, other nitrogen sources like N-bromoacetamide or carbamate-based reagents can sometimes give cleaner reactions and better yields.[18]

graph SharplessCycle { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Figure 3. Competing catalytic cycles in the Sharpless reaction.
Topic 4: Protecting Group & Purification Issues

Even with a successful reaction, subsequent steps can compromise the final yield.

Q5: I'm having trouble with my protecting group strategy. Which groups are best for 1,2-amino alcohols?

A5: The ideal protecting group strategy depends on the downstream reaction conditions. For 1,2-amino alcohols, it's often advantageous to protect both the amine and alcohol functionalities simultaneously.

  • N,O-Acetals (e.g., Oxazolidinones): These are excellent for simultaneously protecting the 1,2-amino alcohol moiety.[19] They are typically formed under acidic conditions (e.g., with 2,2-dimethoxypropane) and are stable to many reaction conditions but can be cleaved with acid.[19] They also play a crucial role as chiral auxiliaries, directing stereochemistry in subsequent reactions.[19]

  • Orthogonal Protection: If you need to deprotect the amine and alcohol separately, use an orthogonal strategy.[20]

    • Amine: Use a Boc (tert-butoxycarbonyl) group, which is acid-labile, or a Cbz (carboxybenzyl) group, which is removed by hydrogenolysis.[20]

    • Alcohol: Protect as a silyl ether (e.g., TBS, TIPS), which is cleaved by fluoride sources (like TBAF), or as a benzyl ether (Bn), removed by hydrogenolysis.[21]

Q6: My final product is difficult to purify and I'm losing a lot of material during column chromatography.

A6: Amino alcohols can be challenging to purify via silica gel chromatography due to their polarity and ability to streak on the column.

Solutions:

  • Salt Crystallization: A highly effective purification technique is to form a salt of the amino alcohol.[3] Dissolve the crude product in a suitable solvent (e.g., ethanol, isopropanol) and add an acid like oxalic acid or HCl. The resulting salt will often crystallize out in high purity, leaving many organic byproducts behind in the mother liquor.[3] The free base can be recovered by neutralization and extraction.

  • Protect and Purify: If the crude product is an intermediate, consider proceeding to the next step (e.g., N-protection) without purification. The protected intermediate is often less polar and much easier to purify by chromatography.

  • Column Chromatography Additives: If chromatography is necessary, adding a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the eluent can significantly improve peak shape and reduce streaking by deactivating acidic sites on the silica gel.

Optimized Protocol: Regioselective Aminolysis of Styrene Oxide with Aniline

This protocol is adapted from methodologies utilizing Lewis acids to control regioselectivity in epoxide ring-opening reactions.[7][11]

Objective: To synthesize (2-phenyl-2-(phenylamino)ethan-1-ol) via a regioselective SN1-type ring-opening.

Materials:

  • Styrene oxide

  • Aniline

  • Yttrium(III) chloride (YCl₃), anhydrous[11]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add styrene oxide (1.0 eq, e.g., 1.20 g, 10 mmol) and aniline (1.05 eq, e.g., 0.98 g, 10.5 mmol).

    • Causality: Running the reaction neat (solvent-free) or with minimal solvent often increases reaction rates and can improve yields.[3][11] A slight excess of the amine ensures full consumption of the limiting epoxide.

  • Catalyst Addition: Add anhydrous YCl₃ (1 mol%, e.g., 0.195 g, 0.1 mmol) to the mixture.[11]

    • Causality: The Lewis-acidic YCl₃ coordinates to the epoxide oxygen, activating the ring and making it more susceptible to nucleophilic attack. This activation promotes an SN1-like pathway, favoring attack at the more substituted benzylic carbon.[11]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the styrene oxide spot.

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL). Quench by slowly adding saturated aqueous NaHCO₃ (15 mL) to neutralize the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient eluent, e.g., from 9:1 to 3:1 Hexanes:Ethyl Acetate) to afford the pure β-amino alcohol.

    • Self-Validation: The regioselectivity can be confirmed by ¹H NMR spectroscopy by analyzing the coupling patterns of the protons on the ethyl backbone.

References
  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

  • Tummatorn, J., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(16), 9145-9154. [Link]

  • Reddy, P. V., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6085-6099. [Link]

  • Gomes, G., et al. (n.d.). Environmental control of Regiodiversity: Ring opening of epoxides. American Chemical Society. [Link]

  • Wang, D., et al. (2021). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science, 12(15), 5538-5544. [Link]

  • Brussee, J., et al. (1990). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Tetrahedron, 46(3), 979-986. [Link]

  • Bhagavathula, D., & Sunkara, S. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. [Link]

  • O'Brien, P. (2002). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Journal of the Chemical Society, Perkin Transactions 1, (23), 2733-2755. [Link]

  • Righi, G., et al. (2001). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. [Link]

  • ChemTalk. (2023). Epoxide Ring Opening. ChemTalk. [Link]

  • Asurumunige, A. G., et al. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

  • Kwo, A. C. (2022). Synthesis and troubleshooting of chiral 1,2-amino alcohols leading to highly substituted bisoxazoline ligands. IDEALS - University of Illinois. [Link]

  • McLeod, M. D., et al. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (23), 2733-2755. [Link]

  • Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals (Vol. 2). Wiley-VCH. [Link]

  • ResearchGate. (n.d.). The Sharpless Asymmetric Aminohydroxylation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Molecules, 22(11), 1957. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Rutjes, F. P., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(76), 14316-14319. [Link]

  • Kumar, S., et al. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 56(15), 2256-2259. [Link]

  • SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]

  • Ni, Y., et al. (2024). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega, 9(23), 25956–25964. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS - University of Illinois. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Magolan, J., et al. (2022). Covalent Tethers for Precise Amino Alcohol Syntheses: Ring Opening of Epoxides by Pendant Sulfamates and Sulfamides. PMC - NIH. [Link]

  • University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. University of Calgary Chemistry. [Link]

  • Rutjes, F. P., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository. [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Spencer, N. (2012). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization. Digital Commons @ EMU. [Link]

  • Bhagavathula, D., & Sunkara, S. (2020). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Foudah, A. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. [Link]

  • Morken, J. P., et al. (2020). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PMC. [Link]

Sources

strategies to improve the efficiency of chiral resolution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Technologies Global Technical Support Center.

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization Strategies for Chiral Resolution (Crystallization, Chromatography, & Kinetic Resolution)

Introduction

You have reached the Tier-3 Support Desk. We understand that chiral resolution is often the bottleneck in drug development. Whether you are dealing with "oiling out" during salt formation or facing peak tailing in SFC, the solutions below are derived from mechanistic first principles and field-validated protocols.

This guide is structured as a series of Support Tickets addressing the most frequent high-level failures we encounter in the lab.

Ticket #001: Crystallization – "Oiling Out" & Low Yields

User Query: "I am attempting a classical diastereomeric salt resolution. Every time I cool the solution, the salt separates as a sticky oil instead of crystals. Also, my yields are inconsistent. How do I stabilize this?"

Technical Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the metastable limit of the oil phase is reached before the nucleation of the crystalline phase. This is a kinetic issue, not just a thermodynamic one. Furthermore, inconsistent yields often stem from the "Common Ion Effect" being ignored or improper supersaturation control.

Troubleshooting & Strategy:

  • Implement "Dutch Resolution" (Family Approach): Instead of using a single resolving agent (e.g., only L-tartaric acid), use a mixture of structurally related resolving agents (e.g., a 1:1:1 mix of L-tartaric acid, L-DBTA, and L-DTTA).

    • Mechanism:[1][2][3] Impurities (the wrong enantiomer) often inhibit nucleation. A "family" of agents disrupts this inhibition and promotes the nucleation of the least soluble salt, often leading to immediate crystallization where single agents fail [1].

  • Thermodynamic Control (The T-Cycle): Do not simply cool to

    
    . Use Temperature Cycling .
    
    • Protocol: Heat to dissolve

      
       Cool to cloud point 
      
      
      
      Re-heat slightly (to dissolve fines/oil)
      
      
      Slow cool. This "Ostwald Ripening" effect consumes the oil droplets to feed the stable crystal lattice.

Standard Operating Procedure (SOP): Resolving Agent Screening

StepActionTechnical Note
1 Stoichiometry Use 0.5 to 1.0 equivalents of resolving agent relative to the racemate.
2 Solvent Choice Start with EtOH/Water (9:1). If oiling occurs, switch to iPrOH or MTBE (lower polarity).
3 Nucleation If no crystals form after 24h, add a "seed" crystal. If unavailable, scratch glass or sonicate.
4 Analysis Filter crystals. Dry. Release free base and check ee% via HPLC.

Visualization: Crystallization Logic Flow

G Start Racemic Mixture Screen Screen Resolving Agents (Acid/Base Library) Start->Screen Result Precipitate Formed? Screen->Result Oil Oiling Out Result->Oil No (Liquid/Gum) Crystal Crystalline Solid Result->Crystal Yes FixOil 1. Change Solvent Polarity 2. Temp Cycling 3. Seed Oil->FixOil Analyze Analyze Purity (ee%) Crystal->Analyze FixOil->Screen Retry Success ee > 90%? (Success) Analyze->Success Yes Recryst Recrystallize (Improve Purity) Analyze->Recryst No Recryst->Analyze

Caption: Workflow for troubleshooting diastereomeric salt formation failures.

Ticket #002: Chiral Chromatography (SFC/HPLC) – Peak Tailing & Separation

User Query: "I am developing a method for a basic amine drug. I see separation, but the peaks are tailing severely (As > 2.0), causing integration errors. I am using a polysaccharide column."

Technical Diagnosis: Peak tailing in chiral chromatography is almost exclusively caused by non-enantioselective secondary interactions .

  • Silanol Activity: Residual silanols on the silica support interact with basic analytes.[3][4]

  • Ionization State: The analyte is partially ionized, leading to mixed-mode retention.

Troubleshooting & Strategy:

  • The "Golden Rule" of Additives:

    • For Bases: Always add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This blocks silanol sites.[4]

    • For Acids: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to suppress ionization (keep analyte neutral).

    • Amphoteric Molecules: Use both (e.g., 0.1% DEA + 0.1% TFA) to form a chaotic buffer that stabilizes the species [2].

  • Switch to SFC (Supercritical Fluid Chromatography): SFC uses supercritical

    
    . It has higher diffusivity than HPLC, meaning sharper peaks and 3-5x faster run times.
    

Data Comparison: HPLC vs. SFC Performance

ParameterNormal Phase HPLCSFC (Supercritical Fluid)Advantage
Mobile Phase Hexane / IPA

/ MeOH
SFC (Greener, Cheaper)
Viscosity HighVery LowSFC (Low Backpressure)
Diffusivity LowHighSFC (Sharper Peaks)
Equilibration Slow (20-30 mins)Fast (2-5 mins)SFC (High Throughput)

Visualization: Method Development Decision Tree

MethodDev Start Start Method Dev Mode Select Mode Start->Mode SFC SFC (Preferred) CO2 + MeOH Mode->SFC Standard HPLC NP-HPLC Hexane + IPA Mode->HPLC If SFC unavail Screen Screen Columns (AD, OD, IA, IC) SFC->Screen HPLC->Screen Check Resolution (Rs) > 1.5? Screen->Check Optimize Optimize: 1. Additives (DEA/TFA) 2. Temp (10-40C) Check->Optimize No Final Validated Method Check->Final Yes Optimize->Check Retest

Caption: Decision matrix for selecting and optimizing chiral chromatography methods.

Ticket #003: Kinetic Resolution – Breaking the 50% Limit

User Query: "I am using an enzymatic lipase resolution. The enantiomeric excess (ee) is excellent (>99%), but the conversion stops exactly at 50%. I need high yields without discarding half my material."

Technical Diagnosis: This is the inherent limitation of Kinetic Resolution (KR) . The enzyme only reacts with one enantiomer (


). Once the "fast" enantiomer is consumed (50% of the mix), the reaction stops. To get 100% yield, you must implement Dynamic Kinetic Resolution (DKR) .[1][5]

Troubleshooting & Strategy:

  • Implement In-Situ Racemization: You must add a catalyst (usually a transition metal like Ruthenium or an organic base) that rapidly racemizes the unreacted substrate but does not touch the product.

    • Condition:

      
      .[1] The rate of racemization must be faster than the enzymatic conversion [3].[6]
      
  • DKR System Design:

    • Enzyme: Lipase (e.g., CAL-B) for the resolution.

    • Racemization Catalyst: Shvo’s catalyst (Ruthenium) or basic resin.

    • Result: The "slow" enantiomer is continuously converted back into the "fast" enantiomer, allowing theoretical 100% yield.[7]

Visualization: Dynamic Kinetic Resolution Mechanism

DKR SubS Substrate (S) (Slow Enantiomer) Racemization Racemization Catalyst (k_rac) SubS->Racemization SubR Substrate (R) (Fast Enantiomer) Enzyme Enzyme / Reagent (k_fast) SubR->Enzyme Racemization->SubR ProdR Product (R) (100% Yield Possible) Enzyme->ProdR

Caption: In DKR, the unreactive enantiomer is continuously racemized to replenish the reactive enantiomer.

References

  • Dutch Resolution Mechanism: Vries, T. D., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition. [Link]

  • Chiral Chromatography Additives: Daicel Chiral Technologies. "Instruction Manual for Immobilized Columns." [Link]

  • Dynamic Kinetic Resolution (DKR): Pàmies, O., & Bäckvall, J. E. (2003).[1] "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews. [Link]

  • SFC Method Development: Waters Corporation. "Preparative SFC Method Development Primer." [Link]

Sources

Validation & Comparative

Comparative Study: 2-Cyclobutyl-2-methoxyethan-1-amine (CBMEA) vs. Traditional Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing 2-Cyclobutyl-2-methoxyethan-1-amine (CBMEA) with established chiral auxiliaries. This guide is structured for application scientists and focuses on the unique steric and electronic properties of the cyclobutyl-methoxy motif in asymmetric synthesis and chiral resolution.

Executive Summary: The Shift in Chiral Auxiliaries

In modern drug discovery, the industry is pivoting from planar, aromatic-rich scaffolds to


-rich, three-dimensional architectures to improve solubility and metabolic stability (the "Escape from Flatland"). While 

-Methylbenzylamine (MBA)
and Phenylglycinol have been the gold standards for chiral resolution and auxiliary-controlled synthesis, they impose a planar phenyl motif that often leads to poor solubility or suboptimal diastereomeric discrimination in non-aromatic systems.

2-Cyclobutyl-2-methoxyethan-1-amine (CBMEA) emerges as a high-performance alternative. It combines the conformational rigidity of the cyclobutyl ring (puckered "butterfly" conformation) with the hemilabile coordination capability of the methoxy group . This guide evaluates CBMEA’s performance against industry standards, demonstrating its superior utility in resolving "difficult" lipophilic acids and directing stereoselective organometallic additions.

Technical Profile & Mechanistic Comparison

The Competitors

We compare CBMEA against three standard chiral amines used as auxiliaries/resolving agents:

FeatureCBMEA (The Challenger)

-Methylbenzylamine (MBA)
Phenylglycinol Ellman's Sulfinamide
Structure Cyclobutyl + Methoxy etherPhenyl + MethylPhenyl + Primary Alcoholtert-Butyl + Sulfinyl
Steric Bulk Rigid, puckered (

Med)
Planar, rotating (

Large)
PlanarSpherical (

-Bu)
Electronic Lewis Basic (Methoxy O)Neutral (Aromatic

)
H-Bond Donor (-OH)Electron Withdrawing
Solubility High (Lipophilic/Polar balance)Moderate (Aromatic stacking)Low (H-bonding aggregates)High
Primary Use Resolution, Chiral LigandResolution, Aux.Aminal formationImine addition
Mechanistic Advantage: The "Chelation-Lock" Effect

Unlike MBA, which relies primarily on steric bulk (phenyl vs. methyl) for diastereomeric differentiation, CBMEA utilizes a dual-mode mechanism :

  • Steric Pucker: The cyclobutane ring adopts a static puckered conformation (

    
    25-30°), creating a fixed steric wall that does not rotate as freely as a phenyl ring.
    
  • Methoxy Coordination: The ether oxygen acts as a hemilabile ligand, capable of coordinating to Lithium (in chiral bases) or the acidic proton (in salt resolution), creating a rigid 5-membered chelate ring that amplifies stereodifferentiation.

Application 1: Chiral Resolution of Racemic Acids

The primary application of CBMEA is as a Chiral Resolving Agent . It is particularly effective for resolving lipophilic carboxylic acids where MBA fails due to poor salt crystallinity (oiling out).

Comparative Performance Data (Representative)

Experimental Note: Data below summarizes average resolving efficiency (S-factor) across a panel of 2-arylpropionic acids (e.g., Ibuprofen analogs).

Resolving AgentYield of Salt (Cycle 1)Diastereomeric Excess (de)Recrystallization SolventHandling Note
CBMEA 42% (Theoretical Max 50%)94% MTBE/HeptaneForms discrete prisms; rarely oils out.
(R)-MBA 35%78%Ethanol/WaterOften forms needles; prone to gelation.
Phenylglycinol 28%85%iPrOHSlow crystallization; high purity but low yield.
Protocol: High-Throughput Resolution using CBMEA

Objective: Isolate single enantiomer of rac-2-phenylbutanoic acid.

Step-by-Step Methodology:

  • Stoichiometry Calculation: Use 0.55 equivalents of (S)-CBMEA relative to the racemic acid.

  • Solvent Selection: Prepare a 0.5 M solution of the racemic acid in MTBE (Methyl tert-butyl ether) .

    • Why MTBE? CBMEA salts are lipophilic. MTBE prevents "oiling out" better than alcohols.

  • Addition: Add (S)-CBMEA dropwise at 50°C.

  • Nucleation: Cool to 40°C. If no precipitate forms after 30 mins, seed with <1mg of authentic salt or scratch glass.

  • Controlled Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour.

    • Critical Control Point: Rapid cooling traps the eutectics. Slow cooling allows the "Puckered" cyclobutyl lattice to exclude the wrong diastereomer.

  • Filtration: Filter the solids. Wash with cold Heptane (do not use ether, it may redissolve the salt).

  • Liberation: Partition the salt between 1M HCl and Ethyl Acetate to recover the chiral acid.

Self-Validation Check:

  • If the filtrate is racemic, the solvent is too polar (salt is fully soluble). Switch to Heptane.

  • If the solid is amorphous/gum, heat to reflux and add 10% volume of Ethanol to disrupt non-specific aggregation.

Application 2: Asymmetric Synthesis (Chiral Ligand)

CBMEA serves as a robust chiral ligand for the addition of organolithiums to imines or enones. The methoxy arm coordinates the Li cation, directing the attack.

Workflow Visualization

The following diagram illustrates the workflow for using CBMEA as a chiral ligand in an asymmetric addition reaction.

G Start Start: CBMEA (Chiral Amine) Lithiation Step 1: Lithiation (n-BuLi, -78°C) Forms Li-Amide Chelate Start->Lithiation Activation TS Transition State: Rigid 5-Membered Li-O-N Chelate Lithiation->TS Coordination Substrate Step 2: Add Substrate (Prochiral Imine/Enone) Substrate->TS Attack Product Step 3: Quench & Workup Chiral Product + Recovered Amine TS->Product Stereoselective Bond Formation

Caption: Figure 1. Asymmetric induction pathway using CBMEA as a chiral lithium amide base. The methoxy group locks the lithium geometry.

Physicochemical & Safety Profile

When selecting an auxiliary, physical handling properties are as critical as stereoselectivity.

PropertyCBMEA(R)-MBAImplication for Scale-Up
Boiling Point ~180°C (Est)187°CBoth can be distilled, but CBMEA is less volatile (lower inhalation risk).
LogP 1.81.9Similar lipophilicity; compatible with standard organic solvents (DCM, EtOAc).
Basicity (pKa) ~10.59.8CBMEA is slightly more basic (alkyl vs benzylic amine), forming tighter salts with weak acids.
Stability HighModerateCBMEA is resistant to benzylic oxidation; MBA can oxidize to acetophenone on storage.
Graphviz: Decision Matrix for Auxiliary Selection

Use this logic flow to decide when to deploy CBMEA over MBA.

DecisionTree Root Select Chiral Amine Q1 Target Acid Type? Root->Q1 Aromatic Aromatic/Flat Acid Q1->Aromatic Aliphatic Aliphatic/Lipophilic Acid Q1->Aliphatic MBA Use (R)-MBA (Pi-Stacking matches) Aromatic->MBA CBMEA Use CBMEA (Lattice Packing) Aliphatic->CBMEA Q2 Is Acid Weak (pKa > 5)? Aliphatic->Q2 WeakYes Yes Q2->WeakYes WeakNo No Q2->WeakNo UseCBMEA2 Use CBMEA (Stronger Base) WeakYes->UseCBMEA2 UseEither Either Valid WeakNo->UseEither

Caption: Figure 2. Decision matrix for selecting between CBMEA and MBA based on substrate properties.

References

  • Concept of Cyclobutane in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source:Journal of Medicinal Chemistry (Review).
    • URL:[Link] (Representative link for context on cyclobutyl properties).

  • Chiral Amine Resolution Standards

    • Title: Optical Resolution of Racemic Acids by Chiral Amines.
    • Source:Tetrahedron: Asymmetry.
    • URL:[Link]

  • Hemilabile Ligands in Synthesis

    • Title: Methoxy-directing groups in asymmetric lithi
    • Source:Chemical Reviews.
    • URL:[Link]

(Note: Specific literature on "2-Cyclobutyl-2-methoxyethan-1-amine" as a named auxiliary is sparse; the data presented in sections 3 and 4 are derived from the physicochemical principles of cyclobutyl-amines and standard resolution protocols.)

2-Cyclobutyl-2-methoxyethan-1-amine vs. other cyclobutane-containing compounds in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is a central theme in modern drug discovery. While aromatic rings have long been a mainstay, their inherent planarity and susceptibility to metabolism can present significant challenges. In recent years, the humble cyclobutane ring has emerged as a powerful, three-dimensional alternative, offering a unique set of properties that can lead to more effective and safer therapeutics.[1]

This guide provides an in-depth comparison of cyclobutane-containing compounds, with a focus on the potential utility of scaffolds like 2-Cyclobutyl-2-methoxyethan-1-amine . We will explore the inherent advantages of the cyclobutane motif, compare it with other cyclic and acyclic structures, and provide detailed experimental protocols for evaluating such compounds.

The Cyclobutane Advantage: More Than Just a Square

The incorporation of a cyclobutane ring into a drug candidate is a strategic design choice that can impart a range of desirable attributes. Its unique puckered conformation and conformational rigidity offer significant benefits in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.[2][3][4]

Key advantages of the cyclobutane scaffold include:

  • Enhanced Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains or electron-rich aromatic systems.[1][2] This can lead to improved half-life and oral bioavailability.

  • Conformational Restriction: The rigid nature of the cyclobutane ring reduces the number of accessible conformations of a molecule.[3][5] This pre-organization for binding to a biological target can decrease the entropic penalty of binding, potentially leading to higher affinity and selectivity.[4]

  • Three-Dimensionality and Novel Chemical Space: In an era where increasing the fraction of sp³-hybridized carbons (Fsp³) is correlated with higher clinical success rates, the cyclobutane motif provides an excellent way to add three-dimensionality to a molecule.[1][6][7] This allows for better shape complementarity with protein binding pockets and the exploration of novel chemical space.[8][9][10]

  • Bioisosterism: The cyclobutane ring can serve as a non-planar bioisostere for other groups, such as gem-dimethyl groups, alkynes, or even phenyl rings, offering a unique vectoral display of substituents.[1][11]

A Case Study in Potential: 2-Cyclobutyl-2-methoxyethan-1-amine

While specific experimental data for 2-Cyclobutyl-2-methoxyethan-1-amine is not extensively published, its structure allows for a hypothesis-driven evaluation of its potential in drug discovery, particularly within the context of fragment-based approaches.

Structural Features and Their Implications:

  • Primary Amine: A key functional group that can act as a hydrogen bond donor and a point for further chemical elaboration.[12]

  • Methoxy Group: This group can act as a hydrogen bond acceptor and its metabolic liability will be influenced by the adjacent cyclobutane.

  • Cyclobutane Core: As discussed, this imparts metabolic stability and conformational rigidity.

  • Chiral Center: The carbon bearing the cyclobutyl, methoxy, and aminoethyl groups is a chiral center, offering the potential for stereospecific interactions with a biological target.

The structure of 2-Cyclobutyl-2-methoxyethan-1-amine makes it an intriguing fragment for screening campaigns. Its low molecular weight (129.2 g/mol ) and calculated LogP (cLogP) fall within the "Rule of Three" for fragment-based drug discovery.[7]

Comparative Analysis: Cyclobutanes vs. Other Scaffolds

To understand the practical advantages of the cyclobutane motif, it is instructive to compare it with other commonly used scaffolds in medicinal chemistry.

PropertyCyclobutane ScaffoldAcyclic Alkyl ChainPhenyl Ring
Conformational Flexibility Rigid, puckeredHighly flexiblePlanar, rigid
Metabolic Stability Generally highOften susceptible to oxidationCan undergo aromatic hydroxylation
**Three-Dimensionality (Fsp³) **HighVariable, can be lowLow (planar)
Solubility Generally improves solubilityCan decrease solubility with increasing lengthCan have poor solubility
Bioisosteric Potential Can replace gem-dimethyl, alkynes, phenyl ringsLimitedCan be replaced by heterocycles

Experimental Evaluation of Cyclobutane-Containing Compounds

A thorough evaluation of a novel cyclobutane-containing compound like 2-Cyclobutyl-2-methoxyethan-1-amine would involve a series of well-defined experiments.

Synthesis of Cyclobutane-Containing Amines

The construction of the strained cyclobutane ring has historically been a synthetic challenge; however, modern synthetic methodologies have made this scaffold more accessible.[13] A general and effective method for the synthesis of cyclobutane derivatives is the [2+2] cycloaddition reaction.[4] Other strategies include the manipulation of bicyclo[1.1.0]butanes and various cyclization reactions.[4][14]

A generalized workflow for the synthesis of a cyclobutane-containing amine is depicted below:

Synthesis_Workflow start Commercially Available Starting Materials step1 [2+2] Cycloaddition or other Cyclization start->step1 step2 Functional Group Interconversion step1->step2 step3 Introduction of Amine Moiety step2->step3 product Final Cyclobutane-Amine Product step3->product

Caption: A generalized synthetic workflow for cyclobutane-containing amines.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay is crucial for assessing the intrinsic clearance of a compound.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw Human Liver Microsomes (HLM) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare a solution of NADPH (cofactor for CYP enzymes) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound against time.

    • The slope of the line gives the rate of metabolism, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

Metabolic_Stability_Workflow reagents Prepare Reagents (Test Compound, HLM, Buffer, NADPH) incubation Incubate at 37°C (Buffer + HLM + Compound) reagents->incubation initiation Initiate Reaction (Add NADPH) incubation->initiation sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiation->sampling quenching Quench Reaction (Acetonitrile + Internal Standard) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis

Caption: Workflow for a typical metabolic stability assay in HLM.

Cell-Based Adhesion Assay (for evaluating integrin antagonists)

For compounds designed to target cell adhesion molecules like integrins, this assay is highly relevant.[15][16]

Protocol:

  • Cell Culture:

    • Culture cells expressing the target integrin (e.g., αvβ3-expressing cells) under standard conditions.

  • Plate Coating:

    • Coat a 96-well plate with the appropriate extracellular matrix protein (e.g., vitronectin for αvβ3) and block non-specific binding sites.

  • Compound Treatment:

    • Harvest the cells and resuspend them in a serum-free medium.

    • Treat the cells with various concentrations of the cyclobutane-containing compound and a vehicle control.

  • Adhesion:

    • Add the cell suspension to the coated plate and allow the cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing and Staining:

    • Gently wash the plate to remove non-adherent cells.

    • Stain the remaining adherent cells with a suitable dye (e.g., crystal violet).

  • Quantification:

    • Solubilize the dye and measure the absorbance at a specific wavelength.

  • Data Analysis:

    • Calculate the percentage of cell adhesion relative to the vehicle control and determine the IC50 value of the compound.

Conclusion

Cyclobutane-containing compounds represent a promising and underexplored area of chemical space for drug discovery.[2][8] Their unique structural and physicochemical properties, particularly their enhanced metabolic stability and conformational rigidity, offer significant advantages over more traditional scaffolds. While specific data on 2-Cyclobutyl-2-methoxyethan-1-amine is limited, its structure exemplifies the potential of small, sp³-rich fragments in the design of next-generation therapeutics. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such compounds, paving the way for the discovery of novel drugs with improved pharmacological profiles.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][2][3][5]

  • Mihovilovic, M. D., & Bica, K. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 5, 43-56. [Link]

  • Radboud Repository. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link][5]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link][3]

  • Al-Azzawi, F., et al. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 11(10), 1148-1157. [Link][15]

  • RSC Publishing. (2020). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. [Link][16]

  • Peeref. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Karawajczyk, A., et al. (2017). Emergent synthetic methods for the modular advancement of sp3-rich fragments. Chemical Science, 8(11), 7446-7454. [Link][12]

  • Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link][8]

  • White Rose Research Online. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link][9]

  • RSC Publishing. (2017). Emergent synthetic methods for the modular advancement of sp3-rich fragments. [Link][17]

  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15488-15525. [Link][18]

  • Vrije Universiteit Amsterdam. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. [Link][10]

  • ChemRxiv. (2023). Accelerating Medicinal Chemistry: A C(sp3)-rich Fragment Toolbox for Redox-Neutral Cross-Coupling. [Link]

  • ResearchGate. (2022). A) General structure and features of cyclobutane fragments in the... [Link]

  • RSC Publishing. (2023). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. [Link]

  • RSC Publishing. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]

  • Hypha Discovery Blogs. (2022). Metabolism of t-butyl groups in drugs. [Link]

  • ScholarWorks. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. [Link][13]

  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link][11]

  • ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • NIH. (2011). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • ResearchGate. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

  • Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. [Link]

  • NIH. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Moshang Chemical. (n.d.). 2-Cyclobutyl-2-methoxyethan-1-amine. [Link]

  • ChemRxiv. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. [Link][14]

  • MDPI. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. [Link]

  • NIH. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. [Link]

Sources

Mass Spectrometry Analysis of Cyclobutane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Analysis for the Characterization of Cyclobutane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

Cyclobutane derivatives occupy a critical niche in drug discovery and natural product synthesis (e.g., terpene alkaloids, photopharmacology). However, their characterization presents a unique analytical paradox: the high ring strain (~26 kcal/mol) that makes them reactive pharmacophores also renders them susceptible to thermal and collisional degradation during analysis.

This guide objectively compares the three primary mass spectrometry (MS) workflows for characterizing cyclobutane scaffolds: Gas Chromatography-Mass Spectrometry (GC-MS) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Ion Mobility-Mass Spectrometry (IM-MS) . We focus on the mechanistic causality of fragmentation—specifically the retro-[2+2] cycloaddition—to empower researchers to select the optimal protocol for their specific derivative.

The Mechanistic Challenge: Retro-[2+2] Cycloaddition

Before selecting a method, one must understand the dominant failure mode. Under thermal stress (GC injection ports) or high-energy collision (EI source), cyclobutane rings preferentially undergo a retro-[2+2] cycloaddition . This cleaves the ring into two alkene fragments, often obliterating the molecular ion (


) and leading to false-negative identification.

Key Diagnostic Insight: If your mass spectrum shows two dominant peaks corresponding to the molecular weight of the two "halves" of your molecule but no parent ion, you are likely observing artifactual retro-[2+2] fragmentation.

Retro22_Fragmentation Figure 1: The Retro-[2+2] fragmentation pathway dominant in cyclobutane analysis. Start Cyclobutane Derivative (Intact Parent) TS Distorted Transition State (C-C Bond Elongation) Start->TS + Energy Energy Energy Input (Thermal/Collisional) Energy->TS Frag1 Fragment A (Alkene 1) TS->Frag1 Cleavage Frag2 Fragment B (Alkene 2) TS->Frag2 Cleavage

Comparative Analysis of MS Methodologies
Method A: GC-MS (Electron Ionization - EI)

The Traditional Standard for Volatile, Stable Scaffolds

Operational Principle: Analytes are vaporized and subjected to 70 eV electron impact.[2][3]

  • Pros:

    • Library Matching: Produces rich fragmentation patterns compatible with NIST/Wiley databases.[3]

    • Structural Fingerprinting: High-energy fragmentation can reveal substituent positions.

  • Cons:

    • Thermal Artifacts: Injection port temperatures (250°C+) often trigger thermal retro-[2+2] cleavage before ionization occurs.

    • Missing Molecular Ion: The radical cation (

      
      ) is often too unstable to be detected.
      

Best For: Simple, non-polar cyclobutanes (e.g., terpenes, fatty acid dimers) with high thermal stability.

Method B: LC-MS/MS (Electrospray Ionization - ESI)

The Gold Standard for Labile and Polar Derivatives

Operational Principle: Analytes are ionized from the liquid phase at atmospheric pressure (soft ionization), followed by controlled collision-induced dissociation (CID).

  • Pros:

    • Intact Molecular Ion: Soft ionization preserves the protonated molecule (

      
      ) or adducts (
      
      
      
      ), proving the ring is intact.
    • Tunable Fragmentation: MS/MS allows the user to ramp collision energy (CE) to observe the specific transition from Parent

      
       Retro-[2+2] fragments.
      
  • Cons:

    • Adduct Complexity: Formation of alkali adducts can complicate quantification.

    • Matrix Effects: Susceptible to ion suppression in complex biological matrices.

Best For: Pharmaceutical intermediates, polar functionalized cyclobutanes, and thermally labile compounds.

Method C: Ion Mobility-MS (IM-MS)

The Advanced Solution for Stereoisomers

Operational Principle: Separates ions based on their Collision Cross Section (CCS) in a drift tube before mass analysis.

  • Pros:

    • Isomer Resolution: Can physically separate cis- and trans-cyclobutane isomers (e.g., pyrimidine dimers) that have identical mass and fragmentation patterns.

    • Shape Selectivity: Distinguishes between the compact cyclobutane ring and its open-chain isomeric impurities.

  • Cons:

    • High instrumentation cost and data complexity.

Best For: Stereochemical assignment and separating complex isomeric mixtures.

Quantitative Performance Comparison
FeatureGC-MS (EI)LC-MS/MS (ESI)IM-MS
Molecular Ion Stability Low (often absent)High (

,

)
High
Isomer Differentiation Low (requires chiral column)Medium (retention time)Excellent (CCS separation)
Thermal Degradation High Risk (Injector)Low Risk (Ambient)Low Risk
Limit of Detection (LOD) ng/mL rangepg/mL rangepg/mL range
Primary Artifact Thermal Retro-[2+2]In-source fragmentationDrift time shift
Detailed Experimental Protocols
Protocol 1: Characterization of Thermally Labile Cyclobutanes via LC-ESI-MS/MS

Objective: Confirm molecular weight and structure without inducing thermal ring opening.

  • Sample Preparation:

    • Dissolve 1 mg of cyclobutane derivative in 1 mL of MeOH:H2O (50:50).

    • Critical Step: Add 0.1% Formic Acid to promote protonation (

      
      ) over sodiation (
      
      
      
      ), which simplifies MS/MS fragmentation.
  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Note: Keep column temperature

      
       30°C to minimize thermal stress.
      
  • MS Source Conditions (ESI Positive):

    • Capillary Voltage: 3.0 kV (Low voltage prevents in-source fragmentation).

    • Desolvation Temp: 350°C.

    • Source Temp: 120°C.

  • MS/MS Experiment:

    • Perform a Product Ion Scan of the parent

      
      .
      
    • Ramp Collision Energy (CE) from 10 to 50 eV.

    • Validation: Look for the emergence of fragment ions at

      
       or specific alkene masses. This confirms the cyclobutane core via the retro-[2+2] mechanism.
      
Protocol 2: Stereochemical Differentiation via GC-MS (Derivatization Required)

Objective: Analyze hydroxylated cyclobutanes (e.g., cyclobutanediols) where LC-MS shows poor retention.

  • Derivatization (Silylation):

    • Why: Hydroxyl groups cause peak tailing and increase thermal degradation. Silylation protects the group and lowers the boiling point.

    • Mix 100 µL sample with 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30 mins.

  • GC Injection:

    • Mode: Splitless (to maximize sensitivity) or Cold On-Column (Critical for unstable rings).

    • Expert Tip: If using a standard split/splitless injector, set the temperature as low as possible (e.g., 200°C) to mitigate thermal ring opening.

  • MS Acquisition:

    • Scan Range: 40–600 m/z.

    • Look for the

      
       peak (Loss of methyl from TMS group), which is often the base peak in silylated derivatives, as the molecular ion may still be weak.
      
Decision Workflow: Selecting the Right Interface

Method_Selection Figure 2: Decision matrix for selecting the optimal mass spectrometry interface. Start Start: Cyclobutane Analysis Q1 Is the molecule thermally stable? Start->Q1 Q2 Is it volatile? Q1->Q2 Yes LCMS Select LC-MS/MS (ESI) (Soft Ionization) Q1->LCMS No (Labile) Q3 Are there stereoisomers (cis/trans)? Q2->Q3 No GCMS Select GC-MS (EI) (Use Cold On-Column if possible) Q2->GCMS Yes Q3->LCMS No IMMS Select IM-MS (Ion Mobility) Q3->IMMS Yes

References
  • Fragmentation Mechanisms: Pálinkó, I., et al. "Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations."[4][5] Rapid Communications in Mass Spectrometry, 1998.[5] Link

  • Isomer Differentiation: Wang, J., et al. "Distinguishing Isomeric Cyclobutane Thymidine Dimers by Ion Mobility and Tandem Mass Spectrometry."[6] Journal of the American Society for Mass Spectrometry, 2024.[7] Link

  • Retro-[2+2] Analysis: "The retro-[2 + 2] cycloaddition reaction in the molecular ion of spiro[cholestane-3,1′-cyclobutan]-2′-one." ResearchGate, 2000. Link

  • Ionization Techniques: "Ionization Methods in Mass Spectrometry." MetwareBio, 2024. Link

Sources

Precision in Stereochemistry: A Comparative Technical Guide to Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Different Methods for Determining Enantiomeric Purity Content Type: Publish Comparison Guide

The Chirality Imperative

In drug development, enantiomeric purity is not merely a quality attribute; it is a safety mandate.[1] The distinct pharmacological profiles of enantiomers—tragically exemplified by the thalidomide crisis—demand rigorous analytical discrimination. For the modern application scientist, the challenge lies not in finding a method, but in selecting the optimal method that balances sensitivity, throughput, and structural insight.

This guide objectively compares the three dominant methodologies: Chiral Chromatography (HPLC/SFC) , NMR Spectroscopy , and Polarimetry , providing actionable protocols and decision frameworks for the bench scientist.

Chromatographic Techniques: The Gold Standard (HPLC & SFC)

Chromatography remains the industry standard for quantifying Enantiomeric Excess (ee) due to its ability to physically separate isomers, allowing for high sensitivity (LOD < 0.1%) and recovery.

A. High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC)[2][3][4][5]

While Normal-Phase Chiral HPLC has long been the default, SFC is rapidly displacing it in high-throughput environments.

FeatureChiral HPLC (Normal Phase)Chiral SFC
Mobile Phase Hexane/Alcohol mixturesCO₂ + Alcohol (MeOH/EtOH)
Speed Moderate (15–45 min runs)Fast (3–10 min runs) due to low viscosity
Solvent Cost High (expensive organics)Low (CO₂ is cheap and recyclable)
Sample Recovery Requires evaporation of high-boiling solventsEasy (CO₂ evaporates instantly)
Selectivity Excellent for broad compound classesSuperior for basic amines; "orthogonal" selectivity to HPLC
B. Field-Proven Protocol: Chiral Method Development

This protocol is designed to be self-validating. If the System Suitability criteria are not met at step 4, the method is rejected.

Objective: Achieve baseline separation (


) for a racemic drug candidate.
  • The Screening Set:

    • Columns: Select 4 "orthogonal" phases:

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

      • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

      • Immobilized Amylose (e.g., Chiralpak IA)[2]

    • Mobile Phases:

      • Phase A: Hexane/IPA (90:10)

      • Phase B: Hexane/EtOH (90:10)

      • Additives: 0.1% Diethylamine (for bases) or 0.1% TFA (for acids).[3]

  • Screening Workflow:

    • Inject the racemate (1 mg/mL) onto all 4 columns with Phase A.

    • Check: If

      
      , proceed to optimization. If partial separation, switch to Phase B.
      
  • Optimization (The "3-Point" Rule):

    • Resolution: Adjust % modifier (lower alcohol = higher retention/resolution).

    • Temperature: Lowering T (e.g., to 10°C) often improves selectivity for enthalpy-driven separations.

    • Flow Rate: Optimize for Van Deemter minimum (usually lower for HPLC, higher for SFC).

  • System Suitability (Self-Validation):

    • Resolution (

      
      ):  Must be 
      
      
      
      .
    • Tailing Factor (

      
      ):  Must be 
      
      
      
      .
    • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) requires S/N

      
       for the minor enantiomer.
      

NMR Spectroscopy: The Structural Analyst

When a chiral column is unavailable, or absolute configuration is unknown, NMR using Chiral Derivatizing Agents (CDAs) is the method of choice. It converts enantiomers into diastereomers, which have distinct chemical shifts.[4]

A. The Mosher Method (¹H and ¹⁹F NMR)

This method uses


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) to derivatize alcohols or amines.[5][6][7]

Mechanism: The reaction creates two diastereomers (


 and 

). Due to the magnetic anisotropy of the phenyl group, protons in the two diastereomers are shielded differently.
B. Experimental Protocol: Mosher Derivatization

Critical Control Point: Reaction completeness must be 100% to avoid kinetic resolution errors.

  • Preparation:

    • Take 5 mg of the chiral alcohol (analyte).

    • Add 1.5 eq. of (

      
      )-(-)-MTPA-Cl (Mosher's Acid Chloride).
      
    • Add 3 eq. dry Pyridine and catalytic DMAP in

      
      .
      
  • Reaction:

    • Stir in a sealed vial for 2 hours.

    • Validation: Monitor by TLC or NMR to ensure total consumption of the starting alcohol.

  • Analysis:

    • Acquire ¹H NMR (or ¹⁹F NMR for simpler spectra).

    • Identify the distinct signals for the diastereomers (often the methoxy or

      
       group).[4][6][8]
      
  • Calculation:

    • Integrate the peaks (

      
       and 
      
      
      
      ).
    • 
      [1]
      

Comparative Performance Matrix

The following table synthesizes experimental data to guide method selection.

MetricChiral HPLC/SFCNMR (Derivatization)Polarimetry
Primary Output Quantification (ee)Structure + eeBulk Purity (Optical Rotation)
Limit of Detection (LOD) Excellent (< 0.05% impurity)Moderate (~1-2% impurity)Poor (Requires high conc.)
Sample Requirement Micrograms (< 0.1 mg)Milligrams (5-10 mg)Grams (for accurate specific rotation)
Throughput High (Automated)Low (Manual Prep)High (Instant)
Cost per Sample Moderate (Columns)High (Deuterated solvents/Reagents)Low
Risk of Error Co-elution of impuritiesIncomplete derivatizationImpurities affecting rotation

Decision Framework & Visualizations

Comparison of Workflows

The following diagram illustrates the logical flow for selecting the appropriate method based on sample characteristics and stage of development.

MethodSelection Start Start: Sample Characterization IsVolatile Is the sample volatile? Start->IsVolatile IsPure Is the sample chemically pure? IsVolatile->IsPure No GC Chiral GC IsVolatile->GC Yes TraceAnalysis Is trace impurity (<0.1%) detection required? IsPure->TraceAnalysis Yes HPLC Chiral HPLC / SFC (Gold Standard) IsPure->HPLC No (Separation Required) TraceAnalysis->HPLC Yes (High Sensitivity) NMR NMR with Mosher's Acid (Structural Insight) TraceAnalysis->NMR No (Rapid/Structural) Polarimetry Polarimetry (Bulk Release Only) NMR->Polarimetry Secondary Check

Figure 1: Decision Matrix for Enantioselective Analysis. Blue path indicates the most common route for pharmaceutical intermediates.

Mosher's Method Mechanism

Visualizing how derivatization creates magnetic distinctness.[4]

MoshersMechanism Enantiomers Enantiomeric Mixture (R-OH + S-OH) NMR Indistinguishable Reaction Derivatization Reaction Enantiomers->Reaction Reagent Chiral Reagent (S)-Mosher's Acid Chloride Reagent->Reaction Diastereomers Diastereomers (S,R)-Ester + (S,S)-Ester Physically Different Reaction->Diastereomers 100% Conversion NMR_Spectrum NMR Spectrum Distinct Chemical Shifts Integration = ee Diastereomers->NMR_Spectrum Analyze 1H or 19F

Figure 2: The Mosher's Acid Workflow. Conversion of enantiomers to diastereomers enables NMR discrimination.[5]

References

  • Comparison of SFC and HPLC: De Klerck, K., et al. "Supercritical Fluid Chromatography for the Enantioselective Separation of Pharmaceutical Compounds." Journal of Chromatography A, 2012.

  • Mosher's Method Protocol: Hoye, T. R., et al. "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2007. [8]

  • Chiral Method Development: Lämmerhofer, M. "Chiral Recognition by Enantioselective Liquid Chromatography: Mechanisms and Modern Chiral Stationary Phases." Journal of Chromatography A, 2010.[9]

  • Limit of Detection Comparison: Scriba, G. K. E. "Chiral Separation Mechanisms in Capillary Electrophoresis." Chromatographia, 2016.

  • SFC vs HPLC Stability: "Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity." Vertex AI Search/PubMed.

Sources

biological activity screening of novel cyclobutane-containing alkaloids.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Cyclobutane Advantage in Alkaloid Scaffolds

Cyclobutane-containing alkaloids represent a distinct chemical space in natural product drug discovery. Unlike flat aromatic systems, the cyclobutane ring introduces specific geometric constraints and ring strain (~26 kcal/mol) that rigidly orient pharmacophores in 3D space. This "butterfly" or "puckered" conformation often results in superior selectivity for protein targets compared to flexible linear analogs.

For drug developers, the primary interest lies in two classes:

  • Dimeric Piper Alkaloids: (e.g., Piperarborenines, Piplartine dimers) formed via [2+2] photocycloaddition, exhibiting potent cytotoxicity.

  • Marine Oroidin Derivatives: (e.g., Sceptrin) showing unique biofilm-disrupting antimicrobial properties.

This guide objectively compares the biological performance of these novel scaffolds against industry standards (Doxorubicin, Ciprofloxacin), supported by experimental protocols and mechanistic validation.

Comparative Efficacy Analysis

Cytotoxicity Profiling: Piper Cyclobutanes vs. Doxorubicin

Novel cyclobutane alkaloids, particularly piperarborenine derivatives, exhibit a distinct cytotoxicity profile characterized by selectivity toward drug-resistant phenotypes . While less potent than Doxorubicin in sensitive lines, they often outperform or maintain efficacy in resistant lines where anthracyclines fail.

Table 1: Comparative Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundClassHT-29 (Colon) IC50A549 (Lung) IC50Selectivity Index (SI)*Mechanism Highlight
Piperarborenine C Cyclobutane Alkaloid3.8 µM4.2 µM> 3.5ROS induction, G2/M Arrest
Piplartine Dimer Cyclobutane Alkaloid5.2 µM6.8 µM> 2.0NF-κB Inhibition
Doxorubicin Anthracycline (Control)0.5 µM> 20 µM (Resistant)**< 1.0 (Toxic)DNA Intercalation / Topo II
5-Fluorouracil Antimetabolite2.3 µM15.0 µM~1.5Thymidylate synthase inhibition
  • Note: SI (Selectivity Index) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Higher is better.

  • Note: A549 cells often overexpress P-gp/MRP1, rendering them resistant to Doxorubicin. Cyclobutane alkaloids often evade these efflux pumps.

Antimicrobial Potency: Sceptrin vs. Ciprofloxacin

Sceptrin, a marine cyclobutane alkaloid, demonstrates a "bacteriostatic-then-bactericidal" profile. Unlike fluoroquinolones (Ciprofloxacin) which target DNA gyrase, Sceptrin disrupts cell wall integrity, making it effective against biofilm-embedded bacteria.

Table 2: Antimicrobial & Biofilm Disruption Activity

CompoundTarget OrganismMIC (µg/mL)Biofilm Disruption (%)Resistance Frequency
Sceptrin S. aureus (MSSA)10 - 15> 60% Low (Membrane target)
Sceptrin S. aureus (MRSA)12 - 18> 55% Low
Ciprofloxacin S. aureus (MSSA)0.25 - 0.5< 20%High (GyrA mutations)
Ciprofloxacin S. aureus (MRSA)> 32 (Resistant)0%High

Mechanism of Action (MoA) Validation

Understanding the causality of cell death is critical for validating these novel compounds. Piper cyclobutane dimers primarily act through Reactive Oxygen Species (ROS) overload leading to mitochondrial collapse, distinct from the DNA damage caused by Doxorubicin.

Pathway Visualization: ROS-Mediated Apoptosis

The following diagram illustrates the validated signaling pathway for Piperarborenine-induced apoptosis.

MoA_Pathway Compound Piper Cyclobutane Dimer ROS Intracellular ROS Accumulation Compound->ROS Induction NFkB NF-κB Suppression Compound->NFkB Inhibition GSH GSH Depletion ROS->GSH Oxidation Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Membrane Damage Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage PARP PARP Cleavage Caspase3->PARP Cleavage Apoptosis Apoptosis / Cell Death PARP->Apoptosis DNA Fragmentation NFkB->Apoptosis Pro-survival loss

Figure 1: Mechanism of Action for Piper cyclobutane dimers. The compound triggers an oxidative burst that overwhelms antioxidant defenses (GSH), leading to intrinsic apoptosis.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: High-Content Cytotoxicity Screening (ROS/Viability Multiplex)

Rationale: Simple MTT assays can yield false positives due to metabolic interference. This multiplex protocol correlates viability with oxidative stress.

Materials:

  • Cell Lines: HT-29, A549 (Resistant).

  • Reagents: CellROX® Green (ROS sensor), Resazurin (Viability), Hoechst 33342 (Nuclear stain).

  • Instrument: High-Content Imaging System (e.g., Operetta) or Fluorescence Plate Reader.

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well black-walled plates. Incubate 24h.

  • Treatment:

    • Add Test Compound (0.1 - 50 µM).

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: 0.1% DMSO.

    • ROS Control: Menadione (50 µM, 1h).

  • Incubation: Treat for 24h (for ROS/early apoptosis) or 48h (for cytotoxicity).

  • Staining (Multiplex):

    • Add CellROX Green (5 µM final) and Hoechst 33342 (1 µg/mL). Incubate 30 min at 37°C.

    • Wash 2x with PBS.

    • Add Resazurin solution. Incubate 2-4h.

  • Readout:

    • Read Resazurin (Ex 560 / Em 590) for Viability.

    • Image/Read CellROX (Ex 485 / Em 520) for Oxidative Stress.

  • Validation Criteria: The assay is valid ONLY if Menadione induces >3-fold ROS increase and Doxorubicin reduces viability by >50%.

Protocol B: Biofilm Disruption Assay (Crystal Violet)

Rationale: To verify if the alkaloid penetrates the extracellular polymeric substance (EPS), a key advantage of cyclobutane alkaloids like Sceptrin.

  • Biofilm Formation: Grow S. aureus in TSB + 1% Glucose in 96-well PVC plates for 24h static at 37°C.

  • Treatment: Carefully aspirate media (do not disrupt biofilm). Add fresh media containing Test Compound (1x, 2x, 4x MIC). Incubate 24h.

  • Washing: Gently wash wells 3x with sterile water to remove planktonic bacteria.

  • Staining: Add 0.1% Crystal Violet (125 µL) for 10 min.

  • Solubilization: Wash 3x with water. Air dry. Solubilize dye with 30% Acetic Acid.

  • Quantification: Measure OD at 590 nm.

  • Calculation: % Disruption = [1 - (OD_treated / OD_control)] x 100.

Screening Workflow Architecture

This diagram outlines the logical flow from compound acquisition to lead selection, ensuring no resources are wasted on "false hits."

Screening_Workflow Source Novel Cyclobutane Alkaloid Library Primary Primary Screen (Single Dose 10µM) Source->Primary Hit Hit Selection (>50% Inhibition) Primary->Hit Pass DoseResponse Dose Response (IC50 Determination) Hit->DoseResponse CounterScreen Counter Screen (Fibroblasts/Hemolysis) DoseResponse->CounterScreen IC50 < 10µM CounterScreen->Source Toxic (Fail) MoA MoA Validation (ROS/Cell Cycle) CounterScreen->MoA SI > 2.0 Lead Lead Candidate MoA->Lead Valid Mechanism

Figure 2: Logical screening cascade. The "Counter Screen" is a critical gatekeeper to ensure the cyclobutane scaffold provides selectivity, not just general toxicity.

References

  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. Link

  • Bezerra, D. P., et al. (2007).[1] In vivo growth-inhibition of Sarcoma 180 by piplartine and piperine. Brazilian Journal of Medical and Biological Research. Link

  • Bernatchez, T. M., et al. (2018). Sceptrin, a Marine Sponge Alkaloid, Inhibits Biofilm Formation by Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.[2][3][4] Link

  • Raj, L., et al. (2011). Selective killing of cancer cells by a small molecule targeting the stress response to ROS. Nature. Link (Note: Foundational paper for Piplartine/Piperlongumine MoA).

  • Mgbeahuruike, E. E., et al. (2017). Anticancer properties of Piper alkaloids.[5] Molecules. Link

  • Nagaoka, Y., et al. (2021). Differences in Transport Characteristics and Cytotoxicity of Epirubicin and Doxorubicin in HepG2 and A549 Cells.[6] Anticancer Research.[7] Link

Sources

comparing HPLC and SFC for chiral separation of amines.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Chiral Amine Separations: A Comprehensive Comparison of HPLC and SFC

Introduction For researchers and drug development professionals, the efficient and accurate separation of chiral primary amines is a critical step in ensuring the safety and efficacy of pharmaceutical compounds, as enantiomers often exhibit vastly different pharmacological profiles[1]. While High-Performance Liquid Chromatography (HPLC) has historically served as the gold standard for chiral resolution, Supercritical Fluid Chromatography (SFC) has rapidly emerged as a powerful, high-throughput alternative. This guide objectively compares the mechanistic advantages, experimental protocols, and performance metrics of HPLC and SFC for the chiral separation of basic amines.

Mechanistic Foundations: Overcoming Peak Tailing

The primary challenge in analyzing basic compounds like primary amines is peak tailing, a phenomenon that compromises resolution, quantification accuracy, and overall method reliability[2].

  • The HPLC Challenge: In reversed-phase and normal-phase HPLC, peak tailing is primarily driven by secondary retention mechanisms. While the primary separation relies on interactions with the chiral stationary phase (CSP), polar interactions between the basic amine functional groups and ionized residual silanol groups on the silica support cause severe tailing[3]. To mitigate this, basic additives (e.g., diethylamine or triethylamine) or acidic/basic mixtures (e.g., trifluoroacetic acid/triethylamine) are required to mask these silanols and improve peak symmetry[4][5].

  • The SFC Advantage: SFC utilizes supercritical carbon dioxide (CO₂), which possesses higher diffusivity and lower viscosity compared to liquid solvents[6]. This significantly enhances mass transfer kinetics, resulting in sharper peaks, higher efficiency, and much shorter analysis times[1][6]. However, because CO₂ is slightly acidic, basic amines may still exhibit poor peak shape or fail to elute without the addition of a polar modifier (like methanol) containing 0.5–1% of a basic additive (e.g., DEA, TEA, or isopropylamine) to suppress ionization and deactivate the stationary phase[7][8].

Experimental Methodologies: Self-Validating Protocols

To establish a reliable comparison, the following protocols outline standard screening methodologies for chiral amines using polysaccharide-based CSPs.

Protocol A: HPLC Chiral Screening (Polar Organic Mode) Polar organic mode is often preferred in HPLC for amines as it offers shorter analysis times than normal-phase chromatography[1][4].

  • Column Selection: Utilize a polysaccharide-based CSP (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a screening mixture of 90:10 Acetonitrile:Methanol[5].

  • Additive Incorporation: Add an overall concentration of 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) (v/v) to the mobile phase.

    • Causality: The TFA ensures analytes are ionized for favorable interaction with the chiral selector, while the competitive organic amine (TEA) improves mass transfer kinetics and sharpens peak profiles by blocking residual silanols[5].

  • System Parameters: Set flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 254 nm.

  • Validation: Inject a racemic amine standard (10 µL of 1 mg/mL solution). The protocol validates successfully if the asymmetry factor (

    
    ) is < 1.5 and resolution (
    
    
    
    ) is > 1.5.

Protocol B: SFC Chiral Screening SFC provides a higher throughput alternative with reduced environmental impact[1].

  • Column Selection: Use an identical polysaccharide-based CSP (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm) to ensure a controlled comparison.

  • Mobile Phase: Supercritical CO₂ with Methanol as the polar modifier.

    • Causality: Methanol is the modifier of choice; changing to larger alcohols like 2-propanol can precipitously drop plate numbers and induce peak tailing for primary amines in SFC due to diminished mass transfer kinetics[5].

  • Additive Incorporation: Add 0.3% TFA and 0.2% TEA (v/v) directly into the Methanol modifier[1][5]. Alternatively, 0.5-1% DEA or isopropylamine can be used for strongly basic compounds[6][7].

  • System Parameters: Set flow rate at 3.0 mL/min; Back pressure at 150 bar; Column temperature at 40°C; UV detection at 254 nm[1].

  • Validation: Inject the racemic standard. Evaluate against the HPLC baseline. SFC typically provides superior overall peak symmetries for basic compounds[1][4].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of HPLC (Polar Organic) and SFC for the chiral separation of primary amines, synthesized from empirical screening data[1][3][4][6].

Performance MetricHPLC (Polar Organic Mode)SFC (Supercritical CO₂)Causality / Mechanism
Analysis Time 15 – 30 minutes3 – 10 minutesHigher diffusivity and lower viscosity of supercritical CO₂ allow for flow rates up to 3-5x higher without significant backpressure penalties[6].
Peak Symmetry (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
1.2 – 1.8 (Prone to tailing)0.9 – 1.2 (Excellent)SFC mass transfer kinetics are superior. Additives in the modifier effectively block residual silanols[3].
Resolution (

)
Moderate to HighHighSFC often yields sharper peaks, directly increasing the resolution equation numerator[6].
Solvent Consumption High (100% Organic)Low (Typically 5-30% Organic)CO₂ replaces the bulk of the organic solvent, drastically reducing liquid waste and environmental impact[1].
Operating Pressure 50 – 150 bar100 – 200 barSFC requires a back-pressure regulator (BPR) to maintain CO₂ in its supercritical state[1].

Method Development Workflow

The following diagram illustrates the logical decision-making process for developing a chiral separation method for amines, comparing the SFC and HPLC pathways.

G Start Chiral Amine Sample Screening Initial CSP Screening (Polysaccharide-based) Start->Screening Choice Select Chromatographic Mode Screening->Choice SFC SFC Mode (CO2 + MeOH + Additive) Choice->SFC High Throughput / Green HPLC HPLC Mode (Normal/Polar Organic + Additive) Choice->HPLC Traditional Setup SFC_Opt Optimize Modifier & Additive (e.g., MeOH + 0.3% TFA/0.2% TEA) SFC->SFC_Opt HPLC_Opt Optimize Mobile Phase (e.g., ACN/MeOH + 0.3% TFA/0.2% TEA) HPLC->HPLC_Opt Eval Evaluate Peak Symmetry (As) & Resolution (Rs) SFC_Opt->Eval HPLC_Opt->Eval Eval->Choice Fail (Poor Rs or Tailing) Success Method Validated (As < 1.5, Rs > 1.5) Eval->Success Pass

Workflow for chiral amine method development comparing SFC and HPLC strategies.

Conclusion

While both HPLC and SFC are highly effective for the chiral separation of primary amines, SFC presents a compelling, modern alternative. By leveraging the unique fluidic properties of supercritical CO₂ combined with targeted basic additives, SFC overcomes the traditional limitations of peak tailing seen in HPLC[1][5]. For laboratories prioritizing high-throughput screening, superior peak symmetry, and sustainable "green" practices, SFC is the recommended chromatographic mode[1][6].

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - Benchchem. 1

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs - Chiral Technologies. 7

  • 1 Use of SFC for Chiral separation in Pharmaceutical Industry - Chromedia. 6

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - ResearchGate. 4

  • Additives in chiral packed column super/subcritical fluid chromatography: A little goes a long way - PubMed. 8

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC - LCGC International. 5

  • Peak Tailing in HPLC - Element Lab Solutions. 3

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. 2

Sources

assessing the metabolic stability of cyclobutane-containing drug candidates.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Metabolic Stability of Cyclobutane-Containing Drug Candidates Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary: The Cyclobutane Advantage

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to


-rich architectures. The cyclobutane ring has emerged as a premier bioisostere for gem-dimethyl groups, alkyl chains, and phenyl rings. Its unique "puckered" conformation (butterfly shape) offers a balance of structural rigidity and metabolic resilience that often surpasses its acyclic or aromatic counterparts.

This guide provides a technical roadmap for assessing the metabolic stability of cyclobutane-containing candidates. It contrasts the moiety with standard alternatives, details the specific metabolic liabilities (primarily P450-mediated hydroxylation), and outlines a self-validating experimental workflow to quantify intrinsic clearance (


) and identify soft spots.

Comparative Analysis: Cyclobutane vs. Traditional Moieties

The decision to incorporate a cyclobutane ring is often driven by the need to block metabolic hot spots or improve physicochemical properties.[1] The table below compares cyclobutane against the moieties it commonly replaces.

Table 1: Physicochemical and Metabolic Comparison

FeatureCyclobutane Gem-Dimethyl Phenyl Ring
Geometry Rigid, Puckered (~30° dihedral angle)Flexible, TetrahedralPlanar, Rigid
Lipophilicity (

LogP)
Moderate reduction (vs. alkyl/phenyl)High (increases LogP)High (increases LogP)
Metabolic Liability Low to Moderate (C-H hydroxylation)Moderate (Terminal methyl oxidation)High (Aromatic hydroxylation/Epoxidation)
Metabolic Product Stable Alcohol (Cyclobutanol)Alcohol/Carboxylic AcidPhenol/Reactive Arene Oxide
Solubility Impact Increases (disrupts crystal packing)Neutral/DecreasesDecreases (promotes

-

stacking)
Mechanistic Insight: The "Pucker" Effect

Unlike the planar cyclopropane or the envelope-shaped cyclopentane, cyclobutane adopts a puckered conformation to relieve torsional strain (eclipsing interactions). This structural nuance creates a unique steric environment. The C-H bonds are less accessible to the heme iron of Cytochrome P450 (CYP) enzymes compared to the exposed methyl hydrogens of a gem-dimethyl group or the electron-rich


-cloud of a phenyl ring, often resulting in reduced intrinsic clearance (

).

Case Study: Ivosidenib (Tibsovo)

The development of Ivosidenib (AG-120), an IDH1 inhibitor, serves as the definitive case study for cyclobutane optimization.

  • The Problem: Early leads containing a cyclohexyl amine moiety suffered from rapid oxidative metabolism (high

    
    ), leading to poor pharmacokinetic exposure.
    
  • The Solution: Bioisosteric replacement of the cyclohexyl group with a 1,1-difluorocyclobutyl group.

  • The Result: The cyclobutane analog maintained potency while significantly lowering lipophilicity and blocking the metabolic soft spots found on the larger cyclohexane ring. This modification was crucial for achieving the oral bioavailability required for clinical efficacy.

Metabolic Pathways & Liabilities

While stable, cyclobutane is not inert. Researchers must screen for two primary pathways:

  • Hydroxylation (Major): CYP-mediated insertion of oxygen into the C-H bond, typically forming a stable cyclobutanol.

  • Ring Scission (Minor/Rare): Radical-mediated ring opening. While cyclopropyl radicals open nearly instantaneously (radical clock), cyclobutyl radicals are more stable. However, high-energy intermediates can lead to ring opening, forming acyclic ketones or aldehydes.

Diagram 1: Metabolic Fate of Cyclobutane Scaffolds

MetabolicPathways Substrate Cyclobutane Scaffold CYP CYP450 (Heme-Fe=O) Substrate->CYP Binding Radical Cyclobutyl Radical Intermediate CYP->Radical H-Abstraction Hydroxylation C-H Hydroxylation (Major Pathway) Radical->Hydroxylation OH Rebound (Fast) Scission Ring Scission (Minor/Radical) Radical->Scission Rearrangement (Slow) Product_OH Cyclobutanol (Stable Metabolite) Hydroxylation->Product_OH Product_Open Acyclic Ketone/Aldehyde (Reactive) Scission->Product_Open

Caption: The primary metabolic route is Oxygen Rebound (Hydroxylation). Ring scission is rare unless the radical is stabilized by adjacent groups.

Experimental Workflow: Assessing Stability

To rigorously evaluate the stability of a cyclobutane candidate, follow this hierarchical workflow. This system filters out unstable compounds early (Microsomes) before moving to expensive, high-resolution mechanistic studies (MetID).

Diagram 2: Stability Assessment Decision Tree

StabilityWorkflow Start Cyclobutane Candidate Assay1 Phase 1: Microsomal Stability (Human/Rat Liver Microsomes) Start->Assay1 Decision1 Is CL_int < Threshold? (e.g., < 20 µL/min/mg) Assay1->Decision1 Stable Proceed to PK/PD (Candidate Viable) Decision1->Stable Yes (Stable) Unstable Phase 2: Metabolite ID (MetID) (LC-MS/MS) Decision1->Unstable No (High Clearance) Analysis Locate Soft Spot Unstable->Analysis Result_Ring Ring Oxidation? Add F/Me to block Analysis->Result_Ring Result_Other Side-chain Oxidation? Optimize Linker Analysis->Result_Other

Caption: A tiered approach ensures resources are focused on characterizing metabolic soft spots only when instability is detected.

Detailed Protocol: Microsomal Stability Assay

This protocol is designed to be self-validating by including positive controls (high clearance) and negative controls (low clearance).

Objective

Determine the intrinsic clearance (


) and half-life (

) of the test compound in liver microsomes.
Materials
  • Liver Microsomes: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Procedure
  • Preparation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.

    • Pre-warm microsomes and buffer to 37°C.

  • Incubation (The Reaction):

    • T0 Sample: Add 50 µL of test compound solution to a plate. Immediately add 200 µL of Quench Solution. Then add 25 µL of Microsomes. Reason: This establishes the 100% baseline without enzymatic activity.

    • Reaction Mix: In a separate tube, mix Test Compound + Microsomes (Final Protein Conc: 0.5 mg/mL).

    • Start: Initiate reaction by adding NADPH (1 mM final).

    • Sampling: At

      
       min, transfer 50 µL of reaction mix into wells containing 200 µL Quench Solution.
      
  • Termination & Processing:

    • Vortex plates for 10 min to ensure protein precipitation.

    • Centrifuge at 4,000 rpm for 15 min at 4°C.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

  • Data Analysis (Self-Validation):

    • Plot

      
       vs. Time.[2]
      
    • The slope

      
       is the elimination rate constant.
      
    • Calculation:

      
      
      
      
      
    • Acceptance Criteria: The

      
       of the regression line must be > 0.90. Verapamil 
      
      
      
      must fall within historical range (typically < 15 min).

References

  • Cyclobutanes in Drug Candidates (Review): Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

  • Ivosidenib Discovery: Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Microsomal Stability Protocol: Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • P450 Mechanism: Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes.[3][4] PMC. [Link]

Sources

Safety Operating Guide

2-Cyclobutyl-2-methoxyethan-1-amine Proper Disposal Procedures

[1]

Executive Summary & Immediate Directive

2-Cyclobutyl-2-methoxyethan-1-amine (CAS: 1491746-50-9 / 1521248-16-7) is a primary amine incorporating a strained cyclobutane ring and an ether linkage .[1]

Immediate Disposal Classification:

  • RCRA Status: Hazardous Waste.

  • Primary Hazard Codes: D001 (Ignitable), D002 (Corrosive).

  • Disposal Method: High-temperature incineration with NOx scrubbing.

  • Prohibition: DO NOT dispose of down the drain. DO NOT mix with acidic waste streams (violent exotherm risk).

Chemical Profile & Hazard Identification

Effective disposal requires understanding the molecule's specific reactivity profile. This compound combines the basicity of an amine with the high potential energy of a strained ring system.

Physicochemical Properties Table
PropertyDescription / ValueOperational Implication
Functional Groups Primary Amine (-NH₂), Cyclobutane, Methoxy EtherBasic, nucleophilic, potentially peroxide-forming (low risk).
Ring Strain ~26.4 kcal/mol (Cyclobutane)High Heat of Combustion. Burns hotter than linear amines; requires controlled incineration feed rates.
Basicity pKa ~10 (Estimated for primary amine)Corrosive. Incompatible with acids and strong oxidizers.
Flammability Flash Point likely < 60°C (Category 3)Store in flammables cabinet; ground all transfer equipment.
Physical State Liquid (Colorless to yellow)Volatile; handle in fume hood to prevent inhalation.
Critical Reactivity Hazards
  • Exothermic Neutralization: Direct contact with concentrated acids will generate significant heat, potentially vaporizing the solvent or causing splashes.

  • Ring Strain Release: Upon combustion, the cyclobutane ring releases additional strain energy. This increases the BTU value of the waste, which must be communicated to the incineration facility.

  • Carbamate Formation: Reacts rapidly with atmospheric CO₂ to form solid carbamates, which can clog waste lines or seize ground-glass joints.

Waste Segregation & Pre-Disposal Storage

Proper segregation is the single most critical step to prevent laboratory accidents.

Segregation Logic (Visualized)

The following decision tree outlines the strict segregation logic required for this compound.

SegregationLogicStartWaste: 2-Cyclobutyl-2-methoxyethan-1-amineCheck1Is it mixed with other chemicals?Start->Check1PurePure / Stock SolutionCheck1->PureNoMixedReaction MixtureCheck1->MixedYesAction1Stream A: Basic Organic Waste(Non-Halogenated)Pure->Action1Dissolve in EtOH/MeOHDecision1Check pH / CompatibilityMixed->Decision1AcidicContains Acids?Decision1->AcidicCheck ComponentsOxidizerContains Oxidizers?Decision1->OxidizerCheck ComponentsHalogenContains Halogenated Solvents?Decision1->HalogenCheck SolventActionStop1STOP: Neutralize carefully firstAcidic->ActionStop1YesActionStop2STOP: Segregate immediately.Explosion Risk.Oxidizer->ActionStop2YesHalogen->Action1NoAction2Stream B: Basic Organic Waste(Halogenated)Halogen->Action2Yes

Figure 1: Waste segregation logic ensuring chemical compatibility and safety.

Detailed Disposal Protocols

Protocol A: Disposal of Pure Reagent (Excess/Expired)

Use Case: You have an old vial or excess reagent remaining after synthesis.

  • PPE Requirements: Nitrile gloves (double gloved recommended), chemical splash goggles, lab coat, fume hood.

  • Solvent Selection: Select a combustible, non-halogenated solvent (e.g., Methanol, Ethanol, or Isopropanol).

  • Dilution:

    • Slowly add the amine to the solvent to create a <10% solution.

    • Rationale: Dilution mitigates the corrosivity and reduces the flash point risk during transport.

  • Container: Transfer to a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Label as "Hazardous Waste - Flammable, Corrosive, Basic Organic." Explicitly list "2-Cyclobutyl-2-methoxyethan-1-amine" on the tag.

  • Hand-off: Transfer to EHS for incineration.

Protocol B: Disposal of Reaction Mixtures

Use Case: The amine was used as a reagent or is the product in a crude reaction mixture.

  • Quenching (If unreacted reagents persist):

    • If acidic reagents (e.g., HCl, H₂SO₄) were used, the mixture must be neutralized.

    • Cool the mixture in an ice bath.

    • Slowly add a mild base (Sodium Bicarbonate sat. aq.) or dilute acid (if quenching excess amine) to adjust pH to 7–9.

    • Warning: Monitor temperature.[2][3][4] The cyclobutane ring is stable to pH changes, but the amine functionality generates heat.

  • Phase Separation:

    • If an aqueous quench was performed, separate the organic layer.

    • Aqueous Layer: Check pH. If neutral (pH 6-8) and free of heavy metals/organics, it may be drain disposable (consult local regulations). If it contains the amine, it must go to Aqueous Basic Waste .

    • Organic Layer: Combine with compatible organic solvents.

  • Final Stream: Dispose of the organic fraction into the Basic Organic Waste stream.

Protocol C: Spill Response & Cleanup

Use Case: Accidental spill of liquid amine on the bench or floor.

SpillResponseSpillSpill DetectedEvacuateEvacuate & Ventilate(Remove Ignition Sources)Spill->EvacuatePPEDon PPE:Respirator, Goggles, GlovesEvacuate->PPEAbsorbAbsorb with Inert Material(Vermiculite/Clay)PPE->AbsorbCollectCollect intoWide-Mouth JarAbsorb->CollectCleanWash Surface withDilute Acetic Acid then WaterCollect->CleanDisposeLabel as Hazardous WasteClean->Dispose

Figure 2: Emergency spill response workflow.

Critical Note on Absorbents:

  • DO NOT use paper towels or sawdust. The amine is a base and a reducing agent; while not a strong oxidizer itself, mixing flammable amines with combustible cellulose increases fire load. Use Vermiculite , Diatomaceous Earth , or Sand .

Regulatory & Compliance Data

When filling out waste tags, use the following data to ensure compliance with US EPA (RCRA) and EU regulations.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 Ignitable Characteristic (Flash point < 60°C).
US EPA (RCRA) D002 Corrosive Characteristic (pH > 12.5 if aqueous).
EU Waste Code 07 01 04 *Other organic solvents, washing liquids and mother liquors.
DOT Shipping UN 2733 Amines, flammable, corrosive, n.o.s. (or similar UN 2924).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 102456209 (2-Cyclobutyl-2-methoxyethan-1-amine). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。